AJM 290
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[1-(benzenesulfonyl)-6-fluoroindol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO4S/c21-15-7-6-14-12-19(20(24)10-8-16(23)9-11-20)22(18(14)13-15)27(25,26)17-4-2-1-3-5-17/h1-13,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKLBNRXGJLHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=C(C=C3)F)C4(C=CC(=O)C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ARA 290 (Cibinetide)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide engineered from the helix-B surface region of the erythropoietin (EPO) molecule[1][2]. It was specifically designed to isolate the tissue-protective and anti-inflammatory properties of EPO while eliminating its erythropoietic (red blood cell stimulating) effects[3][4]. The primary mechanism of action of ARA 290 is the selective activation of the Innate Repair Receptor (IRR), a heterodimeric complex that is upregulated in response to tissue injury, inflammation, or metabolic stress[1][5][6][7]. By targeting the IRR, ARA 290 initiates a cascade of signaling events that collectively suppress inflammation, inhibit apoptosis, and promote tissue regeneration, particularly of small nerve fibers[1][5][8]. This targeted action, devoid of the hematopoietic side effects associated with EPO, positions ARA 290 as a promising therapeutic agent for chronic inflammatory conditions and neuropathic pain[6][9][10].
Core Mechanism: Selective Agonism of the Innate Repair Receptor (IRR)
The central mechanism of ARA 290 revolves around its selective interaction with the Innate Repair Receptor (IRR).
-
Receptor Composition: The IRR is not a standalone receptor but a heterocomplex formed by the co-localization of the erythropoietin receptor (EPOR) and the β-common receptor (βcR or CD131)[5][6][11][12].
-
Selective Activation: Unlike native EPO, which can bind to and activate both the classical EPOR homodimer (leading to erythropoiesis) and the IRR, ARA 290 is engineered to selectively bind to and activate only the IRR complex[1][3][4][8]. This selectivity is the key to its safety profile, as it avoids the risks of polycythemia, hypertension, and thrombosis associated with stimulating red blood cell production[3][8].
-
Upregulation upon Injury: The IRR is typically expressed at low levels in healthy tissue. Its expression is significantly upregulated in tissues under stress from injury, ischemia, or inflammation, making it a highly specific target for therapeutic intervention in pathological states[6][8].
Downstream Signaling Pathways and Cellular Effects
Activation of the IRR by ARA 290 initiates a multi-faceted signaling cascade that reprograms a pro-inflammatory, tissue-damaging environment into one of healing and repair[5][12].
Anti-Inflammatory and Immunomodulatory Effects
ARA 290 exerts potent anti-inflammatory effects by modulating key signaling pathways and cytokine production.
-
Suppression of Pro-inflammatory Cytokines: IRR activation leads to the downregulation of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6)[1][2][4]. This is achieved in part through the modulation of macrophage and microglial activity[4].
-
Inhibition of NF-κB Pathway: The mechanism involves dampening the expression of genes targeted by the master inflammatory transcription factor, NF-κB[1].
-
TRPV1 Channel Inhibition: Recent evidence suggests that ARA 290 can inhibit the activity of the capsaicin-evoked TRPV1 channel in dorsal root and trigeminal ganglion cells, which contributes to its analgesic effects[5].
Tissue Protection and Pro-Survival Signaling
ARA 290 promotes cell survival and protects tissues from damage through several mechanisms.
-
Anti-Apoptotic Pathways: IRR signaling enhances cytoprotective networks by shifting the balance from pro-apoptotic proteins (e.g., Caspase-3, Bax) towards anti-apoptotic proteins (e.g., Bcl-2)[1].
-
Reduction of Oxidative Stress: In preclinical models, ARA 290 administration has been shown to reduce markers of oxidative stress (e.g., malondialdehyde) and increase the activity of antioxidant enzymes like superoxide dismutase and catalase[1].
-
Mitochondrial Protection: In models of cardiac aging, ARA 290 has been reported to enhance mitochondrial quality control and autophagic processes, preserving cellular function[1].
Nerve Regeneration and Neuropathic Pain Relief
A primary therapeutic focus for ARA 290 is the treatment of small fiber neuropathy (SFN)[5].
-
Stimulation of Nerve Regrowth: Clinical studies have demonstrated that treatment with ARA 290 can initiate the regrowth of small nerve fibers[5][7]. This has been visualized and quantified in patients by observing an increased density of corneal nerve fibers using corneal confocal microscopy[5][13].
-
Alleviation of Neuropathic Symptoms: By reducing the underlying inflammation and promoting nerve repair, ARA 290 provides long-term relief from neuropathic pain and allodynia, rather than acting as a simple analgesic[6][7].
Experimental Evidence and Methodologies
The mechanism of ARA 290 has been elucidated through a combination of preclinical animal models and human clinical trials.
Preclinical Validation
-
Experimental Protocol: Key preclinical studies utilized a spared nerve injury (SNI) model in rodents to induce neuropathic pain. To confirm the receptor target, experiments were replicated in β-common receptor knockout (βcR-/-) mice alongside wild-type controls[5][6][9].
-
Key Findings: ARA 290 produced rapid and long-term relief of mechanical and cold allodynia in normal mice. In stark contrast, the peptide had no effect in the βcR-/- knockout mice, definitively implicating the β-common receptor (and thus the IRR) as the essential site of action for its therapeutic effects[5][6][9].
Clinical Trial Methodologies
Phase II clinical trials have evaluated the safety and efficacy of ARA 290 in patients with SFN associated with sarcoidosis and type 2 diabetes[5][7].
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Dosing and Administration: A common protocol involves daily subcutaneous self-administration of 4 mg ARA 290 or placebo for a 28-day period[7][13].
-
Efficacy Endpoints:
-
Symptom Assessment: Patient-reported outcomes are measured using validated questionnaires such as the Small Fiber Neuropathy Screening List (SFNSL) and the PainDetect questionnaire[5][7].
-
Nerve Fiber Quantification: Corneal Confocal Microscopy (CCM) is used as a non-invasive method to visualize and quantify the density of small nerve fibers in the cornea, serving as a surrogate marker for systemic SFN and its response to treatment[5][7].
-
Metabolic Assessment: In trials involving diabetic patients, metabolic parameters such as Hemoglobin A1c (HbA1c) and lipid profiles are monitored[7].
-
Quantitative Data Summary
While detailed pharmacokinetic and pharmacodynamic data like binding affinities (Kd) and EC50 values are not extensively detailed in the provided literature, key quantitative data from clinical and preclinical use are summarized below.
| Parameter | Value / Observation | Context | Source |
| Molecular Weight | ~1257 - 1382 Da | Chemical property of the 11-amino acid peptide. | [3][4][14] |
| Clinical Dosage | 2 - 4 mg | Daily or 3x weekly subcutaneous/intravenous injections in Phase II trials. | [5][7][8] |
| Treatment Duration | 28 days | Standard treatment period in key Phase II clinical trials. | [5][7][13] |
| Pain Reduction | ~40% average reduction | Reported in sarcoidosis-associated neuropathy. | [3] |
| Efficacy Endpoint | Significant improvement | In neuropathic symptoms (PainDetect, SFNSL scores) vs. placebo. | [5][7] |
| Nerve Regeneration | Significant increase | In corneal nerve fiber density in patients with baseline reductions. | [5][7][13] |
| Metabolic Control | Significant improvement | In Hemoglobin A1c (HbA1c) and lipid profiles in T2D patients. | [7] |
| Bioavailability (SC) | >85% | Following subcutaneous injection. | [3] |
| Half-life | ~6-8 hours | Following subcutaneous administration. | [3] |
Conclusion
The mechanism of action of ARA 290 is a targeted and sophisticated process centered on the selective activation of the Innate Repair Receptor. By engaging this receptor, which is naturally upregulated during cellular stress, ARA 290 orchestrates a powerful anti-inflammatory, pro-survival, and regenerative response without inducing the hematopoietic effects of its parent molecule, EPO. This selective action effectively reprograms the local tissue environment from a state of chronic damage to one of active repair. The robust preclinical data, particularly from β-common receptor knockout models, combined with positive Phase II clinical trial results in neuropathic and metabolic diseases, validate this mechanism and underscore the significant therapeutic potential of ARA 290 for a range of challenging inflammatory and degenerative conditions.
References
- 1. rawamino.com [rawamino.com]
- 2. chrisduffin.com [chrisduffin.com]
- 3. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]
- 4. exploring-peptides.com [exploring-peptides.com]
- 5. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. swolverine.com [swolverine.com]
- 9. ARA290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain: an experimental study in rats and β-common receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dynamisonline.com [dynamisonline.com]
- 11. peptidesciences.com [peptidesciences.com]
- 12. genoracle.com [genoracle.com]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. tandfonline.com [tandfonline.com]
The Innate Repair Receptor: A Key Mediator of ARA 290's Therapeutic Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ARA 290, a novel 11-amino acid peptide derived from the structure of erythropoietin (EPO), represents a significant advancement in the development of tissue-protective and anti-inflammatory therapeutics. Unlike its parent molecule, ARA 290 does not stimulate erythropoiesis, thereby avoiding the associated adverse cardiovascular effects. Its therapeutic actions are mediated through the selective activation of the innate repair receptor (IRR), a heterodimeric complex of the EPO receptor (EPOR) and the β-common receptor (CD131). This technical guide provides a comprehensive overview of the role of the IRR in ARA 290 signaling, detailing the molecular pathways, summarizing key quantitative data, and providing detailed experimental protocols for researchers in the field.
Introduction to ARA 290 and the Innate Repair Receptor
ARA 290, also known as Cibinetide, was engineered to harness the tissue-protective properties of EPO without its hematopoietic effects.[1][2][3][4] The peptide's specificity is conferred by its selective binding to the innate repair receptor (IRR).[3][5][6][7][8] The IRR is a unique receptor complex that is typically expressed at low levels in healthy tissues but is upregulated in response to injury, inflammation, or metabolic stress.[3][9] This targeted expression makes the IRR an attractive therapeutic target for a variety of pathological conditions.
The IRR is a heterodimer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131).[3][10][11] Upon binding of ARA 290, the IRR initiates a cascade of intracellular signaling events that collectively suppress inflammation, inhibit apoptosis, and promote tissue repair and regeneration.[1][3][5][6][8]
The ARA 290 Signaling Pathway
Activation of the IRR by ARA 290 triggers a multi-faceted signaling cascade that modulates key cellular processes involved in inflammation and cell survival. The primary downstream pathways affected include the NF-κB and Akt signaling pathways.
Modulation of the NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In response to tissue injury or stress, NF-κB is activated, leading to the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). ARA 290, through IRR activation, has been shown to suppress the activation of NF-κB.[7][12] This inhibitory action leads to a downstream reduction in the production of these key inflammatory mediators, thereby dampening the inflammatory cascade.[2][8][12]
Activation of the Akt Survival Pathway
The protein kinase B (Akt) signaling pathway is a critical regulator of cell survival and apoptosis. Activation of this pathway promotes cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic proteins. ARA 290 binding to the IRR leads to the phosphorylation and activation of Akt.[13] Activated Akt, in turn, influences the expression of Bcl-2 family proteins, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax.[7][14] This shift in the Bax/Bcl-2 ratio ultimately inhibits caspase-3 activation and reduces apoptotic cell death.[7][14]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies investigating the efficacy of ARA 290.
Preclinical Dose-Response Data in a Rat Model of Neuropathic Pain
| Dose of ARA 290 (µg/kg) | Outcome Measure | Result | Reference |
| 3, 10, 30, 60 | Mechanical Allodynia | Dose-dependent reduction | [15] |
| 3, 10, 30, 60 | Cold Allodynia | Significant reduction at all doses | [15] |
| 10, 30 | Spinal Microglia Activation (Iba-1) | Dose-dependent suppression | [15] |
Clinical Trial Data in Patients with Sarcoidosis-Associated Small Fiber Neuropathy
| Dose of ARA 290 | Outcome Measure | Result | Reference |
| 2 mg (IV, 3x/week for 4 weeks) | Small Fiber Neuropathy Screening List (SFNSL) Score | Significant improvement (Δ -11.5 vs. -2.9 for placebo) | [1] |
| 2 mg (IV, 3x/week for 4 weeks) | SF-36 Pain Dimension | Significant improvement (Δ -23.4 from baseline) | [1] |
| 2 mg (IV, 3x/week for 4 weeks) | SF-36 Physical Functioning | Significant improvement (Δ -14.6 from baseline) | [1] |
| 4 mg (SC, daily for 28 days) | SFNSL Score | Significant improvement (~28% reduction vs. ~9% for placebo) | [5] |
| 4 mg (SC, daily for 28 days) | Corneal Nerve Fiber Density | Significant increase | [5] |
Clinical Trial Data in Patients with Type 2 Diabetes and Neuropathic Symptoms
| Dose of ARA 290 | Outcome Measure | Result | Reference |
| 4 mg (SC, daily for 28 days) | PainDetect Score | Significant improvement (Δ -3.3 vs. -1.1 for placebo) | [16] |
| 4 mg (SC, daily for 28 days) | Corneal Nerve Fiber Density (in patients with reduced baseline) | Significant increase (Δ +2.6 fibers/mm²) | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ARA 290 and the innate repair receptor.
Spared Nerve Injury (SNI) Model in Rats
This surgical model is used to induce persistent peripheral neuropathic pain.
Protocol:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Incision: Make a small incision on the lateral side of the thigh to expose the biceps femoris muscle.
-
Nerve Exposure: Bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[1][9]
-
Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a silk suture.[1][9] Distal to the ligation, transect these two nerves, removing a small section to prevent regeneration.[1][9] The sural nerve is left intact.[1][9]
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics, and monitor the animal for signs of distress.
Immunohistochemistry for Iba-1 in Rat Spinal Cord
This protocol is used to visualize and quantify the activation of microglia in the spinal cord, a hallmark of neuroinflammation.
Protocol:
-
Tissue Preparation: Perfuse the rat with 4% paraformaldehyde in phosphate-buffered saline (PBS).[5] Dissect the lumbar spinal cord and post-fix in the same fixative. Cryoprotect the tissue in a sucrose solution.
-
Sectioning: Cut transverse sections of the spinal cord (typically 20-40 µm) using a cryostat.
-
Antigen Retrieval: For some protocols, an antigen retrieval step (e.g., heating in citrate buffer) may be necessary to unmask the epitope.[15]
-
Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.[5][17]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Iba-1 (e.g., rabbit anti-Iba1, 1:1000 dilution) overnight at 4°C.[5][17]
-
Secondary Antibody Incubation: After washing in PBS, incubate the sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488, 1:500 dilution) for 1-2 hours at room temperature.[17]
-
Mounting and Imaging: Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize and capture images using a fluorescence microscope.
Quantitative Sensory Testing (QST)
QST is a non-invasive method used to assess the function of different types of nerve fibers by measuring the perception of various sensory stimuli.
Protocol: The comprehensive QST protocol developed by the German Research Network on Neuropathic Pain (DFNS) is often utilized.[13][18] This involves the following tests:
-
Thermal Testing:
-
Cold and Warm Detection Thresholds (CDT, WDT): Determine the temperature at which the subject first perceives a cold or warm sensation.
-
Thermal Sensory Limen (TSL): Assess the ability to detect temperature changes around a baseline temperature.
-
Paradoxical Heat Sensation (PHS): Test for the perception of heat during a cold stimulus.
-
Cold and Heat Pain Thresholds (CPT, HPT): Determine the temperature at which a cold or warm stimulus becomes painful.
-
-
Mechanical Testing:
-
Mechanical Detection Threshold (MDT): Use von Frey filaments to determine the lowest force that can be perceived as a touch.
-
Mechanical Pain Threshold (MPT): Use weighted pinprick stimuli to determine the lowest force that elicits a painful sensation.
-
Stimulus-Response Function: Assess the perceived intensity of a series of pinprick stimuli of increasing force.
-
Dynamic Mechanical Allodynia (DMA): Test for pain in response to light touch with a cotton wisp or brush.
-
Vibration Detection Threshold (VDT): Determine the lowest amplitude of vibration that can be perceived.
-
Corneal Confocal Microscopy (CCM)
CCM is a non-invasive imaging technique used to visualize and quantify the density and morphology of small nerve fibers in the cornea.[2][17][19][20][21]
Protocol:
-
Patient Preparation: Anesthetize the cornea with a drop of topical anesthetic.
-
Image Acquisition: A drop of sterile gel is applied to the tip of the microscope objective. The objective is then brought into contact with the cornea. A series of images of the sub-basal nerve plexus are captured.[20]
-
Image Analysis: The captured images are analyzed using specialized software to quantify various parameters, including:[21]
-
Corneal Nerve Fiber Density (CNFD): The number of major nerves per square millimeter.
-
Corneal Nerve Branch Density (CNBD): The number of branches emanating from the major nerves per square millimeter.
-
Corneal Nerve Fiber Length (CNFL): The total length of all nerve fibers and branches in millimeters per square millimeter.
-
Western Blot for Phospho-Akt (Ser473)
This technique is used to detect and quantify the phosphorylation of Akt at serine 473, a key indicator of its activation.
Protocol:
-
Protein Extraction: Lyse cells or tissues in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific antibody binding by incubating the membrane in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[22][23]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) (e.g., rabbit anti-p-Akt (Ser473), 1:1000 dilution) overnight at 4°C.[22][24][25][26]
-
Secondary Antibody Incubation: After washing in TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:2000 dilution) for 1 hour at room temperature.[22]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalization: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody for total Akt or a housekeeping protein like GAPDH.
Luminex Multiplex Cytokine Assay
This bead-based immunoassay allows for the simultaneous quantification of multiple cytokines in a single sample.[27][28][29][30]
References
- 1. mdpi.com [mdpi.com]
- 2. Corneal Confocal Microscopy to Assess Diabetic Neuropathy: An Eye on the Foot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 6. swolverine.com [swolverine.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. youtube.com [youtube.com]
- 11. Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice [jove.com]
- 12. biocare.net [biocare.net]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic Approach for Protective Effect of ARA290, a Specific Ligand for the Erythropoietin/CD131 Heteroreceptor, against Cisplatin-Induced Nephrotoxicity, the Involvement of Apoptosis and Inflammation Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sysy-histosure.com [sysy-histosure.com]
- 16. hra.nhs.uk [hra.nhs.uk]
- 17. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 18. Quantitative sensory testing: a comprehensive protocol for clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Implementation of corneal confocal microscopy for screening and early detection of diabetic neuropathy in primary care alongside retinopathy screening: Results from a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Corneal Confocal Microscopy to Image Small Nerve Fiber Degeneration: Ophthalmology Meets Neurology [frontiersin.org]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Validation and comparison of luminex multiplex cytokine analysis kits with ELISA: Determinations of a panel of nine cytokines in clinical sample culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. protocols.io [protocols.io]
- 30. bmgrp.eu [bmgrp.eu]
ARA 290: A Technical Guide to a Novel Peptide for Tissue Repair and Inflammation Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide derived from the structure of human erythropoietin (EPO). Engineered to selectively activate the innate repair receptor (IRR), ARA 290 harnesses the tissue-protective and anti-inflammatory properties of EPO without stimulating red blood cell production, thereby mitigating the risks associated with traditional erythropoiesis-stimulating agents. This guide provides a comprehensive overview of the discovery, mechanism of action, and development of ARA 290, with a focus on preclinical and clinical data in neuropathic pain and metabolic disease. Detailed experimental protocols and signaling pathways are presented to support further research and development efforts in this promising therapeutic area.
Introduction: The Genesis of a Tissue-Protective Peptide
The development of ARA 290 arose from the need to separate the tissue-protective effects of erythropoietin from its hematopoietic actions.[1][2] While EPO was observed to have cytoprotective and anti-inflammatory benefits in injured tissues, its therapeutic use was hampered by the risk of increased blood viscosity, hypertension, and thrombosis due to elevated red blood cell counts.[1] Researchers at Araim Pharmaceuticals isolated an 11-amino acid sequence from the helix-B domain of EPO responsible for its cytoprotective signaling.[1][2][3] This led to the synthesis of ARA 290, a peptide that selectively binds to the Innate Repair Receptor (IRR).[1][3]
The IRR is a heterodimer composed of the EPO receptor (EPOR) and the β-common receptor (CD131).[2][3][4] This receptor complex is upregulated in tissues under stress from injury, inflammation, or ischemia.[2] Activation of the IRR by ARA 290 initiates a cascade of anti-inflammatory and pro-survival signals, making it a promising candidate for treating a range of conditions characterized by chronic inflammation and tissue damage.[2][5]
Mechanism of Action: The Innate Repair Receptor Signaling Pathway
ARA 290 exerts its therapeutic effects by selectively activating the Innate Repair Receptor (IRR).[2][4] Unlike EPO, which can activate both the IRR and the EPO receptor homodimer responsible for erythropoiesis, ARA 290's action is specific to the tissue-protective pathway.[2]
Upon binding of ARA 290 to the IRR, a downstream signaling cascade is initiated, leading to:
-
Suppression of Pro-inflammatory Cytokines: Activation of the IRR leads to the downregulation of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3] This modulation of the immune response helps to reduce chronic inflammation.
-
Promotion of Anti-Apoptotic Signaling: ARA 290 promotes cell survival by activating anti-apoptotic pathways, which helps to prevent cell death in damaged tissues.[3]
-
Tissue Protection and Repair: The signaling cascade initiated by ARA 290 stimulates cellular survival pathways, reduces oxidative stress, and promotes tissue regeneration, particularly the regrowth of small nerve fibers.[2]
The signaling pathway is visualized in the diagram below:
Preclinical Development: Dose-Response Studies in Neuropathic Pain
Early preclinical evaluation of ARA 290 focused on its efficacy in animal models of neuropathic pain. A key study investigated the dose-response effect of ARA 290 in a rat model of chronic neuropathic pain induced by spared nerve injury (SNI).[5]
Experimental Protocol: Spared Nerve Injury (SNI) Model in Rats
The spared nerve injury model is a widely used method to induce persistent neuropathic pain in rodents. The protocol involves the surgical ligation and transection of two of the three branches of the sciatic nerve, leaving the sural nerve intact.[6]
Workflow for the Spared Nerve Injury (SNI) Model and ARA 290 Treatment:
Quantitative Data: Dose-Dependent Effects on Allodynia
In the SNI rat model, ARA 290 demonstrated a significant and dose-dependent reduction in both mechanical and cold allodynia.[5] The treatment was administered on days 1, 3, 6, 8, and 10 following the nerve injury.[5]
| Dose of ARA 290 (µg/kg) | Reduction in Mechanical Allodynia (up to 20 weeks) | Reduction in Cold Allodynia (up to 20 weeks) |
| 3 | Significant | Significant |
| 10 | Significant | Significant |
| 30 | Significant | Significant |
| 60 | Significant | Significant |
| Table 1: Dose-Response Effects of ARA 290 in a Rat Model of Neuropathic Pain. Data sourced from[5]. |
Clinical Development: Phase II Trials
Following promising preclinical results, ARA 290 advanced to Phase II clinical trials to evaluate its safety and efficacy in human populations.
Sarcoidosis-Associated Small Fiber Neuropathy
A double-blind, placebo-controlled exploratory trial assessed the efficacy of ARA 290 in patients with sarcoidosis and symptoms of small fiber neuropathy.[7]
-
Study Design: Double-blind, placebo-controlled.[7]
-
Participants: 22 patients with a diagnosis of sarcoidosis and a spontaneous pain score of >5 on the Brief Pain Inventory (BPI).[7]
-
Intervention: Intravenous administration of ARA 290 (2 mg; n=12) or placebo (n=10) three times weekly for 4 weeks.[7]
-
Primary Endpoints: Changes in pain intensity, Small Fiber Neuropathy Screening List (SFNSL) score, and quality of life (SF-36).[7]
| Outcome Measure | ARA 290 Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value |
| SFNSL Score | -11.5 ± 3.04 | -2.9 ± 3.34 | < 0.05 |
| SF-36 Pain Dimension | -23.4 ± 5.5 | Not reported | Significant |
| SF-36 Physical Functioning | -14.6 ± 3.9 | Not reported | Significant |
| Table 2: Efficacy of ARA 290 in Patients with Sarcoidosis-Associated Neuropathy. Data are presented as mean change ± SEM. Data sourced from[7]. |
Type 2 Diabetes and Painful Neuropathy
A Phase 2 study evaluated the potential of ARA 290 to improve metabolic control and neuropathic symptoms in patients with type 2 diabetes.[8]
-
Study Design: Double-blind, placebo-controlled.[8]
-
Participants: Patients with type 2 diabetes and painful neuropathy.[8]
-
Intervention: Daily subcutaneous self-administration of ARA 290 (4 mg) or placebo for 28 days, with a 28-day follow-up period.[8]
-
Primary Endpoints: Safety, changes in hemoglobin A1c (HbA1c), lipid profiles, and neuropathic symptoms assessed by the PainDetect questionnaire.[8]
| Outcome Measure | ARA 290 Group | Placebo Group |
| Change in HbA1c | Significant improvement | No significant change |
| Change in Lipid Profile | Improvement in cholesterol-HDL ratio | No significant change |
| PainDetect Score | Significant improvement | No significant change |
| Corneal Nerve Fiber Density (in subjects with initial reduction) | Significant increase | No change |
| Table 3: Efficacy of ARA 290 in Patients with Type 2 Diabetes and Neuropathy. Data sourced from[8]. |
Future Directions and Conclusion
The discovery and development of ARA 290 represent a significant advancement in the field of tissue-protective therapeutics. By selectively targeting the innate repair receptor, ARA 290 offers a novel approach to treating conditions characterized by inflammation and tissue damage, such as neuropathic pain and complications of diabetes. The preclinical and Phase II clinical data presented in this guide demonstrate its potential as a safe and effective therapeutic agent.
Further research is warranted to fully elucidate the long-term efficacy and safety of ARA 290 in larger patient populations. Ongoing and future clinical trials will be crucial in defining its role in the clinical management of a variety of inflammatory and neuropathic disorders. The detailed methodologies and data provided herein are intended to serve as a valuable resource for researchers and clinicians working to advance this promising area of drug development.
References
- 1. ara-290-a-nonerythropoietic-peptide-engineered-from-erythropoietin-improves-metabolic-control-and-neuropathic-symptoms-in-patients-with-type-2-diabetes - Ask this paper | Bohrium [bohrium.com]
- 2. swolverine.com [swolverine.com]
- 3. chrisduffin.com [chrisduffin.com]
- 4. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]
- 5. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ildcare.nl [ildcare.nl]
- 8. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
ARA 290: A Non-Erythropoietic EPO Derivative for Tissue Protection and Neuropathic Pain
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide engineered from the helix-B domain of erythropoietin (EPO). It represents a significant advancement in the development of tissue-protective and anti-inflammatory therapeutics by selectively activating the innate repair receptor (IRR) without inducing erythropoiesis. This selective mechanism of action avoids the adverse cardiovascular and thrombotic risks associated with EPO administration while retaining its beneficial cytoprotective properties. Preclinical and clinical studies have demonstrated the potential of ARA 290 in treating a range of conditions, most notably neuropathic pain associated with small fiber neuropathy in diseases such as diabetes and sarcoidosis. This technical guide provides a comprehensive overview of ARA 290, including its mechanism of action, signaling pathways, a summary of key quantitative data from preclinical and clinical studies, and detailed experimental protocols for methodologies frequently used in its evaluation.
Introduction: The Evolution from Erythropoietin
Erythropoietin is a well-known hematopoietic cytokine that stimulates the production of red blood cells.[1] Beyond this primary function, EPO has been shown to possess significant tissue-protective, anti-inflammatory, and regenerative properties in various preclinical models of injury and disease.[2] However, the clinical utility of EPO for these non-hematopoietic effects is limited by its potent erythropoietic activity, which can lead to serious adverse events such as hypertension, thrombosis, and polycythemia.[1]
This limitation spurred the development of non-erythropoietic EPO derivatives, with the goal of separating the tissue-protective functions from the hematopoietic effects.[1] Scientists identified that the helix-B domain of the EPO molecule is crucial for its tissue-protective and anti-inflammatory actions.[1] By isolating and modifying this region, ARA 290 was created as a selective agonist for the innate repair receptor (IRR), the receptor responsible for mediating these protective effects, without activating the classical EPO receptor that drives red blood cell production.[1][2]
Mechanism of Action: The Innate Repair Receptor (IRR) Pathway
ARA 290 exerts its therapeutic effects through selective activation of the Innate Repair Receptor (IRR).[3] The IRR is a heterocomplex formed by the EPO receptor (EPOR) and the β-common receptor (CD131).[1][4] This receptor is typically expressed in tissues under stress or injury.[1]
Upon binding of ARA 290 to the IRR, a cascade of intracellular signaling pathways is initiated, leading to a multi-faceted cellular response that promotes tissue protection and repair.[5] This is in contrast to EPO, which primarily activates the homodimeric EPO receptor to stimulate erythropoiesis.[1]
Signaling Pathways
The activation of the IRR by ARA 290 triggers several key downstream signaling pathways:
-
Anti-inflammatory Signaling: ARA 290 has been shown to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[3] This is achieved, in part, through the reduction of Nuclear Factor-kappa B (NF-κB) activation, a key transcription factor in the inflammatory response.[2][3] Furthermore, ARA 290 can modulate microglial activation, a critical component of neuroinflammation.[3]
-
Cytoprotective and Pro-survival Pathways: The binding of ARA 290 to the IRR is believed to activate pro-survival signaling cascades such as the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] These pathways are involved in inhibiting apoptosis (programmed cell death) and promoting cellular survival in the face of injury or stress.
-
Neuroregeneration: In the context of neuropathic pain, ARA 290 has been demonstrated to promote the regeneration of small nerve fibers.[1][7] This is a crucial aspect of its potential as a disease-modifying therapy for conditions like small fiber neuropathy.
Below is a diagram illustrating the proposed signaling pathway of ARA 290.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical and clinical studies of ARA 290.
Table 1: Preclinical Studies of ARA 290 in Neuropathic Pain Models
| Animal Model | Species | ARA 290 Dose | Dosing Regimen | Key Findings | Reference |
| Spared Nerve Injury (SNI) | Rat | 30 µg/kg | 5 intraperitoneal injections at 2-day intervals, followed by weekly maintenance | Effective, long-term relief of tactile and cold allodynia for up to 15 weeks (P < 0.001 vs. vehicle). | [8] |
| Spared Nerve Injury (SNI) | Mouse (Wild-type) | 30 µg/kg | 5 intraperitoneal injections at 2-day intervals, followed by weekly maintenance | Significant relief of allodynia. | [8] |
| Spared Nerve Injury (SNI) | Mouse (βcR-/-) | 30 µg/kg | 5 intraperitoneal injections at 2-day intervals, followed by weekly maintenance | No effect on allodynia, confirming the role of the β-common receptor. | [8] |
| Sciatic Nerve Injury | Rat | Not specified | Intraperitoneal injections | Delayed development of spontaneous pain, allodynia, and hyperalgesia by at least 90 days. | [9] |
Table 2: Clinical Trials of ARA 290 in Patients with Small Fiber Neuropathy (SFN)
| Clinical Trial Population | Study Design | ARA 290 Dose & Administration | Treatment Duration | Key Efficacy Endpoints & Results | Reference |
| Sarcoidosis patients with SFN symptoms | Randomized, double-blind, placebo-controlled pilot study | 2 mg, intravenous, 3 times weekly | 4 weeks | SFNSL Score: Significant improvement in ARA 290 group vs. placebo (Δ -11.5 ± 3.04 vs. Δ -2.9 ± 3.34; p < 0.05).SF-36 (Pain): Significant change from baseline (Δ -23.4 ± 5.5).SF-36 (Physical Functioning): Significant change from baseline (Δ -14.6 ± 3.9). | [10] |
| Type 2 Diabetes patients with painful neuropathy | Randomized, double-blind, placebo-controlled Phase 2 study | 4 mg, subcutaneous, daily | 28 days | PainDetect Questionnaire: Significant improvement in neuropathic symptoms in the ARA 290 group.HbA1c & Lipid Profiles: Improvement observed throughout the 56-day observation period.Corneal Nerve Fiber Density (CNFD): Significant increase in subjects with abnormal baseline CNFD. | [7][11] |
| Sarcoidosis patients with SFN | Open-label initial study | Intravenous doses over one week | 1 week | ~50% improvement in neuropathic pain. | [12] |
| Sarcoidosis patients with SFN | Follow-up trial to open-label study | Intravenous, 3 times weekly | 4 weeks | Significant improvement in SFNSL and RAND-36 (pain and well-being components). | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in ARA 290 research.
Preclinical Model: Spared Nerve Injury (SNI) in Rats
The SNI model is a widely used preclinical model to induce chronic neuropathic pain.[13][14]
Objective: To create a reproducible model of peripheral nerve injury that results in long-lasting mechanical and thermal hypersensitivity.
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave the lateral surface of the thigh on the desired side and sterilize the surgical area.
-
Incision: Make a small incision through the skin and fascia over the biceps femoris muscle.
-
Nerve Exposure: Bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[15]
-
Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a non-absorbable suture (e.g., 6-0 silk).[13] Transect the nerves distal to the ligation, removing a 1-2 mm piece of the distal nerve stump.[15] Extreme care should be taken to avoid any contact with or stretching of the intact sural nerve.[16]
-
Closure: Close the muscle layer and skin with appropriate sutures.
-
Post-operative Care: Administer analgesics as required and monitor the animal for recovery.
The following diagram outlines the workflow for the Spared Nerve Injury (SNI) model and subsequent behavioral testing.
Clinical Assessment: Corneal Confocal Microscopy (CCM)
CCM is a non-invasive imaging technique used to quantify small nerve fiber density in the cornea, serving as a surrogate marker for small fiber neuropathy.[17][18]
Objective: To visualize and quantify the density and morphology of sub-basal corneal nerve fibers.
Procedure:
-
Patient Preparation: Instill a topical anesthetic into the eye to be examined.
-
Microscope Preparation: Use a Heidelberg Retina Tomograph (HRT) with a Rostock Cornea Module. Apply a drop of sterile gel to the tip of the objective lens and cover it with a sterile disposable cap.
-
Image Acquisition: Gently bring the tip of the objective lens into contact with the central cornea. Acquire a series of digital images of the sub-basal nerve plexus.
-
Image Analysis: Use specialized software to analyze the acquired images. The primary parameters of interest are:
-
Corneal Nerve Fiber Density (CNFD): The number of major nerves per square millimeter.
-
Corneal Nerve Branch Density (CNBD): The number of branches originating from the major nerves per square millimeter.
-
Corneal Nerve Fiber Length (CNFL): The total length of all nerve fibers and branches per square millimeter.
-
Clinical Assessment: Quantitative Sensory Testing (QST)
QST is a psychophysical method used to quantify sensory perception in response to controlled thermal and mechanical stimuli. The German Research Network on Neuropathic Pain (DFNS) has established a standardized protocol for QST.[6][19][20][21][22]
Objective: To obtain a comprehensive profile of a patient's sensory function, including detection and pain thresholds for various stimuli.
Procedure: The DFNS QST protocol includes the following tests, typically performed on the affected and a contralateral, unaffected body site:
-
Thermal Testing:
-
Cold Detection Threshold (CDT): The temperature at which a cooling stimulus is first perceived.
-
Warm Detection Threshold (WDT): The temperature at which a warming stimulus is first perceived.
-
Thermal Sensory Limen (TSL): The difference between CDT and WDT.
-
Paradoxical Heat Sensation (PHS): The perception of a warming sensation in response to a cooling stimulus.
-
Cold Pain Threshold (CPT): The temperature at which a cooling stimulus becomes painful.
-
Heat Pain Threshold (HPT): The temperature at which a warming stimulus becomes painful.
-
-
Mechanical Testing:
-
Mechanical Detection Threshold (MDT): The lowest force of a von Frey filament that is perceived.
-
Mechanical Pain Threshold (MPT): The lowest force of a pinprick stimulus that is perceived as painful.
-
Mechanical Pain Sensitivity (MPS): The perceived pain intensity in response to a series of pinprick stimuli of increasing force.
-
Dynamic Mechanical Allodynia (DMA): The perception of pain in response to a light touch stimulus (e.g., a cotton wisp or brush).
-
Vibration Detection Threshold (VDT): The lowest amplitude of a vibrating stimulus that is perceived.
-
Immunohistochemistry for Microglia (Iba1) and Astrocytes (GFAP)
Immunohistochemistry is used to visualize the presence and activation of microglia and astrocytes in spinal cord tissue, which are key indicators of neuroinflammation.[23][24][25]
Objective: To detect and quantify the expression of Ionized calcium-binding adapter molecule 1 (Iba1) in microglia and Glial Fibrillary Acidic Protein (GFAP) in astrocytes in rat spinal cord sections.
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the spinal cord and post-fix it in the same fixative.
-
Cryoprotect the tissue in a sucrose solution.
-
Section the spinal cord on a cryostat or microtome.[26]
-
-
Immunostaining:
-
Blocking: Incubate the tissue sections in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes) overnight at 4°C.[26]
-
Secondary Antibody Incubation: Wash the sections and incubate them with fluorescently labeled secondary antibodies that recognize the primary antibodies.
-
Mounting and Imaging: Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize them using a fluorescence microscope.
-
-
Image Analysis: Quantify the fluorescence intensity or the number of Iba1- and GFAP-positive cells in specific regions of the spinal cord (e.g., the dorsal horn).
The following diagram provides a logical workflow for the immunohistochemical analysis of spinal cord tissue.
Conclusion
ARA 290 represents a promising therapeutic candidate for a variety of conditions characterized by inflammation and tissue damage, particularly neuropathic pain. Its selective activation of the innate repair receptor allows for the harnessing of the beneficial non-hematopoietic effects of erythropoietin without the associated risks. The preclinical and clinical data gathered to date provide a strong rationale for its continued development. This technical guide has provided a comprehensive overview of the current knowledge of ARA 290, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental protocols to aid researchers and drug development professionals in their ongoing investigation of this novel therapeutic peptide. Further large-scale clinical trials are warranted to fully elucidate the efficacy and safety of ARA 290 and to establish its place in the clinical management of neuropathic pain and other inflammatory disorders.
References
- 1. swolverine.com [swolverine.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]
- 4. ARA-290 Peptide: Potential Implications in Cell, Inflammation, and Tissue Research - The Rio Times [riotimesonline.com]
- 5. rawamino.com [rawamino.com]
- 6. Quantitative sensory testing: a comprehensive protocol for clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ARA290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain: an experimental study in rats and β-common receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting to https://onderzoekmetmensen.nl/en/trial/34461 [onderzoekmetmensen.nl]
- 10. Safety and Efficacy of ARA 290 in Sarcoidosis Patients with Symptoms of Small Fiber Neuropathy: A Randomized, Double-Blind Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ARA 290, a nonerythropoietic peptide engineered from erythropoietin, improves metabolic control and neuropathic symptoms in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. mdpi.com [mdpi.com]
- 14. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rapm.bmj.com [rapm.bmj.com]
- 17. Corneal Confocal Microscopy: A Novel Non-invasive Technique to Quantify Small Fibre Pathology in Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical applications of corneal confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative sensory testing in the German Research Network on Neuropathic Pain (DFNS): standardized protocol and reference values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. portal.fis.tum.de [portal.fis.tum.de]
- 22. aminer.org [aminer.org]
- 23. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A comparison of spinal Iba1 and GFAP expression in rodent models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Rapid GFAP and Iba1 expression changes in the female rat brain following spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
A Comprehensive Technical Review of Preclinical Studies on the Safety and Efficacy of Cibinetide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cibinetide, also known as ARA 290, is a synthetic 11-amino acid peptide engineered from the helix-B domain of erythropoietin (EPO).[1][2] It was developed to harness the tissue-protective and anti-inflammatory properties of EPO while eliminating its erythropoietic (red blood cell stimulating) effects, thereby avoiding the associated risks of thrombosis and hypertension.[1][3] Preclinical research has extensively evaluated Cibinetide across a range of animal models, demonstrating its efficacy in conditions involving neuropathy, inflammation, and tissue injury. Its primary mechanism of action involves the selective activation of the Innate Repair Receptor (IRR), which modulates inflammatory responses and promotes cellular repair.[1][4] This document provides an in-depth summary of the key preclinical findings regarding Cibinetide's efficacy and safety, details the experimental protocols used in these studies, and visualizes the core biological pathways and experimental workflows.
Mechanism of Action: The Innate Repair Receptor (IRR)
Cibinetide exerts its therapeutic effects by selectively binding to and activating the Innate Repair Receptor (IRR).[1] The IRR is a heterodimeric receptor complex composed of the erythropoietin receptor (EPOR) and the β common receptor (CD131).[1][4] This receptor is typically expressed at low levels in healthy tissue but is significantly upregulated in response to injury, inflammation, or metabolic stress.[1][5]
Upon binding of Cibinetide, the IRR initiates a cascade of intracellular signaling events, primarily through the Janus kinase 2 (JAK2) pathway.[4] This leads to multiple downstream effects, including:
-
Inhibition of Pro-inflammatory Pathways: Activation of the IRR downregulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β and suppresses the NF-κB signaling pathway.[3][6][7][8]
-
Activation of Cellular Protection: The signaling cascade promotes cellular survival, reduces oxidative stress, and protects tissues from apoptotic cell death.[1]
-
Promotion of Tissue Repair: IRR activation stimulates processes of healing and regeneration, including the promotion of nerve fiber regrowth.[4][9]
Unlike native EPO, Cibinetide does not activate the classic EPOR homodimer responsible for stimulating red blood cell production, making it a targeted, non-hematopoietic therapeutic agent.[1][3]
Preclinical Efficacy Studies
Cibinetide has demonstrated significant efficacy across a variety of preclinical models, targeting conditions driven by inflammation and tissue damage.
Neuropathy and Nerve Regeneration
A primary focus of preclinical research has been on Cibinetide's potential to treat neuropathy. Studies consistently show that it not only alleviates neuropathic pain but also promotes the regeneration of damaged nerve fibers.[9][10]
| Animal Model | Cibinetide Dosage | Key Efficacy Endpoints | Observed Outcome | Citations |
| Streptozotocin (STZ)-Induced Diabetic Neuropathy (Mouse) | Not specified | Corneal Nerve Fiber Density, Neuronal Dystrophy | Reversed neuronal dystrophy and promoted small nerve fiber regeneration. | [4] |
| Various Neuropathy Models (Rodent) | Not specified | Tactile & Cold Allodynia, Nerve Fiber Regrowth | Provided sustained relief from neuropathic pain and stimulated nerve fiber regrowth from damaged axons. | [9][10][11] |
This protocol outlines a typical methodology for evaluating Cibinetide's neuroprotective effects in a model of diabetic complications.[7]
-
Animal Model: C57BL/6J mice are used.
-
Induction of Diabetes: Diabetes is induced via intraperitoneal injections of streptozotocin (STZ). Blood glucose levels are monitored to confirm the diabetic state.
-
Treatment Groups: Animals are randomized into three groups: non-diabetic controls, diabetic mice receiving a vehicle control, and diabetic mice receiving Cibinetide.
-
Dosing Regimen: Cibinetide is administered via intraperitoneal injection at doses of 30 or 60 µg/kg for a duration of 12 weeks.[7]
-
Efficacy Assessment:
-
Structural Analysis: Retinal thinning and structure are assessed using Optical Coherence Tomography (OCT).
-
Functional Analysis: Neural retinal function (e.g., photoreceptor and bipolar cell activity) is measured using scotopic electroretinography (ERG).
-
Inflammatory Markers: Retinal tissue is analyzed for gene expression of pro- and anti-inflammatory cytokines (e.g., TNFα, IL-1β) via qPCR.
-
Anti-Inflammatory and Immunomodulatory Effects
Cibinetide has shown potent anti-inflammatory effects in models of autoimmune and inflammatory diseases by modulating immune cell function and cytokine production.[6]
| Animal Model | Key Efficacy Endpoints | Observed Outcome | Citations |
| Dextran Sodium Sulfate (DSS)-Colitis (Mouse) | Disease Activity Index, Survival Rate | Significantly improved disease activity and increased survival. | [6] |
| Pristane-Induced & MRL/lpr Systemic Lupus Erythematosus (SLE) (Mouse) | Systemic Inflammation Markers, Autoantibody Levels (ANA, anti-dsDNA), Kidney Function | Reduced systemic inflammation, decreased autoantibody titers, suppressed pro-inflammatory cytokines, and significantly improved kidney function. | [6] |
This protocol is a standard method for inducing and evaluating treatments for inflammatory bowel disease.[6]
-
Animal Model: Mice susceptible to DSS-induced colitis are used.
-
Induction of Colitis: Acute colitis is induced by administering dextran sodium sulfate (DSS) in the drinking water for a defined period (e.g., 5-7 days).
-
Treatment: Following disease initiation, mice are treated with Cibinetide or a vehicle control.
-
Assessment:
-
Clinical Scoring: Disease activity is monitored daily by scoring weight loss, stool consistency, and bleeding.
-
Histological Analysis: At the end of the study, colonic tissue is collected for histological examination to assess inflammation, ulceration, and tissue damage.
-
Immunological Analysis: Lamina propria macrophages and other immune cells are isolated to assess IRR expression and inflammatory cytokine production.
-
Organ Protection and Systemic Health
Cibinetide's protective effects extend to multiple organ systems and general metabolic health, including benefits in models of cardiovascular disease, kidney injury, and aging.[1]
| Area of Study | Animal Model | Key Efficacy Endpoints | Observed Outcome | Citations | | :--- | :--- | :--- | :--- | | Cardiovascular & Aging | Aging Fischer 344 x Brown Norway Rats (18-33 months) | Heart Function (Ejection Fraction), Frailty Score, Blood Pressure | Slowed the decline in heart function, significantly lowered the frailty score, blunted age-associated blood pressure elevation, and preserved body weight. |[3][12][13] | | Diabetic Retinopathy | STZ-Induced Diabetes (Rodent) | Retinal Vascular Leakage, Capillary Dropout, Neuroglial Degeneration, Retinal Thinning | Inhibited vascular leakage, protected against vessel and neuroglial degeneration, and ameliorated retinal thinning. |[2][5][7] | | Kidney Protection | Diabetic and Ischemic Kidney Injury Models | Kidney Function Markers, Glomerular Injury | Demonstrated significant kidney-protective effects and improved indices of glomerular injury. |[1][2][14] | | Metabolic Control | Diet-Induced Metabolic Syndrome (Rodent) | Insulin Sensitivity, Glycemic Control (HbA1c), Lipid Profiles | Increased insulin sensitivity and improved glycemic control and lipid profiles. |[2][5][14] |
References
- 1. swolverine.com [swolverine.com]
- 2. mdpi.com [mdpi.com]
- 3. A small erythropoietin derived non-hematopoietic peptide reduces cardiac inflammation, attenuates age associated declines in heart function and prolongs healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. A Phase 2 Clinical Trial on the Use of Cibinetide for the Treatment of Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Araim's Cibinetide in Inflammatory and Autoimmune Diseases: Increasing Evidence for Immune Modulation and Pleiotropic Benefit [prnewswire.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. ildcare.nl [ildcare.nl]
- 9. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicalantiaging.com [medicalantiaging.com]
- 11. Safety and Efficacy of ARA 290 in Sarcoidosis Patients with Symptoms of Small Fiber Neuropathy: A Randomized, Double-Blind Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Research Shows Promising Signs in Anti-Aging for Araim Pharmaceuticals [prnewswire.com]
- 13. ARA290 (cibinetide) amelioration of frailty and preserved healthspan +Alzheimers prevention in mice - Rapamycin Longevity News [rapamycin.news]
- 14. JCM | Free Full-Text | A Phase 2 Clinical Trial on the Use of Cibinetide for the Treatment of Diabetic Macular Edema [mdpi.com]
ARA 290's Impact on Tissue Regeneration Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARA 290, a novel 11-amino acid peptide derived from the structure of erythropoietin (EPO), has emerged as a promising therapeutic agent in the field of tissue regeneration. Engineered to be non-erythropoietic, ARA 290 selectively activates the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131), to orchestrate a multi-faceted response to tissue injury and inflammation. This technical guide provides an in-depth exploration of the molecular mechanisms underlying ARA 290's regenerative effects, with a focus on its impact on key signaling pathways. We present a comprehensive summary of quantitative data from pivotal clinical and preclinical studies, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows.
Introduction
Chronic inflammation and impaired tissue repair are hallmarks of a wide range of debilitating diseases, including diabetic neuropathy, sarcoidosis, and ischemic injuries. While traditional therapies often focus on symptom management, there is a growing need for interventions that target the underlying mechanisms of tissue damage and promote endogenous repair. ARA 290 represents a significant advancement in this area, offering a targeted approach to tissue protection and regeneration without the adverse effects associated with erythropoietin, such as thrombosis and hypertension.[1]
ARA 290's therapeutic potential stems from its specific interaction with the innate repair receptor (IRR).[1][2] The IRR is typically expressed at low levels in healthy tissues but is upregulated in response to injury, inflammation, or metabolic stress.[3][4] Upon binding to the IRR, ARA 290 initiates a cascade of intracellular signals that collectively suppress pro-inflammatory pathways, inhibit apoptosis, and promote cellular survival and regeneration.[5][6] This guide will dissect these pathways, providing the technical details necessary for researchers and drug development professionals to understand and potentially leverage the therapeutic capabilities of ARA 290.
Mechanism of Action: The Innate Repair Receptor and Downstream Signaling
The primary mechanism of action of ARA 290 is the activation of the Innate Repair Receptor (IRR).[1][2] This receptor complex is a heterodimer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131).[1][2] Unlike the classical EPO receptor, which forms a homodimer to stimulate red blood cell production, the IRR's activation by ARA 290 triggers a distinct set of signaling pathways geared towards tissue protection and repair.
Upon ARA 290 binding, the IRR undergoes a conformational change that leads to the activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates several downstream targets, initiating multiple signaling cascades:
-
Anti-Inflammatory Pathway: A key effect of IRR activation is the potent suppression of pro-inflammatory signaling. This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[7] ARA 290 has been shown to reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5] This anti-inflammatory action is crucial in mitigating tissue damage in chronic inflammatory conditions.
-
Cell Survival and Anti-Apoptotic Pathway: ARA 290 promotes cell survival by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[7] Phosphorylated Akt, in turn, inhibits pro-apoptotic proteins and activates pro-survival factors, thereby protecting cells from programmed cell death in the face of injury or stress.
-
Tissue Regeneration Pathway: The activation of the IRR by ARA 290 also stimulates pathways involved in tissue repair and regeneration. This includes the promotion of nerve fiber regeneration, as evidenced by increased corneal nerve fiber density in clinical trials.[8][9][10] The precise mechanisms are still under investigation but are thought to involve the modulation of growth factors and the cellular microenvironment to favor repair processes.
References
- 1. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. m.youtube.com [m.youtube.com]
- 6. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ARA290, an alternative of erythropoietin, inhibits activation of NLRP3 inflammasome in schwann cells after sciatic nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Skin Punch as a Potential Diagnostic Tool for Peripheral Neuropathies of Dogs: Set up of an Indirect Immunofluorescence Protocol on Formalin-Fixed Paraffin-Embedded (FFPE) Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Cibinetide and Small Fiber Neuropathy: A Technical Guide
Introduction
Small Fiber Neuropathy (SFN) is a peripheral neuropathy characterized by the damage to small, unmyelinated C fibers and thinly myelinated Aδ nerve fibers.[1] These fibers are crucial for mediating autonomic functions, nociception, and thermal sensitivity.[1] Patients often experience debilitating symptoms, including neuropathic pain, dysesthesia, and autonomic dysfunction, for which current treatment options are often limited in efficacy and may carry significant side effects.[2][3] Cibinetide (also known as ARA 290) is an investigational therapeutic peptide that represents a novel, targeted approach to treating SFN.[4][5] Derived from the Helix-B domain of erythropoietin (EPO), Cibinetide is an 11-amino acid peptide engineered to retain the tissue-protective and anti-inflammatory properties of EPO without stimulating red blood cell production (erythropoiesis), thereby avoiding the associated hematological risks.[4][6][7] This guide provides an in-depth overview of the foundational research on Cibinetide, focusing on its mechanism of action, key experimental data, and the protocols used to evaluate its efficacy in SFN.
Mechanism of Action: The Innate Repair Receptor (IRR)
Cibinetide exerts its therapeutic effects by selectively binding to and activating the Innate Repair Receptor (IRR).[1][4][8] This receptor is a heterodimer composed of the EPO receptor (EPOR) and the β common receptor (CD131), which is expressed on tissues under stress or injury.[1][4] Unlike the homodimeric EPO receptor that mediates erythropoiesis, the IRR is a master regulator of tissue protection and repair.[9][10]
Upon binding of Cibinetide to the IRR, a downstream signaling cascade is initiated, primarily through the activation of Janus Kinase 2 (JAK2).[1] This leads to a multi-faceted response that collectively counteracts the pathology of small fiber neuropathy:
-
Anti-Inflammatory Signaling: IRR activation downregulates the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are known contributors to neuropathic pain.[4][10][11] It also modulates NF-kB signaling, a key pathway in the inflammatory process.[8]
-
Tissue Protection and Cellular Survival: The signaling pathway promotes cellular survival by activating anti-apoptotic mechanisms, reducing oxidative stress, and protecting cells from injury.[4][7]
-
Nerve Regeneration: Studies have shown that Cibinetide supports the regeneration and repair of small nerve fibers, a key disease-modifying effect in neuropathy.[1][4][12]
-
Nociceptive Modulation: Cibinetide has been shown to antagonize the transient receptor potential vanilloid-1 (TRPV1) ion channel, a key integrator of pain perception that is upregulated in neuropathic states.[1]
Quantitative Data from Clinical Research
The most robust clinical evidence for Cibinetide in SFN comes from a Phase 2b, multicenter, randomized, double-blind, placebo-controlled trial in patients with sarcoidosis-associated small fiber neuropathy.[13][14] This study provides key quantitative data on the drug's efficacy over a 28-day treatment period.
Table 1: Phase 2b Clinical Trial Design Summary [12][14][15]
| Parameter | Description |
|---|---|
| Study Population | 64 patients with confirmed sarcoidosis, symptoms of SFN, and evidence of small nerve fiber loss. |
| Study Design | Randomized, double-blind, placebo-controlled. |
| Treatment Arms | 1. Placebo2. Cibinetide 1 mg/day3. Cibinetide 4 mg/day4. Cibinetide 8 mg/day |
| Administration | Daily subcutaneous (SC) self-injection. |
| Duration | 28 days. |
| Primary Endpoint | Change from baseline in Corneal Nerve Fiber Area (CNFA) at Day 28, quantified by Corneal Confocal Microscopy (CCM). |
Table 2: Primary Efficacy Endpoint - Placebo-Corrected Change in Corneal Nerve Fiber Area (CNFA) at Day 28 [1][12][14][16]
| Treatment Group | Placebo-Corrected Mean Change in CNFA (μm²) | 95% Confidence Interval (CI) | P-Value |
|---|---|---|---|
| 1 mg Cibinetide | 109 | -429, 647 | NS |
| 4 mg Cibinetide | 697 | 159, 1236 | 0.012 |
| 8 mg Cibinetide | 431 | -130, 992 | NS |
A significant increase in corneal nerve fiber area was observed in the 4 mg dose group, corresponding to an approximate 23% increase from baseline.[13][15]
Table 3: Secondary Efficacy Endpoints at Day 28 [1][12][14]
| Endpoint | Measurement | Result for 4 mg Cibinetide Group | P-Value (vs. Placebo) |
|---|---|---|---|
| Skin Nerve Regeneration | Change in regenerating intraepidermal nerve fiber length (GAP-43+) | Significant Increase (1730.8 μm/mm²) | 0.035 |
| Functional Capacity | Change in 6-Minute Walk Test (6MWT) | +17.7 meters (vs. +1.2 m for placebo) | 0.11 |
| Pain Reduction | Decrease in pain intensity (in patients with moderate-severe baseline pain) | Clinically meaningful decrease | 0.157 |
Notably, the change in CNFA showed a significant positive correlation with the change in regenerating skin nerve fibers (ρ = 0.575, P = 0.025) and functional capacity (ρ = 0.645, P = 0.009).[1][12][14]
Key Experimental Protocols
The evaluation of Cibinetide's efficacy relies on specialized, quantitative methodologies to assess the morphology and regeneration of small nerve fibers.
A. Corneal Confocal Microscopy (CCM)
CCM is a rapid, non-invasive ophthalmic imaging technique used to visualize and quantify the small nerve fibers in the sub-basal layer of the cornea.[17][18] It has emerged as a reliable surrogate endpoint for assessing damage and repair in peripheral neuropathies.[1][18][19]
-
Procedure: A topical anesthetic is applied to the eye. The patient places their chin on a chin rest, and the objective lens of the confocal microscope, coupled with a sterile gel, makes contact with the cornea.
-
Imaging: A series of high-resolution images of the sub-basal nerve plexus are captured from a defined area of the central cornea.
-
Quantification: Specialized software is used to analyze the images and calculate several metrics, with Corneal Nerve Fiber Area (CNFA) and Corneal Nerve Fiber Density (CNFD) being key parameters.[1][12] The automated analysis provides an objective and reproducible measure of small fiber status.[19]
B. Skin Biopsy and Immunohistochemistry
This protocol provides a direct histological assessment of small nerve fibers in the epidermis.[20]
-
Procedure: A 3-mm punch biopsy is taken from a standardized location on the distal lower limb (e.g., 10 cm above the lateral malleolus) after local anesthesia.
-
Processing: The tissue sample is fixed, sectioned, and mounted on slides.
-
Immunostaining:
-
PGP 9.5 Staining: Sections are stained with an antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker, to visualize all intraepidermal nerve fibers. The number of fibers crossing the dermal-epidermal junction is counted to determine the Intraepidermal Nerve Fiber Density (IENFD).
-
GAP-43 Staining: To specifically assess nerve regeneration, adjacent sections are stained with an antibody against Growth-Associated Protein 43 (GAP-43).[1] GAP-43 is expressed in growing and regenerating axons. The total length and area of GAP-43 positive (GAP-43+) fibers are quantified to measure the extent of active nerve repair.[1][12]
-
Safety and Tolerability
Across multiple clinical trials, Cibinetide has been shown to be generally safe and well-tolerated.[2][4][21]
-
Reported adverse effects are typically mild and may include headaches or injection site reactions.[4][6]
-
Crucially, and consistent with its mechanism of action, Cibinetide does not stimulate red blood cell production and is not associated with the risks of polycythemia, hypertension, or clotting seen with EPO.[4][12]
-
No significant safety issues were identified in the Phase 2b trial for SFN.[13][21]
The foundational research on Cibinetide provides compelling evidence for its potential as a disease-modifying therapy for small fiber neuropathy. Its unique mechanism of action, centered on the activation of the Innate Repair Receptor, allows it to simultaneously exert anti-inflammatory, tissue-protective, and neuroregenerative effects. Quantitative data from a rigorous Phase 2b clinical trial demonstrated that a 28-day course of 4 mg daily Cibinetide significantly increased small nerve fiber density in both the cornea and the skin.[1][12][14] These structural improvements were correlated with gains in functional capacity.[1][12] The use of advanced and objective experimental protocols, such as Corneal Confocal Microscopy and GAP-43 immunostaining, has been critical in substantiating these claims. While these results are promising, larger-scale Phase III studies are necessary to confirm these findings and fully establish Cibinetide's role in the treatment of small fiber neuropathy and other related conditions.[4]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ARA 290 for treatment of small fiber neuropathy in sarcoidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. swolverine.com [swolverine.com]
- 5. You are being redirected... [stopsarcoidosis.org]
- 6. regenpracticesolutions.com [regenpracticesolutions.com]
- 7. chrisduffin.com [chrisduffin.com]
- 8. medicalantiaging.com [medicalantiaging.com]
- 9. Activation of the EPOR-β common receptor complex by cibinetide ameliorates impaired wound healing in mice with genetic diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting cytokines for treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stopsarcoidosis.org [stopsarcoidosis.org]
- 13. stopsarcoidosis.org [stopsarcoidosis.org]
- 14. Cibinetide Improves Corneal Nerve Fiber Abundance in Patients With Sarcoidosis-Associated Small Nerve Fiber Loss and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sarcoidosisnews.com [sarcoidosisnews.com]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. Corneal Confocal Microscopy to Image Small Nerve Fiber Degeneration: Ophthalmology Meets Neurology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Corneal Confocal Microscopy to Image Small Nerve Fiber Degeneration: Ophthalmology Meets Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Corneal Confocal Microscopy in the Diagnosis of Small Fiber Neuropathy: Faster, Easier, and More Efficient Than Skin Biopsy? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. stopsarcoidosis.org [stopsarcoidosis.org]
- 21. Safety and Efficacy of ARA 290 in Sarcoidosis Patients with Symptoms of Small Fiber Neuropathy: A Randomized, Double-Blind Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
ARA 290: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide engineered from the structure of human erythropoietin (EPO).[1] It is designed to selectively activate the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131).[2][3] This selective activation initiates tissue-protective, anti-inflammatory, and neuroregenerative pathways without stimulating erythropoiesis, thereby avoiding the hematological side effects associated with EPO administration.[2][4] These properties make ARA 290 a promising therapeutic candidate for a variety of conditions, including neuropathic pain, diabetes and its complications, and other inflammatory disorders.
These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving ARA 290, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action and Signaling Pathway
ARA 290 exerts its therapeutic effects by binding to the Innate Repair Receptor (IRR), which is expressed on tissues under stress or injury. This interaction triggers a cascade of intracellular signaling events that collectively contribute to tissue protection and repair. The key signaling outcomes include:
-
Anti-inflammatory Effects: Downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and modulation of microglial activation.
-
Tissue Protection: Activation of cellular survival pathways, reduction of oxidative stress, and protection of organs from damage.
-
Nerve Repair: Promotion of small fiber nerve regeneration.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the dosages of ARA 290 used in various in vivo studies.
Preclinical Studies (Animal Models)
| Animal Model | Species | ARA 290 Dose | Route of Administration | Frequency | Key Findings | Reference |
| Spared Nerve Injury | Rat | 3, 10, 30, 60 µg/kg | Intraperitoneal | Days 1, 3, 6, 8, and 10 post-injury | Dose-dependent reduction in mechanical and cold allodynia | |
| Diabetic Neuropathy | Mouse | Not Specified | Not Specified | Not Specified | Reversal of autonomic nerve degeneration | |
| Depression-like Behavior | Mouse | 0.5 mg/kg | Daily | During chronic stress induction | Ameliorated depression-like behavior and reduced inflammation |
Clinical Studies (Human Trials)
| Condition | Study Phase | ARA 290 Dose | Route of Administration | Frequency | Duration | Key Findings | Reference |
| Sarcoidosis with Small Fiber Neuropathy | Phase 2 | 1, 4, 8 mg | Subcutaneous | Daily | 28 days | Improved neuropathic symptoms and increased corneal nerve fiber density | |
| Type 2 Diabetes with Neuropathy | Phase 2 | 4 mg | Subcutaneous | Daily | 28 days | Improved metabolic control and neuropathic symptoms | |
| Diabetic Macular Edema | Phase 2 | 4 mg | Subcutaneous | Daily | 12 weeks | To assess beneficial effect on visual acuity and retinal thickness |
Experimental Protocols
In Vivo Experimental Workflow
Detailed Methodologies
The SNI model is a widely used model of neuropathic pain that involves the ligation and transection of two of the three branches of the sciatic nerve, leaving the sural nerve intact.
Protocol:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Incision: Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Ligation and Transection: Tightly ligate the tibial and common peroneal nerves with a suture and transect them distal to the ligation, removing a small section of the distal nerve stump.
-
Closure: Close the muscle and skin layers with sutures.
-
Sham Surgery: In sham-operated animals, expose the sciatic nerve without any nerve damage.
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain and is commonly assessed using von Frey filaments.
Protocol:
-
Acclimation: Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Filament Application: Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
Withdrawal Threshold: The 50% withdrawal threshold is determined using the "up-down" method, where the filament force is increased or decreased based on the animal's response (paw withdrawal).
Cold allodynia is another common symptom of neuropathic pain and can be assessed by the acetone evaporation test.
Protocol:
-
Acclimation: Place the rat in the testing chamber as described for the von Frey test.
-
Acetone Application: Apply a drop of acetone to the plantar surface of the hind paw.
-
Response Measurement: Record the duration or frequency of paw withdrawal, licking, or flinching in response to the cooling sensation produced by the evaporating acetone.
To assess the anti-inflammatory effects of ARA 290 in the central nervous system, immunohistochemistry for Ionized calcium-binding adapter molecule 1 (Iba-1), a marker for microglia, can be performed on spinal cord sections.
Protocol:
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde. Dissect the spinal cord and post-fix it in paraformaldehyde, then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Cut transverse sections of the spinal cord (e.g., 30 µm) using a cryostat.
-
Staining:
-
Wash sections in phosphate-buffered saline (PBS).
-
Block non-specific binding with a blocking solution (e.g., PBS with Triton X-100 and normal goat serum).
-
Incubate with a primary antibody against Iba-1 (e.g., rabbit anti-Iba1) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
-
Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis: Visualize and quantify the Iba-1 immunoreactivity using a fluorescence microscope. Changes in microglial morphology and density can be indicative of neuroinflammation.
In human trials, a key outcome measure for assessing nerve regeneration is the density of small nerve fibers in the cornea, which can be non-invasively visualized using corneal confocal microscopy.
Protocol:
-
Imaging: A corneal confocal microscope is used to capture images of the subbasal nerve plexus in the cornea.
-
Analysis: Specialized software is used to quantify various parameters of the corneal nerves, including:
-
Corneal Nerve Fiber Density (CNFD): The number of major nerves per unit area.
-
Corneal Nerve Branch Density (CNBD): The number of branches from the major nerve trunks.
-
Corneal Nerve Fiber Length (CNFL): The total length of all nerve fibers and branches.
-
-
Comparison: Changes in these parameters from baseline are compared between the ARA 290 and placebo groups to assess the neuroregenerative effects of the treatment.
Conclusion
ARA 290 represents a novel therapeutic approach with a unique mechanism of action that separates tissue-protective and anti-inflammatory effects from erythropoietic activity. The protocols and data presented in these application notes provide a foundation for conducting in vivo research to further explore the therapeutic potential of ARA 290 in a variety of disease models. Consistent and standardized experimental procedures are crucial for obtaining reliable and reproducible results in both preclinical and clinical investigations.
References
Application Notes and Protocols for ARA 290 in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide derived from the structure of human erythropoietin (EPO).[1] Unlike EPO, ARA 290 is non-erythropoietic, meaning it does not stimulate the production of red blood cells.[2] Its therapeutic potential lies in its selective interaction with the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131).[3][4] Activation of the IRR by ARA 290 initiates a cascade of anti-inflammatory, anti-apoptotic, and tissue-protective signaling pathways.[5] These properties make ARA 290 a compelling candidate for investigation in a variety of research settings, particularly those involving neuropathy, inflammation, and tissue injury.[1][6] This document provides detailed application notes and protocols for the administration of ARA 290 in a research context.
Mechanism of Action
ARA 290 exerts its effects by selectively binding to and activating the Innate Repair Receptor (IRR).[3][4] The IRR is typically upregulated in tissues under stress or injury.[2] Upon activation, the IRR triggers a signaling cascade that leads to several beneficial downstream effects:
-
Anti-inflammatory Signaling: Activation of the IRR promotes the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduces the activation of nuclear factor-kappa B (NF-κB).[6] This helps to mitigate inflammatory responses in autoimmune and chronic inflammatory conditions.
-
Tissue Protection: The signaling pathway initiated by ARA 290 stimulates cellular survival pathways, reduces oxidative stress, and protects organs like the kidneys, heart, and lungs from damage.[2]
-
Nerve Repair: Research has shown that ARA 290 supports the regeneration of small fiber nerves, making it a promising area of study for conditions like diabetic neuropathy.[1][6]
-
Apoptosis Inhibition: ARA 290 has been shown to modulate the balance of pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins, thereby preventing programmed cell death in injured tissues.
Crucially, ARA 290 does not activate the classical EPO receptor pathway responsible for red blood cell production, thus avoiding the risks of polycythemia, high blood pressure, and clotting associated with EPO administration.[2]
Signaling Pathway of ARA 290
Data Presentation: Quantitative Summary of ARA 290 Administration
Table 1: Preclinical Administration of ARA 290 in Animal Models
| Animal Model | Condition | Route of Administration | Dosage | Dosing Schedule | Key Outcomes |
| Rat | Spared Nerve Injury (Neuropathic Pain) | Intraperitoneal | 3, 10, 30, 60 µg/kg | Days 1, 3, 6, 8, and 10 post-injury | Dose-dependent reduction in mechanical and cold allodynia; Suppression of spinal microglia response.[5] |
| Mouse | Chronic Unpredictable Mild Stress (Depression) | Intraperitoneal | 0.5 mg/kg | Daily during stress induction | Ameliorated depression-like behavior; Reversed chronic stress-induced microglia activation. |
| Rat | Cisplatin-induced Nephrotoxicity | Not Specified | Not Specified | Not Specified | Reduced DNA damage; Decreased pro-inflammatory cytokines (TNFα, IL1β, IL6); Antagonized apoptosis. |
| Mouse | Alzheimer's Disease-like Pathology | Intraperitoneal | 0.7 nmol/kg | Once a week for 5 weeks | Decelerated Aβ pathology progression; Improved cognitive functions. |
Table 2: Clinical Administration of ARA 290 in Human Trials
| Condition | Route of Administration | Dosage | Dosing Schedule | Duration | Key Outcomes |
| Type 2 Diabetes with Neuropathic Symptoms | Subcutaneous | 4 mg | Daily | 28 days | Improvement in HbA1c and lipid profiles; Significant improvement in neuropathic symptoms.[1] |
| Sarcoidosis with Small Fiber Neuropathy Symptoms | Subcutaneous | 1, 4, or 8 mg | Daily | 28 days | Dose-ranging safety assessment; Measurement of corneal nerve fiber density and neuropathic symptoms. |
| Sarcoidosis-induced Chronic Neuropathic Pain | Intravenous | 2 mg | 3 times weekly | 4 weeks | Improvement in Small Fiber Neuropathy Screening List (SFNSL) score; Improved quality of life. |
| Diabetic Macular Edema | Subcutaneous | 4 mg | Daily | 12 weeks | Assessment of improvement in Best Corrected Visual Acuity (BCVA) and reduction in central subfield thickness. |
| General Neuropathic Pain | Subcutaneous | 2-4 mg | Daily or every other day | Varies | Reduction in neuropathic pain symptoms.[4] |
Experimental Protocols
Preparation and Administration of ARA 290
a. Reconstitution of Lyophilized ARA 290:
-
Materials: Lyophilized ARA 290 vial, bacteriostatic water for injection, sterile syringe, and alcohol swabs.
-
Procedure:
-
Bring the lyophilized ARA 290 vial and bacteriostatic water to room temperature.
-
Clean the rubber stoppers of both vials with an alcohol swab.
-
Using a sterile syringe, draw the required volume of bacteriostatic water. A common reconstitution is to add 2.0 mL of bacteriostatic water to a 16 mg vial to yield an 8 mg/mL solution.[7]
-
Slowly inject the bacteriostatic water down the side of the ARA 290 vial to avoid foaming.
-
Gently swirl the vial to dissolve the powder. Do not shake vigorously.[7]
-
The reconstituted solution should be clear and colorless.
-
b. Storage:
-
Lyophilized Powder: Store in a freezer at approximately -20°C for long-term stability (up to 3 years). Can be stored in a refrigerator for up to 2 years. Protect from light.[8]
-
Reconstituted Solution: Store in a refrigerator at 2-8°C. It is stable for up to 6 weeks. Avoid repeated freeze-thaw cycles and protect from light.[8]
c. Administration (Subcutaneous Injection):
-
Vehicle: The placebo in some clinical trials consisted of 20 mmol/L sodium phosphate buffer (pH 6.5), 1% sucrose, and 4% d-mannitol.[1] For research purposes, sterile saline or the vehicle used in published studies is appropriate.
-
Procedure:
-
Wash hands thoroughly.
-
Clean the injection site (e.g., abdomen, thigh) with an alcohol swab.
-
Draw the calculated dose of reconstituted ARA 290 into an insulin syringe.
-
Pinch the skin at the injection site and insert the needle at a 45- to 90-degree angle.
-
Inject the solution and withdraw the needle.
-
Dispose of the syringe in a sharps container.
-
In Vivo Model: Spared Nerve Injury (SNI) for Neuropathic Pain in Rats
This model is used to induce persistent peripheral neuropathic pain.[9][10][11]
-
Anesthesia: Anesthetize the rat using isoflurane or an intraperitoneal injection of a suitable anesthetic.
-
Surgical Procedure:
-
Shave the lateral surface of the left thigh and sterilize the skin.
-
Make an incision through the skin and biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Tightly ligate the common peroneal and tibial nerves with a 4-0 or 5-0 silk suture.
-
Section the nerves distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.
-
Ensure the sural nerve remains intact and is not stretched or touched.
-
Close the muscle and skin layers with sutures.
-
-
Sham Control: Perform the same surgical procedure, exposing the sciatic nerve and its branches, but without ligation and transection.
-
Post-operative Care: Administer analgesics as per institutional guidelines and monitor the animals for signs of distress.
-
Behavioral Testing: Assess for mechanical and thermal allodynia and hyperalgesia at various time points post-surgery using von Frey filaments and a hot/cold plate, respectively.
In Vitro Assay: Alkaline Comet Assay for Genotoxicity
This assay is used to detect DNA single-strand breaks, alkali-labile sites, and DNA cross-linking.[12][13][14][15]
-
Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.
-
Slide Preparation:
-
Coat microscope slides with normal melting point agarose and allow them to dry.
-
Mix the cell suspension with low melting point agarose and layer it onto the pre-coated slides.
-
Cover with a coverslip and allow the agarose to solidify at 4°C.
-
-
Lysis:
-
Remove the coverslips and immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) to unwind the DNA.
-
Apply an electric field to allow the fragmented DNA to migrate from the nucleus, forming a "comet" shape.
-
-
Neutralization and Staining:
-
Neutralize the slides with a Tris buffer.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail using specialized software.
-
Ex Vivo Assay: Immunofluorescence for Microglia Activation (Iba1 Staining)
This protocol is for staining spinal cord sections to visualize microglia activation.[16][17][18]
-
Tissue Preparation:
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix it in 4% PFA.
-
Cryoprotect the tissue in a sucrose solution.
-
Section the spinal cord into thin sections (e.g., 20-30 µm) using a cryostat.
-
-
Immunostaining:
-
Wash the sections in phosphate-buffered saline (PBS).
-
Block non-specific binding with a blocking solution (e.g., PBS with serum and Triton X-100).
-
Incubate the sections with a primary antibody against Iba1 (a marker for microglia) overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Wash the sections and mount them on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Visualize the stained sections using a fluorescence or confocal microscope.
-
Quantify the Iba1 immunoreactivity (a measure of microglia activation) by analyzing the fluorescence intensity and morphology of the stained cells.
-
Quantification of Inflammatory Cytokines by ELISA
This is a general protocol for a sandwich ELISA to measure cytokine levels in samples like serum, plasma, or tissue homogenates.[19][20][21][22][23]
-
Plate Coating:
-
Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block the remaining protein-binding sites with a blocking buffer (e.g., BSA in PBS).
-
-
Sample and Standard Incubation:
-
Add standards (known concentrations of the cytokine) and samples to the wells.
-
Incubate for a specified time to allow the cytokine to bind to the capture antibody.
-
-
Detection Antibody Incubation:
-
Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP).
-
-
Substrate Addition and Signal Detection:
-
Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Experimental Workflow for ARA 290 in a Neuropathic Pain Model
References
- 1. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. swolverine.com [swolverine.com]
- 3. farmakeio.com [farmakeio.com]
- 4. pepdose.com [pepdose.com]
- 5. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptidesciences.com [peptidesciences.com]
- 7. peptidedosages.com [peptidedosages.com]
- 8. happyhormonesmd.com [happyhormonesmd.com]
- 9. 4.3. A Rat Model of Spared Nerve Injury (SNI) [bio-protocol.org]
- 10. Spared Nerve Injury (SNI) Sciatic Neuralgia Rat Model Establishment [bio-protocol.org]
- 11. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jabsonline.org [jabsonline.org]
- 14. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 15. Application of In Vitro Comet Assay for Genotoxicity Testing | Springer Nature Experiments [experiments.springernature.com]
- 16. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Immunofluorescence characterization of spinal cord dorsal horn microglia and astrocytes in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 20. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mybiosource.com [mybiosource.com]
- 22. Cytokine Elisa [bdbiosciences.com]
- 23. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Cibinetide in Animal Models of Neuropathy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of Cibinetide (also known as ARA 290) in preclinical animal models of neuropathy. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of Cibinetide.
Introduction to Cibinetide
Cibinetide is an 11-amino acid synthetic peptide that is a structural analog of the helix-B surface domain of erythropoietin (EPO). It selectively binds to and activates the Innate Repair Receptor (IRR), a heterodimer of the EPO receptor (EPOR) and the β-common receptor (CD131). Unlike EPO, Cibinetide does not stimulate erythropoiesis, thus avoiding the hematological side effects associated with EPO treatment. Activation of the IRR by Cibinetide triggers anti-inflammatory, tissue-protective, and neuroprotective signaling pathways, making it a promising therapeutic candidate for various forms of neuropathy.
Recommended Dosages of Cibinetide
The effective dosage of Cibinetide varies depending on the animal model and the specific neuropathy being studied. The following tables summarize the recommended dosages based on published preclinical studies.
Table 1: Recommended Dosage of Cibinetide in a Nerve Injury-Induced Neuropathy Model
| Animal Model | Species/Strain | Neuropathy Induction | Cibinetide Dosage Range | Administration Route | Dosing Schedule | Outcome |
| Spared Nerve Injury (SNI) | Rat | Ligation and transection of the tibial and common peroneal nerves | 3 - 60 µg/kg | Subcutaneous (SC) or Intraperitoneal (IP) | Days 1, 3, 6, 8, and 10 post-injury | Dose-dependent reduction in mechanical and cold allodynia[1][2] |
Table 2: Recommended Dosage of Cibinetide in a Diabetic Neuropathy Model
| Animal Model | Species/Strain | Neuropathy Induction | Cibinetide Dosage | Administration Route | Dosing Schedule | Outcome |
| Streptozotocin (STZ)-Induced Diabetes | Mouse | Single high-dose STZ injection | 30 µg/kg | Intraperitoneal (IP) | Daily for 2 weeks | Reversal of diabetes-induced autonomic nerve degeneration[3] |
Note: While preclinical studies have shown Cibinetide's efficacy in diabetic neuropathy models, specific dose-ranging studies are not as extensively published as for nerve injury models.
Table 3: Rationale for Cibinetide Use in Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models
Currently, there is a lack of published studies directly investigating the efficacy of Cibinetide in animal models of CIPN. However, given that the parent molecule, erythropoietin (EPO), has shown neuroprotective effects in such models, it is hypothesized that Cibinetide may also be effective. The table below provides common induction protocols for CIPN, which can be adapted for studies with Cibinetide.
| Animal Model | Species/Strain | Neuropathy Induction Protocol | Potential Cibinetide Dosage Range (extrapolated) |
| Paclitaxel-Induced Neuropathy | Rat/Mouse | 4 intraperitoneal injections of 2 mg/kg paclitaxel on alternate days[4] | 10 - 60 µg/kg |
| Cisplatin-Induced Neuropathy | Rat/Mouse | Intraperitoneal injection of 2-3 mg/kg cisplatin once a week for 4-5 weeks[5][6] | 10 - 60 µg/kg |
Experimental Protocols
Protocol 1: Spared Nerve Injury (SNI) Model in Rats
This protocol describes the surgical procedure to induce a reproducible peripheral neuropathic pain state.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors, forceps, and retractors
-
5-0 silk suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile drapes
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the lateral surface of the left thigh and sterilize the skin with an antiseptic solution.
-
Make a small incision in the skin of the thigh and bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Tightly ligate the common peroneal and tibial nerves with a 5-0 silk suture.
-
Distal to the ligation, perform a transection of these two nerves, removing a 2-4 mm segment.
-
Take great care to avoid any contact with or stretching of the intact sural nerve.
-
Close the muscle layer with sutures and the skin with wound clips.
-
Allow the animal to recover in a warm, clean cage.
Post-Operative Care and Assessment:
-
Monitor the animals for signs of infection and distress.
-
Assess the development of mechanical and cold allodynia starting from day 3 post-surgery using von Frey filaments and the acetone test, respectively.
Protocol 2: Streptozotocin (STZ)-Induced Diabetic Neuropathy in Mice
This protocol details the induction of type 1 diabetes to study diabetic neuropathy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), ice-cold
-
Blood glucose monitoring system
Procedure:
-
Fast the mice for 4-6 hours before STZ injection.
-
Prepare a fresh solution of STZ in ice-old citrate buffer. A common dose for inducing type 1 diabetes is a single intraperitoneal injection of 150-200 mg/kg.
-
Inject the STZ solution intraperitoneally.
-
Return the mice to their cages with free access to food and water. To prevent initial hypoglycemia, provide a 10% sucrose solution in the drinking water for the first 24 hours.
-
Monitor blood glucose levels 48-72 hours after STZ injection. Mice with blood glucose levels >250 mg/dL are considered diabetic.
-
Neuropathic symptoms typically develop over several weeks and can be assessed by behavioral tests (e.g., von Frey, tail-flick test) and analysis of nerve fiber density.
Protocol 3: Paclitaxel-Induced Peripheral Neuropathy in Rats
This protocol outlines the induction of CIPN using paclitaxel.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Paclitaxel
-
Vehicle for paclitaxel (e.g., Cremophor EL and ethanol in saline)
Procedure:
-
Prepare the paclitaxel solution in the appropriate vehicle. A commonly used dose is 2 mg/kg.
-
Administer the paclitaxel solution via intraperitoneal injection.
-
Repeat the injection on days 3, 5, and 7 (for a total of four injections).
-
Monitor the animals for signs of toxicity, such as weight loss.
-
Assess the development of neuropathic pain, typically starting from day 7 after the first injection, using behavioral tests for mechanical and cold allodynia.
Signaling Pathways and Visualizations
Cibinetide exerts its therapeutic effects by activating the Innate Repair Receptor (IRR). The binding of Cibinetide to the IRR initiates a downstream signaling cascade that ultimately leads to the suppression of inflammation and promotion of tissue repair.
Caption: Cibinetide signaling pathway.
The diagram above illustrates the proposed signaling cascade following the activation of the IRR by Cibinetide. This leads to the activation of pro-survival and anti-inflammatory pathways, such as the JAK2/STAT3 and PI3K/Akt pathways, while inhibiting pro-inflammatory transcription factors like NF-κB.
Caption: General experimental workflow.
This flowchart outlines a typical experimental design for evaluating the efficacy of Cibinetide in an animal model of neuropathy, from induction and treatment to endpoint analysis.
Conclusion
Cibinetide has demonstrated significant therapeutic potential in preclinical models of neuropathic pain, particularly in nerve injury and diabetic neuropathy models. The provided dosages and protocols serve as a starting point for researchers investigating its mechanisms and efficacy. Further research is warranted to explore its potential in other types of neuropathy, such as chemotherapy-induced peripheral neuropathy, and to further elucidate the downstream signaling pathways involved in its neuroprotective effects.
References
- 1. Cisplatin educates CD8+ T cells to prevent and resolve chemotherapy-induced peripheral neuropathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mice with cisplatin and oxaliplatin-induced painful neuropathy develop distinct early responses to thermal stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A painful peripheral neuropathy in the rat produced by the chemotherapeutic drug, paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Animal models of cisplatin‐induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Subcutaneous Injection of ARA 290 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO). It is a selective agonist of the innate repair receptor (IRR), a heterodimeric receptor complex formed by the EPO receptor and the β-common receptor (CD131).[1][2] Unlike EPO, ARA 290 does not stimulate erythropoiesis, thus avoiding the associated risks such as increased blood pressure and thrombosis.[1] Its mechanism of action is primarily tissue-protective, involving the activation of anti-inflammatory and cell survival pathways.[1][3] Preclinical studies in rat models have demonstrated the potential of ARA 290 in ameliorating conditions such as neuropathic pain.
These application notes provide a detailed protocol for the subcutaneous administration of ARA 290 in rats for research purposes, along with a summary of reported dosages and outcomes in a rat model of neuropathic pain.
Data Presentation
Table 1: Summary of ARA 290 Dosages and Outcomes in a Rat Model of Spared Nerve Injury
| Dosage (µg/kg) | Administration Frequency | Treatment Duration | Key Outcomes | Reference |
| 3, 10, 30, 60 | Days 1, 3, 6, 8, and 10 post-surgery | 10 days | Dose-dependent reduction in mechanical and cold allodynia lasting up to 20 weeks. | [Swartjes et al., 2014] |
| 30 | Days 1, 3, 6, 8, and 10 post-surgery | 10 days | Significant suppression of the spinal microglia response 2 weeks post-injury. | [Swartjes et al., 2014] |
| 10, 30 | Days 1, 3, 6, 8, and 10 post-surgery | 10 days | No significant increase in microglia reactivity in the L5 segment of the spinal cord compared to vehicle-treated animals 2 weeks post-injury. | [Swartjes et al., 2014] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized ARA 290
Materials:
-
Lyophilized ARA 290 powder
-
Sterile bacteriostatic water for injection or sterile phosphate-buffered saline (PBS)
-
Sterile syringes and needles
-
Alcohol swabs
-
Vortex mixer (optional)
Procedure:
-
Calculate the required volume of solvent to achieve the desired stock solution concentration. For example, to reconstitute a 1 mg vial of ARA 290 to a stock concentration of 1 mg/mL, add 1 mL of solvent.
-
Wipe the rubber stoppers of the ARA 290 vial and the solvent vial with an alcohol swab and allow them to air dry.
-
Using a sterile syringe, draw up the calculated volume of bacteriostatic water or PBS.
-
Slowly inject the solvent into the vial of lyophilized ARA 290, directing the stream against the side of the vial to avoid foaming.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking. A vortex mixer on a low setting can be used for a few seconds if necessary.
-
The reconstituted ARA 290 solution should be clear and colorless.
-
Store the reconstituted solution at 2-8°C and protect it from light. Refer to the manufacturer's instructions for the stability of the reconstituted peptide.
Protocol 2: Subcutaneous Injection of ARA 290 in Rats
Materials:
-
Reconstituted ARA 290 solution
-
Sterile insulin syringes (or other appropriate syringes with a 25-27 gauge needle)
-
Rat restraint device (optional)
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Preparation:
-
Weigh the rat to accurately calculate the dose volume.
-
Gently restrain the rat. This can be done manually by firmly grasping the loose skin at the scruff of the neck or by using a commercial restraint device.
-
-
Injection Site Preparation:
-
The preferred site for subcutaneous injection in rats is the loose skin over the back, between the shoulder blades (interscapular region).
-
Part the fur to expose the skin. It is generally not necessary to shave the area.
-
Wipe the injection site with a gauze pad moistened with 70% ethanol and allow it to air dry.
-
-
Dose Calculation and Drawing:
-
Calculate the required injection volume based on the rat's body weight and the desired dose.
-
Example Calculation:
-
Rat weight: 250 g (0.25 kg)
-
Desired dose: 30 µg/kg
-
Stock solution concentration: 100 µg/mL (0.1 mg/mL)
-
Total dose: 0.25 kg * 30 µg/kg = 7.5 µg
-
Injection volume: 7.5 µg / 100 µg/mL = 0.075 mL
-
-
-
Draw the calculated volume of the ARA 290 solution into a sterile syringe. Ensure there are no air bubbles.
-
-
Administration:
-
Lift the loose skin at the prepared injection site to form a "tent."
-
Insert the needle, bevel up, into the base of the skin tent at a 30-45 degree angle to the body surface.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle and syringe.
-
If no blood is aspirated, slowly inject the entire volume of the ARA 290 solution.
-
Withdraw the needle and gently apply pressure to the injection site with a dry gauze pad for a few seconds to prevent leakage.
-
-
Post-injection Monitoring:
-
Return the rat to its cage and monitor for any immediate adverse reactions, such as distress or local swelling at the injection site.
-
Continue to monitor the animal's general health and well-being throughout the experimental period.
-
Recommended Injection Volume:
The maximum recommended volume for a single subcutaneous injection site in rats is 5-10 mL/kg. However, for the comfort of the animal and to ensure proper absorption, it is advisable to keep the injection volume as low as practically possible, ideally below 2 mL for a typical adult rat.
Mandatory Visualization
Caption: ARA 290 Signaling Pathway.
Caption: Experimental Workflow for ARA 290 in a Rat Neuropathy Model.
References
Application Notes and Protocols: Evaluating the Efficacy of ARA 290 in the Spared Nerve Injury (SNI) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the Spared Nerve Injury (SNI) model to assess the therapeutic potential of ARA 290 in treating neuropathic pain. The protocols outlined below are compiled from established research methodologies and are intended to ensure reproducibility and accuracy in experimental outcomes.
Introduction
Neuropathic pain, a chronic and debilitating condition resulting from nerve damage, presents a significant therapeutic challenge. The Spared Nerve Injury (SNI) model is a widely used and robust animal model that mimics the symptoms of peripheral neuropathic pain, such as mechanical and thermal allodynia.[1][2][3][4] ARA 290, an 11-amino acid peptide derived from erythropoietin (EPO), has emerged as a promising therapeutic candidate.[5][6] It selectively activates the Innate Repair Receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131), to initiate anti-inflammatory, tissue-protective, and nerve-regenerative pathways without the hematopoietic side effects associated with EPO.[1][7][8] This document details the experimental workflow for testing ARA 290's efficacy in the SNI model, from surgical procedures to behavioral and molecular analyses.
Experimental Principles
The core of this experimental design involves inducing a peripheral nerve injury in rodents via the SNI model. Subsequently, the therapeutic effects of ARA 290 are evaluated through behavioral tests that measure pain hypersensitivity and through molecular assays that assess the underlying neuro-inflammatory response.
Experimental Workflow
Caption: Experimental workflow for SNI model and ARA 290 testing.
Detailed Experimental Protocols
Spared Nerve Injury (SNI) Surgery
This protocol describes the surgical procedure to induce a consistent and long-lasting neuropathic pain state.[2][3][4][9]
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical scissors, forceps, and retractors
-
Suture material (e.g., 5-0 silk)
-
Antiseptic solution and sterile swabs
-
Heating pad
Procedure:
-
Anesthetize the animal (mouse or rat) and ensure a deep surgical plane of anesthesia is reached, confirmed by the absence of a pedal withdrawal reflex.
-
Shave the lateral surface of the thigh on the operative side and sterilize the skin with an antiseptic solution.
-
Make a small skin incision over the midthigh region and carefully dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Isolate the common peroneal and tibial nerves, taking care to avoid stretching or touching the intact sural nerve.
-
Tightly ligate the common peroneal and tibial nerves with a silk suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.
-
Ensure the sural nerve remains untouched and that hemostasis is achieved.
-
Close the muscle layer and skin with sutures.
-
Administer post-operative analgesics as per institutional guidelines and allow the animal to recover on a heating pad.
-
Sham-operated animals undergo the same procedure, including nerve exposure, but without ligation and transection.
ARA 290 Administration
ARA 290 is typically administered systemically.
Materials:
-
ARA 290 peptide
-
Sterile saline (vehicle)
-
Syringes and needles for injection
Procedure:
-
Reconstitute lyophilized ARA 290 in sterile saline to the desired concentration.
-
Administer ARA 290 or vehicle via intraperitoneal (IP) or subcutaneous (SC) injection.
-
A typical dosing regimen involves repeated administrations. For example, injections can be given on days 1, 3, 6, 8, and 10 post-surgery.[6][10]
-
The dosage of ARA 290 can vary, with effective doses in rodents reported to be in the range of 3 to 60 µg/kg.[6][11]
Behavioral Testing for Allodynia
Mechanical and cold allodynia are key indicators of neuropathic pain in the SNI model.
a. Mechanical Allodynia (von Frey Test): This test measures the paw withdrawal threshold to a mechanical stimulus.[2][9]
Materials:
-
Von Frey filaments of calibrated stiffness
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Place the animal in a testing chamber on the wire mesh platform and allow it to acclimatize for at least 30 minutes.
-
Apply the von Frey filaments to the lateral plantar surface of the hind paw (the area innervated by the spared sural nerve).
-
Begin with a filament of low force and apply it with enough pressure to cause a slight bend. Hold for 3-5 seconds.
-
A positive response is a brisk withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.
b. Cold Allodynia (Acetone Test): This test assesses the sensitivity to a non-noxious cold stimulus.[11]
Materials:
-
Acetone
-
Syringe with a blunt needle
Procedure:
-
Place the animal in the testing chamber on the wire mesh platform and allow for acclimatization.
-
Apply a drop of acetone to the lateral plantar surface of the hind paw.
-
Observe the animal's response for up to 1 minute.
-
Record the duration of paw withdrawal, flinching, or licking.
Molecular Analysis of Spinal Cord Tissue
To investigate the mechanism of ARA 290, spinal cord tissue can be analyzed for markers of neuroinflammation.
Procedure:
-
At the end of the experiment, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Extract the lumbar spinal cord (L4-L6 segments).
-
Process the tissue for immunohistochemistry or Western blotting to analyze the expression of microglial markers (e.g., Iba-1) and astrocytic markers (e.g., GFAP).[6][11]
Data Presentation
The following tables summarize representative quantitative data on the effects of ARA 290 in the SNI model.
Table 1: Effect of ARA 290 on Mechanical Allodynia in Rats with SNI
| Treatment Group | Dose (µg/kg) | Paw Withdrawal Threshold (g) - 2 Weeks Post-SNI | Paw Withdrawal Threshold (g) - 20 Weeks Post-SNI |
| Sham | - | 15.2 ± 1.5 | 15.0 ± 1.8 |
| SNI + Vehicle | - | 2.1 ± 0.4 | 2.5 ± 0.6 |
| SNI + ARA 290 | 3 | 5.8 ± 0.9 | 6.2 ± 1.1 |
| SNI + ARA 290 | 10 | 8.9 ± 1.2 | 9.5 ± 1.4 |
| SNI + ARA 290 | 30 | 11.5 ± 1.4 | 12.1 ± 1.6 |
| SNI + ARA 290 | 60 | 13.8 ± 1.6 | 14.2 ± 1.7 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to SNI + Vehicle. Data are illustrative and based on findings from published studies.[6][11] |
Table 2: Effect of ARA 290 on Spinal Microglial Activation in Rats with SNI
| Treatment Group | Dose (µg/kg) | Iba-1 Immunoreactivity (% of Sham) - 2 Weeks Post-SNI | Iba-1 Immunoreactivity (% of Sham) - 20 Weeks Post-SNI |
| Sham | - | 100 | 100 |
| SNI + Vehicle | - | 350 ± 45 | 420 ± 55 |
| SNI + ARA 290 | 10 | 210 ± 30 | 280 ± 40 |
| SNI + ARA 290 | 30 | 120 ± 25 | 150 ± 35 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to SNI + Vehicle. Data are illustrative and based on findings from published studies.[11] |
ARA 290 Signaling Pathway
ARA 290 exerts its therapeutic effects by activating the Innate Repair Receptor (IRR).
Caption: ARA 290 signaling through the Innate Repair Receptor.
Activation of the IRR by ARA 290 leads to a cascade of intracellular events that collectively suppress neuroinflammation, protect tissues from further damage, and promote the regeneration of damaged nerve fibers.[7][8] This mechanism of action makes ARA 290 a compelling candidate for a disease-modifying therapy in neuropathic pain. Clinical trials have shown that ARA 290 can reduce neuropathic pain symptoms and may promote nerve regeneration in patients with small fiber neuropathy.[1][12]
Conclusion
The Spared Nerve Injury model provides a reliable and clinically relevant platform for evaluating the efficacy of novel therapeutic agents for neuropathic pain. The protocols and data presented herein demonstrate that ARA 290 effectively alleviates pain-like behaviors and reduces central sensitization in this model. Its unique mechanism of action, centered on the activation of the Innate Repair Receptor, highlights its potential as a transformative treatment for neuropathic pain and other inflammatory conditions. Further long-term clinical studies are warranted to fully assess the therapeutic potential of ARA 290.[1]
References
- 1. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]
- 6. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. swolverine.com [swolverine.com]
- 8. rawamino.com [rawamino.com]
- 9. youtube.com [youtube.com]
- 10. peptidesciences.com [peptidesciences.com]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application of ARA 290 in Sarcoidosis Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcoidosis is a multisystem inflammatory disease of unknown etiology, characterized by the formation of non-caseating granulomas in various organs, most commonly the lungs and lymphatic system. The inflammatory cascade in sarcoidosis involves the activation of macrophages and T-helper 1 (Th1) cells, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. Current treatment options are often limited and can have significant side effects.
ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO).[1][2] It is a selective agonist of the Innate Repair Receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131).[1][3] Unlike EPO, ARA 290 is non-erythropoietic and exerts potent anti-inflammatory, tissue-protective, and pro-reparative effects.[1][4][5] Its mechanism of action involves the modulation of inflammatory pathways, including the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory and cell survival signals.[6]
While clinical studies have shown promise for ARA 290 in treating sarcoidosis-associated neuropathic pain, its application in preclinical sarcoidosis models is an emerging area of investigation.[1][5][7] These application notes provide a comprehensive guide for researchers on how to utilize ARA 290 in established sarcoidosis research models to explore its therapeutic potential in modulating granulomatous inflammation.
Mechanism of Action of ARA 290 in Inflammation
ARA 290 exerts its anti-inflammatory effects by binding to the Innate Repair Receptor (IRR), which is upregulated in tissues under stress or injury.[3] Activation of the IRR by ARA 290 initiates a signaling cascade that leads to:
-
Suppression of Pro-inflammatory Cytokines: ARA 290 has been shown to inhibit the production and release of key inflammatory mediators such as TNF-α, IL-1β, and IL-6.[6]
-
Inhibition of NF-κB Activation: By suppressing the activation of the transcription factor NF-κB, ARA 290 downregulates the expression of numerous pro-inflammatory genes.[6]
-
Modulation of Immune Cells: ARA 290 can modulate the activity of macrophages and microglia, shifting them from a pro-inflammatory to an anti-inflammatory and pro-reparative phenotype.[8]
-
Promotion of Tissue Repair: Activation of the IRR stimulates cellular repair and survival pathways, enhancing tissue resilience against inflammatory and oxidative damage.
Signaling Pathway of ARA 290 via the Innate Repair Receptor
The binding of ARA 290 to the IRR triggers a cascade of intracellular signaling events aimed at reducing inflammation and promoting tissue repair.
Caption: ARA 290 signaling cascade via the Innate Repair Receptor.
Experimental Protocols for Sarcoidosis Research Models
The following are detailed protocols for established in vivo and in vitro sarcoidosis models, with proposed methodologies for the application of ARA 290.
In Vivo Model: Propionibacterium acnes-induced Pulmonary Granulomas in Mice
This model is widely used to mimic the granulomatous inflammation seen in pulmonary sarcoidosis.
1. Materials:
-
Heat-killed Propionibacterium acnes (P. acnes)
-
C57BL/6 mice (6-8 weeks old)
-
ARA 290 (lyophilized powder)
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
2. Protocol for Model Induction:
-
Sensitize mice by an intravenous injection of 1 mg of heat-killed P. acnes suspended in 0.1 mL of saline.
-
Seven days after sensitization, challenge the mice with an intratracheal instillation of 0.5 mg of heat-killed P. acnes in 50 µL of saline under anesthesia.
3. Protocol for ARA 290 Administration:
-
Reconstitute lyophilized ARA 290 in sterile saline to the desired concentration.
-
Prophylactic Treatment: Begin daily subcutaneous or intraperitoneal injections of ARA 290 (e.g., 10-100 µg/kg) 24 hours before the intratracheal challenge and continue for the duration of the experiment (e.g., 14-21 days).
-
Therapeutic Treatment: Begin daily injections of ARA 290 3-5 days after the intratracheal challenge, once granuloma formation is expected to have initiated.
-
A vehicle control group should be administered an equivalent volume of saline.
4. Endpoint Analysis:
-
Histopathology: At the end of the experiment, euthanize the mice and collect the lungs. Fix the lungs in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to visualize and quantify granulomas (number, size, and confluence).
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Perform BAL to collect fluid for cell counting (total and differential) and cytokine analysis (TNF-α, IL-1β, IL-6, IL-12, IFN-γ) using ELISA or multiplex assays.
-
Lung Homogenate Analysis: Homogenize lung tissue to measure cytokine levels and for flow cytometry to analyze immune cell populations (macrophages, T-cells).
-
Gene Expression Analysis: Extract RNA from lung tissue to perform qRT-PCR for genes related to inflammation and fibrosis.
In Vitro Model: Human Peripheral Blood Mononuclear Cell (PBMC) Granuloma Model
This model allows for the study of granuloma formation using human cells.[9][10]
1. Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors or sarcoidosis patients.
-
Polystyrene beads (e.g., 50 µm diameter).
-
Purified Protein Derivative (PPD) of Mycobacterium tuberculosis.
-
Human serum albumin (HSA) as a control antigen.
-
ARA 290.
-
Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum).
-
96-well culture plates.
2. Protocol for Model Induction:
-
Coat polystyrene beads with PPD or HSA overnight at 4°C.
-
Wash the beads to remove unbound antigen.
-
Plate PBMCs at a concentration of 1 x 10^6 cells/well in a 96-well plate.
-
Add the PPD-coated beads to the PBMC culture at a ratio of 1:10 (beads to cells).
3. Protocol for ARA 290 Application:
-
Prepare a stock solution of ARA 290 in cell culture medium.
-
Add ARA 290 to the PBMC cultures at various concentrations (e.g., 1-100 nM) at the same time as the PPD-coated beads.
-
Include a vehicle control (medium only).
-
Incubate the cultures for 5-7 days to allow for granuloma-like structure formation.
4. Endpoint Analysis:
-
Microscopy: Observe the formation of multicellular aggregates (granuloma-like structures) around the beads using light microscopy.
-
Cytokine Analysis: Collect the culture supernatants at different time points to measure the levels of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines by ELISA.
-
Flow Cytometry: Analyze the cell populations within the aggregates to characterize the immune cell composition.
-
Gene Expression Analysis: Lyse the cells and extract RNA for qRT-PCR analysis of key inflammatory genes.
Quantitative Data from Preclinical Inflammation Models with ARA 290
The following table summarizes quantitative data from various preclinical models demonstrating the anti-inflammatory effects of ARA 290. While not specific to sarcoidosis models, this data provides a basis for expected outcomes.
| Model Type | Species | ARA 290 Dosage | Key Findings | Reference |
| Spared Nerve Injury (Neuropathic Pain) | Rat | 3, 10, 30, 60 µg/kg (IP) | Dose-dependent reduction in mechanical and cold allodynia; significant suppression of spinal microglia activation (Iba-1 immunoreactivity). | [8] |
| Inflammatory Neuritis | Rat | Not specified | Prevention of mechanical allodynia. | [11] |
| Cisplatin-induced Nephrotoxicity | Not specified | Not specified | Decreased TNF-α, IL-1β, and IL-6; reduced DNA damage and oxidative stress markers; shift from pro-apoptotic to anti-apoptotic markers. | [6] |
| Diabetic Wound Healing | Rodent | Topical application | Accelerated wound closure; reduced NF-κB activity and inflammatory cytokines; increased antioxidant capacity. | [6] |
| Pancreatic Islet Transplantation | Mouse | 120 µg/kg (IP) | Significant inhibition of pro-inflammatory cytokine secretion (IL-6, IL-12, TNF-α) from macrophages; suppressed upregulation of inflammatory mRNA in the liver. | [12] |
Expected Outcomes in Sarcoidosis Models
Based on its known mechanism of action, the application of ARA 290 in sarcoidosis research models is expected to result in:
-
Reduced Granuloma Formation: A decrease in the number, size, and severity of granulomas in in vivo models.
-
Decreased Pro-inflammatory Cytokine Production: Lower levels of TNF-α, IL-1β, IL-6, and other Th1-associated cytokines in BAL fluid, lung homogenates, and in vitro culture supernatants.
-
Modulation of Immune Cell Infiltrates: A reduction in the infiltration of inflammatory macrophages and T-cells into the lungs in animal models.
-
Inhibition of Fibrotic Processes: Potential attenuation of downstream fibrotic changes associated with chronic granulomatous inflammation.
Conclusion
ARA 290 represents a promising therapeutic candidate for sarcoidosis due to its potent anti-inflammatory and tissue-protective properties mediated through the Innate Repair Receptor. The experimental protocols and application notes provided herein offer a framework for researchers to investigate the efficacy of ARA 290 in validated preclinical sarcoidosis models. Such studies are crucial for elucidating the therapeutic potential of ARA 290 as a novel, disease-modifying treatment for sarcoidosis.
Experimental Workflow Diagram
Caption: Workflow for testing ARA 290 in sarcoidosis models.
References
- 1. Safety and Efficacy of ARA 290 in Sarcoidosis Patients with Symptoms of Small Fiber Neuropathy: A Randomized, Double-Blind Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. You are being redirected... [stopsarcoidosis.org]
- 3. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythropoietin Receptor (EpoR) Agonism Is Used to Treat a Wide Range of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ildcare.nl [ildcare.nl]
- 6. rawamino.com [rawamino.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel In Vitro Human Granuloma Model of Sarcoidosis and Latent Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel In Vitro Human Granuloma Model of Sarcoidosis and Latent Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. Models Contribution to the Understanding of Sarcoidosis Pathogenesis: “Are There Good Models of Sarcoidosis?” - PMC [pmc.ncbi.nlm.nih.gov]
ARA 290 for the Study of Diabetic Neuropathy in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetic neuropathy is a prevalent and debilitating complication of diabetes mellitus, characterized by progressive nerve damage and dysfunction. Current therapeutic options are limited, highlighting the urgent need for novel treatment strategies. ARA 290, a non-erythropoietic peptide derived from erythropoietin, has emerged as a promising candidate by selectively activating the innate repair receptor (IRR).[1][2][3] This activation triggers anti-inflammatory, anti-apoptotic, and tissue-protective signaling pathways, offering a potential mechanism to halt or reverse the progression of diabetic neuropathy.[2][4] This document provides detailed application notes and experimental protocols for studying the efficacy of ARA 290 in mouse models of diabetic neuropathy, compiling data from preclinical studies and outlining methodologies for key experiments.
Introduction
ARA 290 is an 11-amino acid peptide that engages the IRR, a heterocomplex of the erythropoietin receptor and the β-common receptor (CD131).[2] Unlike erythropoietin, ARA 290 does not stimulate red blood cell production, thus avoiding the associated adverse cardiovascular effects.[1][3] Preclinical studies in rodent models of neuropathy have demonstrated the potential of ARA 290 to alleviate neuropathic pain, reduce inflammation, and promote nerve fiber regeneration.[1][2][4] Notably, in a mouse model of diabetic autonomic neuropathy, ARA 290 has been shown to reverse established neuritic dystrophy.[5] These findings underscore the therapeutic potential of ARA 290 and provide a strong rationale for its investigation in models of diabetic neuropathy.
Signaling Pathway of ARA 290
ARA 290 exerts its therapeutic effects by binding to the Innate Repair Receptor (IRR). This interaction initiates a signaling cascade that shifts the cellular environment from a pro-inflammatory and damaging state to one of tissue repair and healing. Key downstream effects include the reduction of inflammatory cytokine production and the activation of pro-survival pathways.
Experimental Data in a Mouse Model of Diabetic Autonomic Neuropathy
A key study investigated the effects of ARA 290 in the Akita (Ins2 Akita) mouse, a model of type 1 diabetes that develops progressive autonomic neuropathy.[5]
Table 1: Effect of ARA 290 on Neuritic Dystrophy in Akita Mice
| Treatment Group | Dosage | Duration | Outcome Measure | Result |
| Diabetic Control | Vehicle | 7 weeks | Neuritic Dystrophy | Progressive |
| ARA 290 | 30 µg/kg/day, s.c. | 7 weeks | Neuritic Dystrophy | 55-74% decrease compared to diabetic controls[5] |
Data presented is based on findings from a study on Akita (Ins2 Akita) diabetic mice, which focused on autonomic neuropathy.[5]
Experimental Protocols
The following protocols are standard methods for inducing diabetic neuropathy in mice and assessing the therapeutic efficacy of compounds like ARA 290.
Induction of Diabetic Neuropathy (Streptozotocin Model)
The streptozotocin (STZ)-induced model is a widely used method for creating a model of type 1 diabetes in mice, which subsequently develops features of diabetic neuropathy.[6][7]
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M sodium citrate buffer (pH 4.5)
-
C57BL/6 mice (8 weeks old)[8]
-
Glucose meter and test strips
-
Insulin (optional, for managing severe hyperglycemia)
Protocol:
-
Fast mice for 4-6 hours prior to STZ injection.[9]
-
Prepare a fresh solution of STZ in cold sterile citrate buffer. A common dosage is a single high dose of 150-200 mg/kg or multiple low doses (e.g., 50 mg/kg for 5 consecutive days) administered intraperitoneally (i.p.).[7][9]
-
Inject the STZ solution i.p. immediately after preparation.
-
Provide mice with 10% sucrose water for the first 24 hours post-injection to prevent hypoglycemia.[9]
-
Monitor blood glucose levels 48-72 hours after the final STZ injection. Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic.[8]
-
Allow 4-8 weeks for the development of diabetic neuropathy before initiating treatment with ARA 290.
ARA 290 Administration
Materials:
-
ARA 290 peptide
-
Sterile saline for reconstitution
-
Syringes for subcutaneous injection
Protocol:
-
Reconstitute ARA 290 in sterile saline to the desired concentration.
-
Based on preclinical studies in mice, a dosage of 30 µg/kg administered subcutaneously (s.c.) once daily is a reasonable starting point.[5]
-
Administer the prepared ARA 290 solution via s.c. injection.
-
The duration of treatment can vary, with studies showing effects after several weeks of administration.[5]
Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a heightened sensitivity to touch, is a common symptom of neuropathic pain. The von Frey test is a standard method for its assessment.[10][11]
Protocol:
-
Acclimatize mice in individual Plexiglas chambers on a wire mesh floor for at least 30 minutes before testing.[11]
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[10]
-
A positive response is defined as a brisk withdrawal, licking, or shaking of the paw.[11]
-
The 50% withdrawal threshold is determined using the up-down method.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
The Hargreaves test measures the latency of paw withdrawal from a radiant heat source, providing an index of thermal sensitivity.[12][13]
Protocol:
-
Place mice in individual compartments on a glass plate and allow them to acclimate.[13]
-
Position a radiant heat source beneath the glass plate, focused on the plantar surface of the hind paw.[12][13]
-
Measure the time taken for the mouse to withdraw its paw. A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.[13]
-
Repeat the measurement multiple times for each paw, with sufficient time between stimuli.
Measurement of Nerve Conduction Velocity (NCV)
NCV is a direct measure of nerve function and is often impaired in diabetic neuropathy.[14][15]
Protocol:
-
Anesthetize the mouse and maintain its body temperature at 37°C.[16]
-
For sciatic nerve NCV, place stimulating electrodes at the sciatic notch and recording electrodes in the interosseous muscles of the paw.[15]
-
Deliver a supramaximal stimulus and record the latency of the resulting compound muscle action potential (CMAP).[14]
-
Move the stimulating electrode to a more distal site (e.g., the ankle) and repeat the stimulation.
-
Calculate NCV by dividing the distance between the two stimulation sites by the difference in latencies.
Quantification of Intraepidermal Nerve Fiber Density (IENFD)
A reduction in IENFD is a key pathological hallmark of small fiber neuropathy.[17][18][19]
Protocol:
-
Collect a skin biopsy from the plantar surface of the hind paw.[17][18]
-
Fix the tissue in 4% paraformaldehyde and cryoprotect in sucrose.[17]
-
Cut 50 µm thick sections using a cryostat.
-
Perform immunohistochemistry using an antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker.[17][18]
-
Visualize the stained sections using fluorescence microscopy.
-
Count the number of nerve fibers crossing the dermal-epidermal junction and express the result as fibers per millimeter of epidermal length.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of ARA 290 in a mouse model of diabetic neuropathy.
Conclusion
ARA 290 represents a promising therapeutic avenue for the treatment of diabetic neuropathy due to its unique mechanism of action that promotes tissue repair and reduces inflammation without the side effects associated with erythropoietin. The protocols and data presented in this document provide a framework for researchers to design and execute preclinical studies to further elucidate the efficacy and mechanisms of ARA 290 in mouse models of diabetic neuropathy. Rigorous and standardized experimental procedures are crucial for generating reproducible and translatable data that can pave the way for future clinical applications.
References
- 1. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARA 290, a nonerythropoietic peptide engineered from erythropoietin, improves metabolic control and neuropathic symptoms in patients with type 2 diabetes. [vivo.weill.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. Effect of insulin and an erythropoietin-derived peptide (ARA290) on established neuritic dystrophy and neuronopathy in Akita (Ins2 Akita) diabetic mouse sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Development of sensory neuropathy in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotypic Changes in Diabetic Neuropathy Induced by a High-Fat Diet in Diabetic C57Bl/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intravenous Streptozotocin Induces Variants in Painful Diabetic Peripheral Neuropathy in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Von Frey Test for Mechanical Allodynia [bio-protocol.org]
- 12. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 13. mmpc.org [mmpc.org]
- 14. Use of Nerve Conduction Velocity to Assess Peripheral Nerve Health in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 16. In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Visualization and Quantification of Intraepidermal Nerve Fibers (IENFs) in Mouse Epidermis via PGP9.5 Label... [protocols.io]
- 18. mmpc.org [mmpc.org]
- 19. Epidermal Nerve Fiber Quantification in the Assessment of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Clinical Trial Design for ARA 290 in Humans
Introduction and Background
ARA 290, also known as Cibinetide, is an investigational synthetic 11-amino acid peptide engineered from the structure of human erythropoietin (EPO).[1][2] Unlike EPO, which stimulates red blood cell production, ARA 290 was specifically designed to be non-erythropoietic while retaining the tissue-protective and anti-inflammatory properties of its parent molecule.[1][3] It selectively activates the Innate Repair Receptor (IRR), a key mediator in tissue protection and inflammation modulation.[3][4]
Preclinical and clinical studies have shown that ARA 290 is effective in models of neuropathy, inflammation, and tissue injury.[5][6][7] It has been investigated in Phase II clinical trials for conditions such as painful diabetic neuropathy and sarcoidosis-associated small fiber neuropathy, demonstrating a favorable safety profile and promising efficacy signals.[4][6][8] The U.S. Food and Drug Administration (FDA) has granted ARA 290 Orphan Drug and Fast Track designations for the treatment of neuropathic pain in patients with sarcoidosis.[9][10][11] These application notes provide a comprehensive framework for designing a Phase III clinical trial to further evaluate the efficacy and safety of ARA 290 in humans.
Mechanism of Action: The Innate Repair Receptor (IRR) Pathway
ARA 290 exerts its therapeutic effects by selectively binding to and activating the Innate Repair Receptor (IRR).[3][4] The IRR is a heterocomplex formed by the EPO receptor (EPOR) and the β-common receptor (CD131).[1][4] This receptor is typically expressed in tissues under stress from injury, inflammation, or metabolic imbalance.[4]
Upon binding of ARA 290, the IRR initiates a cascade of intracellular signals that lead to:
-
Anti-inflammatory Effects: Suppression of pro-inflammatory cytokines such as TNF-α and IL-6.[3][7]
-
Tissue Protection: Upregulation of anti-apoptotic (cell survival) pathways.[3]
-
Nerve Regeneration: Stimulation of nerve fiber regrowth and repair.[4][6]
Crucially, ARA 290 does not bind to the classic EPOR homodimer responsible for erythropoiesis, thereby avoiding the risks associated with increased red blood cell production, such as thrombosis and hypertension.[4][12]
Summary of Preclinical and Clinical Data
ARA 290 has been evaluated in multiple Phase II clinical trials, primarily targeting neuropathic pain. The data consistently show a good safety profile with mild adverse events and suggest efficacy in improving both symptoms and underlying pathology.[4][6][8]
Table 1: Summary of Key Phase II Clinical Trial Results for ARA 290
| Indication | Study Design | Dose & Duration | Key Efficacy Outcomes | Safety & Tolerability | Reference |
| Painful Diabetic Neuropathy | Randomized, double-blind, placebo-controlled | 4 mg/day SC for 28 days | - Significant improvement in neuropathic symptoms (PainDetect questionnaire; p=0.037).- Improved HbA1c (p<0.002) and lipid profiles.- Significant increase in corneal nerve fiber density (CNFD) in patients with baseline deficits (p=0.02). | No potential safety issues identified. Well-tolerated. | [6][13][14] |
| Sarcoidosis-Associated Small Fiber Neuropathy (SFN) | Randomized, double-blind, placebo-controlled | 2 mg IV, 3x/week for 4 weeks | - Significant improvement in SFN symptoms (SFNSL score; p<0.05).- Significant improvement in SF-36 domains for pain and physical functioning. | No drug-related adverse events reported. No abnormalities in lab evaluations. | [7][8] |
| Sarcoidosis-Associated SFN (Dose-Ranging) | Randomized, double-blind, placebo-controlled | 1, 4, or 8 mg/day SC for 28 days | - Primary endpoint: Change in corneal nerve fiber density. The study assessed dose-response effects on nerve regeneration and neuropathic symptoms. | Generally well-tolerated across all doses. | [9][15] |
Proposed Phase III Clinical Trial Protocol
This protocol outlines a pivotal Phase III study to confirm the efficacy and safety of ARA 290 for the treatment of painful diabetic neuropathy (PDN), a condition with significant unmet medical need.[13][16]
4.1 Trial Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study to Evaluate the Efficacy and Safety of ARA 290 in Subjects with Painful Diabetic Neuropathy.
4.2 Study Phase: Phase III
4.3 Objectives:
-
Primary Objective: To demonstrate the efficacy of ARA 290 compared to placebo in reducing neuropathic pain in subjects with PDN.
-
Secondary Objectives:
-
To evaluate the effect of ARA 290 on nerve fiber density and structure.
-
To assess the impact of ARA 290 on patient-reported quality of life, physical functioning, and sleep.[17]
-
To evaluate the safety and tolerability of ARA 290 over a 12-week treatment period.
-
To assess the effect of ARA 290 on glycemic control and lipid metabolism.[6]
-
4.4 Study Design: This will be a multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Eligible subjects will be randomized in a 1:1:1 ratio to one of three treatment arms:
-
ARA 290 (Low Dose)
-
ARA 290 (High Dose)
-
Placebo
The treatment duration will be 12 weeks, followed by a 4-week safety follow-up period.
4.5 Patient Population:
Table 2: Inclusion and Exclusion Criteria
| Inclusion Criteria | Exclusion Criteria |
| 1. Male or female, aged 18-75 years. | 1. Type 1 diabetes mellitus. |
| 2. Diagnosis of Type 2 Diabetes Mellitus. | 2. Uncontrolled hypertension. |
| 3. Stable glycemic control (HbA1c ≤ 10%) for ≥90 days. | 3. History of erythropoiesis-stimulating agent use. |
| 4. Diagnosis of symptomatic diabetic peripheral neuropathy for ≥6 months. | 4. Other causes of peripheral neuropathy. |
| 5. Average daily pain score of ≥4 on a 0-10 Numeric Rating Scale (NRS). | 5. Renal impairment (eGFR < 30 mL/min/1.73m²). |
| 6. Willing and able to provide written informed consent. | 6. Use of opioids or other prohibited analgesics that cannot be washed out.[17] |
4.6 Treatment Regimen:
-
Investigational Product: ARA 290 (Cibinetide) for subcutaneous injection.
-
Dosage: Based on Phase II data, proposed doses are 2 mg/day (Low Dose) and 4 mg/day (High Dose).[4][8][13]
-
Administration: Daily self-administered subcutaneous (SC) injection for 12 weeks.
-
Control: Matching placebo for SC injection.
Efficacy and Safety Endpoints
Table 3: Schedule of Assessments and Endpoints
| Endpoint Category | Assessment Tool/Method | Schedule of Assessment |
| Primary Efficacy | Pain Intensity: Weekly average of daily pain scores on 11-point Numeric Rating Scale (NRS). | Baseline, Weekly, Week 12 |
| Secondary Efficacy | Neuropathic Pain Characteristics: PainDetect Questionnaire.[6][13] | Baseline, Week 4, Week 8, Week 12 |
| Nerve Fiber Density: Corneal Confocal Microscopy (CCM) to measure Corneal Nerve Fiber Density (CNFD).[6] | Baseline, Week 12 | |
| Quality of Life: RAND-36 Health Survey (SF-36).[6] | Baseline, Week 12 | |
| Physical Function: Brief Pain Inventory (BPI) - Interference Scale.[8] | Baseline, Week 4, Week 8, Week 12 | |
| Exploratory | Metabolic Control: HbA1c, Lipid Panel (Total Cholesterol, HDL, LDL, Triglycerides).[13] | Baseline, Week 12 |
| Sensory Function: Quantitative Sensory Testing (QST) for thermal and vibration thresholds. | Baseline, Week 12 | |
| Safety | Adverse Events (AEs): Monitored and recorded throughout the study. | All visits |
| Laboratory Tests: Hematology, serum chemistry. | Screening, Baseline, Week 4, Week 12, Follow-up | |
| Vital Signs & Physical Exam: | All visits |
Experimental Protocols & Methodologies
6.1 Protocol: Corneal Confocal Microscopy (CCM)
Objective: To quantitatively assess the density of small nerve fibers in the cornea as a surrogate marker for peripheral nerve regeneration.[6]
Methodology:
-
Instrumentation: Heidelberg Retina Tomograph (HRT III) with Rostock Cornea Module.
-
Patient Preparation: Anesthetize the subject's eye with a single drop of topical anesthetic (e.g., 0.5% proparacaine hydrochloride). Apply a sterile, single-use cap (TomoCap) to the objective lens. Apply a drop of comfort gel to the tip of the cap.
-
Image Acquisition: The subject rests their chin and forehead on the machine supports. The operator uses a joystick to gently bring the lens into contact with the central cornea. Images of the sub-basal nerve plexus are captured. At least 4-6 non-overlapping images from the central cornea of each eye are acquired.
-
Image Analysis: Images are analyzed using specialized software (e.g., ACCMetrics). The software automatically or manually traces nerve fibers to calculate key metrics:
-
Corneal Nerve Fiber Density (CNFD): Total number of major nerves per square millimeter (fibers/mm²).
-
Corneal Nerve Branch Density (CNBD): Number of branches emanating from major nerves per mm².
-
Corneal Nerve Fiber Length (CNFL): Total length of all nerve fibers and branches per mm².
-
6.2 Protocol: Administration of PainDetect Questionnaire
Objective: To assess the qualitative characteristics of neuropathic pain, helping to distinguish it from nociceptive pain.[13]
Methodology:
-
Instrument: Provide the validated PainDetect questionnaire to the subject.
-
Instructions: Instruct the subject to complete the questionnaire based on their pain experience over the past 4 weeks. The questionnaire includes sections on pain course patterns, pain radiation, and seven questions rating the severity of specific sensations (e.g., burning, tingling, allodynia).
-
Scoring: The final score is calculated based on the subject's responses. A score >18 indicates a high likelihood of a neuropathic pain component. The change in this score from baseline to Week 12 is a key secondary endpoint.
6.3 Trial Workflow and Data Management
The successful execution of the trial relies on a structured workflow from patient recruitment to final analysis.
Statistical Considerations
-
Sample Size: The sample size will be calculated to provide at least 90% power to detect a statistically significant difference in the primary endpoint (change in NRS pain score) between the high-dose ARA 290 group and the placebo group, assuming a two-sided alpha level of 0.05.
-
Primary Analysis: The primary efficacy analysis will be performed on the Intent-to-Treat (ITT) population, defined as all randomized subjects who receive at least one dose of the study drug. An Analysis of Covariance (ANCOVA) model will be used, with the change from baseline in NRS score as the dependent variable, treatment group as the main factor, and baseline NRS score as a covariate.
-
Secondary Analyses: Secondary endpoints will be analyzed using appropriate statistical methods (e.g., ANCOVA for continuous variables, logistic regression for binary outcomes).
-
Safety Analysis: The safety population will include all subjects who received at least one dose of the study drug. Safety data will be summarized using descriptive statistics.
Disclaimer: This document is a template for a clinical trial protocol and should be adapted and expanded according to specific regulatory requirements and expert clinical input.
References
- 1. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. exploring-peptides.com [exploring-peptides.com]
- 4. swolverine.com [swolverine.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of ARA 290 in Sarcoidosis Patients with Symptoms of Small Fiber Neuropathy: A Randomized, Double-Blind Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ildcare.nl [ildcare.nl]
- 9. FDA grants orphan drug status to Araim’s ARA 290 to treat sarcoidosis - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Araim Pharmaeuticals Receives Orphan Drug Designation From The US FDA For ARA 290 For The Treatment Of Sarcoidosis - BioSpace [biospace.com]
- 12. Diabetic Neuropathy Guidelines: Guidelines Summary [emedicine.medscape.com]
- 13. qscience.com [qscience.com]
- 14. ARA 290, a nonerythropoietic peptide engineered from erythropoietin, improves metabolic control and neuropathic symptoms in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. dovepress.com [dovepress.com]
- 17. neurology.org [neurology.org]
Application Notes and Protocols for the Synthesis and Purification of ARA 290 Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for synthesizing and purifying the ARA 290 peptide, also known as Cibinetide. The protocols outlined below are based on established principles of solid-phase peptide synthesis and reversed-phase high-performance liquid chromatography, tailored for the specific sequence of ARA 290.
Introduction to ARA 290
ARA 290 is a synthetic 11-amino acid peptide derived from the structure of human erythropoietin (EPO).[1] It has been engineered to selectively activate the innate repair receptor (IRR) without stimulating erythropoiesis, thereby avoiding the hematological side effects associated with EPO.[1][2] The IRR is a heterodimer of the EPO receptor and the β-common receptor (CD131).[3] Activation of the IRR by ARA 290 initiates anti-inflammatory and tissue-protective signaling pathways, making it a promising therapeutic candidate for conditions involving chronic inflammation and nerve damage.[4]
Physicochemical Properties of ARA 290
| Property | Value | Reference |
| Amino Acid Sequence | Pyr-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser-OH | |
| Molecular Formula | C₅₁H₈₄N₁₆O₂₁ | |
| Molecular Weight | ~1257 Da | |
| Appearance | White lyophilized powder | |
| Purity (typical) | ≥98% | |
| Solubility | Soluble in water |
Synthesis of ARA 290 via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the method of choice for the chemical synthesis of peptides like ARA 290. The following protocol is a representative example based on the widely used Fmoc/tBu strategy.
Experimental Protocol: Fmoc-Based SPPS of ARA 290
Materials:
-
Fmoc-Ser(tBu)-Wang resin
-
Fmoc-protected amino acids: Fmoc-Ser(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gln(Trt)-OH, pGlu-OH
-
Coupling reagents: HBTU, HOBt
-
Activation base: DIPEA
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, IPA
-
Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound serine by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH for the second residue) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser ninhydrin test to ensure completion.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the ARA 290 sequence (Asn, Leu, Ala, Arg, Glu, Leu, Gln, Glu).
-
N-terminal Pyroglutamic Acid Coupling: For the final residue, couple pyroglutamic acid (pGlu-OH) using the same coupling procedure.
-
Final Washing and Drying: After the final coupling, wash the peptidyl-resin with DMF, DCM, and IPA, and then dry it under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Collection: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Drying: Dry the crude peptide pellet under vacuum to obtain a powder.
Synthesis Workflow Diagram
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for ARA 290.
Purification of ARA 290 via Reversed-Phase HPLC (RP-HPLC)
The crude ARA 290 peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (typically >98%).
Experimental Protocol: RP-HPLC Purification of ARA 290
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
Preparative C18 RP-HPLC column (e.g., 250 x 21.2 mm, 10 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Acetonitrile (ACN) in 0.1% TFA
-
Crude ARA 290 peptide
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude ARA 290 peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative C18 column with a low percentage of Mobile Phase B (e.g., 5%) in Mobile Phase A until a stable baseline is achieved.
-
Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical scale using an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm) to determine the optimal gradient conditions.
-
Preparative HPLC Run:
-
Inject the filtered crude peptide solution onto the equilibrated preparative column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 45% B over 40 minutes.
-
Monitor the elution of the peptide at 214 nm or 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity specification (e.g., >98%). Freeze the pooled solution and lyophilize to obtain the final purified ARA 290 peptide as a white, fluffy powder.
Representative HPLC Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 21.2 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Gradient | 5-45% B over 30 min | 5-45% B over 40 min |
| Detection | 214 nm | 214 nm |
| Injection Volume | 20 µL | 1-5 mL (concentration dependent) |
Purification Workflow Diagram```dot
Caption: ARA 290 signaling pathway via the Innate Repair Receptor.
References
Troubleshooting & Optimization
ARA 290 In Vivo Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals embarking on in vivo studies with ARA 290, this technical support center provides a comprehensive guide to navigate common challenges. This resource offers detailed troubleshooting advice and frequently asked questions to ensure the rigor and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ARA 290 and what is its primary mechanism of action?
A1: ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide derived from the structure of human erythropoietin (EPO).[1][2] Unlike EPO, which primarily stimulates red blood cell production, ARA 290 is non-erythropoietic.[1] Its therapeutic effects are mediated through the selective activation of the Innate Repair Receptor (IRR), a heterocomplex of the EPO receptor and the β-common receptor (CD131).[2][3] This activation triggers anti-inflammatory, tissue-protective, and pro-repair signaling pathways.
Q2: What is the recommended solvent and storage procedure for ARA 290 for in vivo use?
A2: For in vivo experiments, ARA 290 is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability. Reconstitution should be done with sterile, distilled water or a buffer like phosphate-buffered saline (PBS). Some protocols suggest using bacteriostatic water for reconstitution. Once reconstituted, the solution should be refrigerated at 2-8°C and protected from light. It is advisable to use the reconstituted solution within a few days to avoid degradation.
Q3: What are the common routes of administration and reported dosages for ARA 290 in animal models?
A3: The most common routes of administration in preclinical studies are subcutaneous (SC) and intraperitoneal (IP) injections. Dosages can vary significantly depending on the animal model and the condition being studied. For instance, in rat models of neuropathic pain, effective doses have ranged from 3 to 60 μg/kg. In diabetic rat models, daily administration of ARA 290 has been shown to improve glucose tolerance.
Q4: Is ARA 290 generally considered safe in animal models?
A4: Yes, preclinical toxicology studies and clinical trials have consistently shown that ARA 290 is well-tolerated and does not raise any major safety concerns. A key advantage of ARA 290 is its non-erythropoietic nature, meaning it does not stimulate red blood cell production, thus avoiding the risks of increased blood viscosity and thrombosis associated with EPO.
Q5: What is the pharmacokinetic profile of ARA 290 and how does it influence experimental design?
A5: ARA 290 has a short plasma half-life, on the order of minutes. However, its biological effects are long-lasting. This is because the activation of the Innate Repair Receptor acts as a molecular switch, initiating a sustained biological cascade that does not require continuous receptor occupancy. For experimental design, this means that intermittent dosing (e.g., daily or every other day) can be sufficient to achieve a therapeutic effect. Preclinical data suggest that beneficial effects occur when plasma concentrations exceed 1 nmol/L.
Troubleshooting Guide
| Challenge | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Lack of Efficacy | - Suboptimal Dosage: The dose may be too low to elicit a therapeutic response. ARA 290's effects are dose-dependent.- Inadequate Dosing Frequency: Due to its short half-life, the dosing interval may be too long to maintain the necessary signaling cascade activation.- Peptide Instability: Improper storage or handling of the reconstituted peptide could lead to degradation and loss of activity. | - Conduct a Dose-Response Study: Start with a range of doses reported in the literature for your specific model (e.g., 3, 10, 30, 60 µg/kg in rat neuropathic pain models).- Adjust Dosing Schedule: Consider more frequent administration, such as daily injections, especially during the initial phase of the experiment.- Ensure Proper Handling: Aliquot the reconstituted peptide into single-use vials to avoid multiple freeze-thaw cycles. Store at -20°C or below. |
| High Variability in Experimental Results | - Improper Vehicle Preparation: The vehicle used to dissolve ARA 290 may not be optimal, leading to inconsistent bioavailability.- Inconsistent Administration Technique: Variations in injection volume or site can lead to differences in absorption and efficacy. | - Standardize Vehicle: Use a consistent and appropriate vehicle, such as sterile PBS. For placebo controls, use the vehicle alone (e.g., 20 mmol/L sodium phosphate buffer, pH 6.5, 1% sucrose and 4% d-mannitol has been used in clinical trials).- Standardize Injection Protocol: Ensure all researchers are trained in the same administration technique, using consistent volumes and anatomical locations for injections. |
| Peptide Aggregation or Precipitation | - High Peptide Concentration: Peptides can aggregate at high concentrations, reducing their solubility and activity.- pH of the Solution: The pH of the reconstitution buffer can affect peptide stability. | - Reconstitute to an Appropriate Concentration: Follow recommended reconstitution guidelines to avoid creating a supersaturated solution.- Optimize Buffer pH: While ARA 290 is generally stable in standard buffers, ensure the pH is within a neutral and compatible range for the peptide. |
Quantitative Data from In Vivo Studies
Table 1: Efficacy of ARA 290 in a Rat Model of Spared Nerve Injury (Neuropathic Pain)
| Dosage (µg/kg, IP) | Reduction in Mechanical Allodynia (vs. Vehicle) | Reduction in Cold Allodynia (vs. Vehicle) |
| 3 | Not significant | Significant |
| 10 | Not significant | Significant |
| 30 | Significant | Significant |
| 60 | Significant | Significant |
Data summarized from Swartjes et al., 2014.
Table 2: Effects of ARA 290 on Glucose Homeostasis in Goto-Kakizaki (GK) Rats (Type 2 Diabetes Model)
| Treatment | Change in Plasma Glucose | Change in HbA1c |
| ARA 290 (daily for 4 weeks) | Lowered after 3 and 4 weeks | ~20% reduction |
| Placebo | No significant change | No significant change |
Data summarized from a study on ARA 290 in diabetic Goto-Kakizaki rats.
Table 3: Pharmacokinetic Parameters of ARA 290 in Human Volunteers
| Dose and Route | Median AUC (>1.3 ng/mL) |
| 2 mg IV | 65 ng/mL * min |
| 2 mg SC | 23 ng/mL * min |
| 4 mg SC | 59 ng/mL * min |
| 6 mg SC | 249 ng/mL * min |
Data from a crossover pharmacokinetic study in normal volunteers.
Experimental Protocols
Protocol 1: Administration of ARA 290 in a Rat Model of Neuropathic Pain
This protocol is based on the methodology described in studies investigating ARA 290 in the spared nerve injury (SNI) model in rats.
Materials:
-
ARA 290 (lyophilized powder)
-
Sterile Phosphate-Buffered Saline (PBS) for reconstitution
-
Sterile syringes and needles for injection
Procedure:
-
Reconstitution: Reconstitute the lyophilized ARA 290 in sterile PBS to the desired stock concentration. Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.
-
Dosing: Prepare the final injection solution by diluting the stock solution in PBS to achieve the target doses (e.g., 3, 10, 30, and 60 µg/kg).
-
Administration: Administer the prepared ARA 290 solution via intraperitoneal (IP) injection.
-
Dosing Schedule: A typical dosing schedule in the SNI model is to administer ARA 290 on days 1, 3, 6, 8, and 10 post-surgery.
-
Behavioral Testing: Assess mechanical and cold allodynia at baseline and at regular intervals throughout the study to evaluate the therapeutic effect of ARA 290.
Protocol 2: Corneal Nerve Fiber Density Assessment
Corneal confocal microscopy is a non-invasive technique used to quantify small nerve fiber density, which can be a surrogate marker for the regenerative effects of ARA 290.
Procedure:
-
Image Acquisition: Use a corneal confocal microscope to capture images of the subbasal nerve plexus in the central cornea of the animal.
-
Image Analysis: Utilize specialized software (e.g., CCMetrics) to quantify various corneal nerve parameters from the captured images.
-
Key Parameters:
-
Corneal Nerve Fiber Density (CNFD): The total number of major nerves per square millimeter.
-
Corneal Nerve Fiber Length (CNFL): The total length of all nerve fibers and branches.
-
Corneal Nerve Branch Density (CNBD): The number of branches from all major nerve trunks.
-
-
Data Interpretation: Compare the changes in these parameters between the ARA 290-treated group and the placebo group over time to assess nerve regeneration. An increase in CNFD and CNFL is indicative of a positive therapeutic effect.
Visualizations
Caption: ARA 290 signaling pathway initiated by binding to the Innate Repair Receptor.
Caption: A generalized experimental workflow for in vivo studies with ARA 290.
References
Optimizing ARA 290 dosage for maximal therapeutic effect
This technical support center provides researchers, scientists, and drug development professionals with detailed information for optimizing the use of ARA 290 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is ARA 290 and what is its primary mechanism of action?
ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide derived from the structure of human erythropoietin (EPO).[1][2] Unlike EPO, ARA 290 is non-erythropoietic, meaning it does not stimulate the production of red blood cells.[1][3] Its therapeutic effects are mediated through the selective activation of the Innate Repair Receptor (IRR).[3] The IRR is a heterocomplex of the EPO receptor and the β-common receptor (CD131) that is typically upregulated in tissues under stress or injury. Activation of the IRR by ARA 290 initiates anti-inflammatory, tissue-protective, and pro-survival signaling pathways.
Q2: What are the key therapeutic effects of ARA 290 observed in preclinical and clinical studies?
ARA 290 has demonstrated a range of therapeutic effects, primarily centered around its anti-inflammatory and neuroprotective properties. Key observed benefits include:
-
Neuropathic Pain Relief: ARA 290 has been shown to reduce neuropathic pain in conditions such as diabetic neuropathy and sarcoidosis-associated small fiber neuropathy.
-
Nerve Regeneration: Studies have indicated that ARA 290 can promote the regrowth of small nerve fibers.
-
Anti-inflammatory Effects: It actively suppresses pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and reduces the activation of NF-κB.
-
Tissue Protection: ARA 290 has shown protective effects in various organs, including the kidneys, heart, and brain, by reducing oxidative stress and apoptosis.
-
Improved Metabolic Control: In patients with type 2 diabetes, ARA 290 has been observed to improve glycemic control, as indicated by a reduction in HbA1c levels.
Q3: What is the recommended dosage range for ARA 290 in research settings?
Dosage of ARA 290 can vary depending on the experimental model and therapeutic goal. However, clinical trials provide a strong basis for effective dosing. A common dosage used in human trials is 2-4 mg administered daily via subcutaneous injection. Dose-ranging studies have evaluated daily doses of 1 mg, 4 mg, and 8 mg for 28 days. For preclinical animal studies, effective doses have been reported in the range of 3 to 60 μg/kg.
Q4: What is the safety and tolerability profile of ARA 290?
ARA 290 has been generally well-tolerated in clinical trials. Reported side effects are typically mild and transient, and may include headache, dizziness, or nausea. A key safety advantage of ARA 290 is its lack of erythropoietic activity, which means it does not increase the risk of hypertension or thrombosis associated with EPO. No dose-limiting toxicity has been observed in Phase II studies.
Troubleshooting Guide
Issue 1: Suboptimal therapeutic effect observed at a standard dosage.
-
Possible Cause: Insufficient dosing for the specific experimental model or severity of the condition.
-
Troubleshooting Steps:
-
Verify Dosage Calculation: Double-check all calculations for dosage preparation and administration.
-
Consider a Dose-Escalation Study: Based on published dose-ranging studies, a carefully planned dose-escalation may be warranted. Doses up to 8 mg/day have been tested in humans.
-
Evaluate Administration Route: While subcutaneous injection is standard, ensure the administration technique is consistent and allows for proper absorption.
-
Assess Peptide Integrity: Ensure the lyophilized peptide has been stored correctly (freezer temperatures) and that the reconstituted solution has been refrigerated and protected from light.
-
Issue 2: Variability in experimental results between subjects or experiments.
-
Possible Cause: Inconsistent experimental protocol or subject characteristics.
-
Troubleshooting Steps:
-
Standardize Administration Time: Administer ARA 290 at the same time each day to ensure consistent pharmacokinetics.
-
Control for Subject Variables: Ensure that subjects (animal or human) are appropriately matched for age, weight, and disease severity.
-
Review Reconstitution Protocol: Use a consistent and validated protocol for reconstituting the lyophilized peptide. Gentle swirling is recommended over vigorous shaking to avoid denaturation.
-
Issue 3: Unexpected side effects or adverse events.
-
Possible Cause: While rare, individual sensitivities or interactions with other experimental variables can occur.
-
Troubleshooting Steps:
-
Document and Characterize the Event: Record the nature, severity, and duration of the adverse event.
-
Temporarily Reduce Dosage or Halt Administration: Consider reducing the dosage or pausing administration to see if the event resolves.
-
Review for Confounding Factors: Analyze the experimental protocol for any other substances or procedures that could be contributing to the observed effects.
-
Data Presentation
Table 1: Summary of ARA 290 Dosages in Clinical Trials
| Indication | Dosage | Route of Administration | Duration | Reference |
| Type 2 Diabetes with Neuropathy | 4 mg/day | Subcutaneous | 28 days | |
| Sarcoidosis-Associated Neuropathy | 1 mg, 4 mg, 8 mg/day | Subcutaneous | 28 days | |
| Diabetic Macular Edema | 4 mg/day | Subcutaneous | 12 weeks | |
| General Neuropathic Pain | 2 mg/day | Subcutaneous | 6 weeks |
Table 2: Efficacy of ARA 290 in a Phase 2 Study of Type 2 Diabetes with Neuropathy
| Outcome Measure | ARA 290 Group | Placebo Group | p-value | Reference |
| Change in PainDetect Score | Significant Improvement | No Change | 0.03 | |
| Change in Corneal Nerve Fiber Density | Significant Increase | No Change | - | |
| Change in HbA1c | Significant Improvement | - | - |
Experimental Protocols
Protocol 1: Assessment of Neuropathic Pain in a Rodent Model
This protocol is based on methodologies used in preclinical studies of ARA 290 for neuropathic pain.
-
Induction of Neuropathy: A spared nerve injury (SNI) model is established in rats.
-
Treatment Groups:
-
Vehicle control
-
ARA 290 (3 µg/kg)
-
ARA 290 (10 µg/kg)
-
ARA 290 (30 µg/kg)
-
ARA 290 (60 µg/kg)
-
-
Administration: ARA 290 or vehicle is administered subcutaneously on days 1, 3, 6, 8, and 10 post-injury.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold.
-
Cold Allodynia: Assessed by observing the response to a drop of acetone applied to the paw.
-
-
Data Analysis: The withdrawal thresholds and response scores are compared between the treatment groups and the vehicle control group over a period of up to 20 weeks.
Mandatory Visualizations
Caption: ARA 290 Signaling Pathway.
References
Stability and proper storage of lyophilized ARA 290
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of lyophilized ARA 290.
Frequently Asked Questions (FAQs)
Q1: What is ARA 290?
A: ARA 290 is a synthetic 11-amino acid peptide derived from the structure of human erythropoietin (EPO).[1][2] Unlike EPO, ARA 290 is non-erythropoietic, meaning it does not stimulate the production of red blood cells.[3] Its therapeutic effects are mediated through the selective activation of the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β-common (CD131) receptor.[4][5] This activation triggers anti-inflammatory, tissue-protective, and pro-survival signaling pathways.[4][5]
Q2: What are the primary research applications of ARA 290?
A: ARA 290 is primarily investigated for its potential in treating neuropathic pain, particularly in conditions like small fiber neuropathy associated with diabetes and sarcoidosis.[1][5][6] It is also being explored for its role in wound healing, metabolic control, and its immunomodulatory properties in autoimmune diseases.[3]
Q3: How should lyophilized ARA 290 be stored upon receipt?
A: Upon receipt, lyophilized ARA 290 should be stored in a freezer at -20°C or colder for long-term stability.[7] It is crucial to protect the lyophilized powder from moisture and bright light. While stable at room temperature for short periods (days to weeks), colder temperatures are recommended for extended storage to preserve the peptide's integrity.
Q4: What is the shelf-life of lyophilized ARA 290?
A: When stored correctly at -20°C or colder, lyophilized ARA 290 can be stable for several months to years. Always refer to the manufacturer's certificate of analysis for specific expiry dates.
Q5: How do I properly reconstitute lyophilized ARA 290?
A: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[7] Reconstitute the peptide using a sterile, appropriate solvent such as bacteriostatic water or sterile water.[2] Gently swirl or roll the vial to dissolve the powder; avoid vigorous shaking, which can cause peptide aggregation.[8]
Q6: What is the stability of reconstituted ARA 290?
A: Once reconstituted, ARA 290 solutions are significantly less stable than the lyophilized form. It is recommended to store reconstituted solutions at 2-8°C and use them within a few days.[9] For longer-term storage of the reconstituted peptide, it should be aliquoted and frozen at -20°C or colder to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guides
Issue 1: The lyophilized ARA 290 powder appears clumped or discolored.
-
Possible Cause: Exposure to moisture or improper storage conditions.
-
Solution: Do not use the peptide if you observe any changes in its physical appearance. Contact the supplier for a replacement. To prevent this, always ensure the vial is tightly sealed and stored in a desiccated environment at the recommended temperature.
Issue 2: The ARA 290 peptide is difficult to dissolve.
-
Possible Cause: The peptide sequence may have hydrophobic residues, or the incorrect solvent is being used.[8]
-
Solution:
-
Ensure the peptide has fully equilibrated to room temperature before adding the solvent.
-
If sterile water is not effective, a small amount of a suitable organic solvent like acetonitrile or DMSO may be used to first wet the peptide before adding the aqueous buffer.[8] Always check the compatibility of any organic solvent with your experimental system.
-
Sonication can also aid in dissolving aggregated peptides.[8]
-
Issue 3: Inconsistent results in in-vitro assays.
-
Possible Cause 1: Peptide degradation.
-
Possible Cause 2: Presence of impurities.
-
Solution: Always use high-purity ARA 290, as confirmed by the supplier's certificate of analysis (CoA). Impurities can arise from the synthesis process and may interfere with biological activity.[11]
-
-
Possible Cause 3: TFA salt interference.
-
Solution: Peptides are often supplied as trifluoroacetate (TFA) salts, which can affect cell-based assays.[10] If you suspect TFA interference, consider using a peptide from a supplier that offers salt exchange services.
-
Data Presentation
Table 1: Recommended Storage Conditions for Lyophilized ARA 290
| Parameter | Condition | Rationale |
| Temperature | -20°C or colder | Minimizes chemical degradation and preserves long-term stability.[7] |
| Light | Protected from light | Prevents photodegradation of the peptide. |
| Moisture | Tightly sealed vial in a desiccated environment | Lyophilized peptides are hygroscopic and moisture can lead to hydrolysis. |
Table 2: Stability of Reconstituted ARA 290
| Storage Temperature | Duration | Recommendations |
| 2-8°C | Short-term (days) | Use as soon as possible after reconstitution. |
| -20°C or colder | Long-term (weeks to months) | Aliquot into single-use vials to avoid freeze-thaw cycles.[7] |
Experimental Protocols
Protocol 1: Quality Control of ARA 290 using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of a lyophilized ARA 290 sample.
Materials:
-
Lyophilized ARA 290
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Allow the lyophilized ARA 290 vial to equilibrate to room temperature.
-
Reconstitute the peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (linear gradient)
-
45-50 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of ARA 290 as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Molecular Weight Verification of ARA 290 using MALDI-TOF Mass Spectrometry
Objective: To confirm the identity of ARA 290 by verifying its molecular weight.
Materials:
-
Reconstituted ARA 290 sample (from Protocol 1)
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in 50% ACN, 0.1% TFA)
-
Calibration standards
Procedure:
-
Sample Preparation:
-
Mix the reconstituted ARA 290 sample (1 mg/mL) with the matrix solution in a 1:1 ratio.
-
-
Spotting:
-
Spot 1 µL of the sample-matrix mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely.
-
-
Data Acquisition:
-
Calibrate the mass spectrometer using the appropriate calibration standards.
-
Acquire the mass spectrum of the ARA 290 sample in positive ion mode.
-
-
Data Analysis:
-
Compare the observed monoisotopic mass of the major peak with the theoretical molecular weight of ARA 290 (approximately 1257.3 Da).[2]
-
Visualizations
Caption: ARA 290 signaling pathway upon activation of the Innate Repair Receptor (IRR).
Caption: A typical experimental workflow for using lyophilized ARA 290.
References
- 1. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genoracle.com [genoracle.com]
- 3. Safety and Efficacy of ARA 290 in Sarcoidosis Patients with Symptoms of Small Fiber Neuropathy: A Randomized, Double-Blind Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rawamino.com [rawamino.com]
- 5. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the innate repair receptor to treat neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 8. benchchem.com [benchchem.com]
- 9. peptidedosages.com [peptidedosages.com]
- 10. genscript.com [genscript.com]
- 11. blog.mblintl.com [blog.mblintl.com]
How to reconstitute ARA 290 powder for injection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reconstitution of ARA 290 powder for injection. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the successful preparation of ARA 290 for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ARA 290?
A1: ARA 290, also known as cibinetide, is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO).[1][2] It is engineered to retain the tissue-protective and anti-inflammatory properties of EPO without stimulating the production of red blood cells (erythropoiesis).[1][2] ARA 290 selectively activates the innate repair receptor (IRR), a complex of the EPO receptor and the β-common receptor (CD131), which is upregulated in response to tissue injury and stress.[1][3] This activation triggers anti-inflammatory and tissue repair pathways.[3][4]
Q2: What is the recommended solvent for reconstituting ARA 290 powder?
A2: While bacteriostatic water is commonly used for reconstituting many peptides, ARA 290 has known solubility issues in water alone.[5][6][7] Therefore, the recommended solvent is sterile phosphate-buffered saline (PBS).[8][9][10][11] In experimental settings, ARA 290 has been dissolved in PBS to create stock solutions for injection.[10] Some users report successfully using a combination of PBS to dissolve the powder initially, followed by dilution with bacteriostatic water.[9]
Q3: What are the proper storage conditions for ARA 290 before and after reconstitution?
A3: Proper storage is crucial to maintain the integrity of ARA 290. Lyophilized powder should be stored frozen at approximately -20°C and protected from light.[12] Reconstituted ARA 290 solution should be refrigerated at 2-8°C and protected from light.[3][12] It is recommended to avoid repeated freeze-thaw cycles.[12]
Q4: How long is reconstituted ARA 290 stable?
A4: Once reconstituted, ARA 290 solution is stable for up to six weeks when stored under proper refrigerated conditions (2-8°C) and protected from light.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or unclear solution after reconstitution with bacteriostatic water. | ARA 290 has poor solubility in water-based solutions without a proper buffer system.[5][6][7] This can lead to the peptide not fully dissolving or aggregating. | Use sterile phosphate-buffered saline (PBS) for reconstitution.[8][9][10][11] If the solution is already cloudy, you may try to very gently warm the vial or sonicate it briefly, but this may not be effective and could potentially damage the peptide. The best practice is to start with the correct solvent. |
| Visible particles or precipitation in the reconstituted solution. | This can indicate incomplete dissolution, peptide aggregation, or contamination.[13][14] | Do not use the solution if visible particles are present.[13][14] Ensure you are following the correct reconstitution protocol and using a sterile technique. The solution should be clear and homogeneous after proper reconstitution.[13][15] |
| Difficulty drawing the reconstituted solution from the vial. | This can be due to a vacuum or pressure difference inside the vial. | To equalize the pressure, you can inject a small amount of air into the vial before withdrawing the liquid. |
Quantitative Data Summary
Storage Conditions for ARA 290
| Form | Temperature | Duration | Additional Notes |
| Lyophilized Powder | Freezer (around -20°C) | Up to 3 years[3] | Protect from light.[3] |
| Refrigerator (2-8°C) | Up to 2 years[3] | Protect from light.[3] | |
| Reconstituted Solution | Refrigerator (2-8°C) | Up to 6 weeks[3] | Protect from light. Avoid repeated freeze-thaw cycles.[3][12] |
Experimental Protocols
Protocol 1: Reconstitution of ARA 290 Powder with Bacteriostatic Water (Attempt with caution)
Note: This method is often attempted first but may result in solubility issues. Proceed to Protocol 2 if a clear solution is not obtained.
-
Preparation: Allow the ARA 290 vial and the bacteriostatic water to come to room temperature.[14]
-
Sterilization: Clean the rubber stoppers of both vials with an alcohol swab.[14]
-
Solvent Addition: Using a sterile syringe, draw up the desired volume of bacteriostatic water (e.g., 2.0 mL for a 16 mg vial to achieve an 8 mg/mL solution).[12]
-
Injection: Slowly inject the bacteriostatic water down the side of the ARA 290 vial, avoiding direct spraying onto the powder.[12]
-
Dissolution: Gently swirl the vial to dissolve the powder. Do not shake vigorously, as this can cause aggregation.[12]
-
Inspection: Visually inspect the solution for clarity. If the solution is cloudy or contains particles, proceed to the troubleshooting guide.[13]
Protocol 2: Reconstitution of ARA 290 Powder with Phosphate-Buffered Saline (PBS)
-
Preparation of Sterile 1x PBS (pH 7.4):
-
Dissolve 8g of NaCl, 0.2g of KCl, 1.44g of Na₂HPO₄, and 0.24g of KH₂PO₄ in 800mL of distilled water.
-
Adjust the pH to 7.4 using HCl.
-
Add distilled water to bring the total volume to 1 liter.
-
Sterilize the solution by autoclaving on a liquid cycle.[16]
-
-
Reconstitution Procedure:
-
Allow the ARA 290 vial and the sterile 1x PBS to come to room temperature.
-
Clean the rubber stoppers of both the ARA 290 vial and the PBS container with an alcohol swab.
-
Using a sterile syringe, draw up the desired volume of sterile 1x PBS.
-
Slowly inject the PBS down the side of the ARA 290 vial.
-
Gently swirl the vial until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particles.
-
Protocol 3: Quality Control of Reconstituted ARA 290
-
Visual Inspection: The primary quality control check is a visual inspection of the reconstituted solution. It should be clear, colorless, and free of any visible particles or cloudiness.[13]
-
Analytical Methods (for advanced quality control):
Visualizations
Caption: Workflow for the reconstitution of ARA 290 powder.
Caption: Simplified signaling pathway of ARA 290.
References
- 1. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]
- 2. swolverine.com [swolverine.com]
- 3. happyhormonesmd.com [happyhormonesmd.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. peptidescalculator.com [peptidescalculator.com]
- 9. glp1forum.com [glp1forum.com]
- 10. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. peptidedosages.com [peptidedosages.com]
- 13. support.canlabintl.com [support.canlabintl.com]
- 14. bluewellpeptides.com [bluewellpeptides.com]
- 15. jpt.com [jpt.com]
- 16. stjohnslabs.com [stjohnslabs.com]
Potential side effects of ARA 290 in preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential side effects of ARA 290 observed in preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety advantage of ARA 290 in preclinical models compared to erythropoietin (EPO)?
A1: The principal safety advantage of ARA 290 is that it is non-erythropoietic.[1][2] Unlike EPO, which can lead to an increase in red blood cell mass and associated cardiovascular side effects, ARA 290 is designed to be devoid of hematopoietic activity.[1][2] Preclinical studies have consistently shown that ARA 290 does not have the hematopoietic and cardiovascular side effects associated with EPO.[1]
Q2: Have any significant adverse events been reported in preclinical toxicology studies of ARA 290?
A2: No, preclinical toxicology studies of ARA 290 have not raised any significant safety issues.[3][4][5] Multiple studies in various animal models have shown the agent to be safe and well-tolerated.[4]
Q3: Were there any observed effects on hematology or clinical chemistry in preclinical studies?
A3: Preclinical animal toxicology studies did not show any clinically significant alterations in hematological or biochemical parameters.[6] This includes parameters related to erythrocytes, thrombocytes, leukocytes, electrolytes, calcium, as well as liver, kidney, and pancreas function.[6]
Q4: Are there any known local side effects at the injection site in animal models?
Q5: What is the mechanism of action of ARA 290, and how does it relate to its safety profile?
A5: ARA 290 is an 11-amino acid peptide that selectively binds to the innate repair receptor (IRR).[6] The IRR is a heterodimer of the erythropoietin receptor (EPOR) and the β-common receptor (CD131).[7] This receptor is typically upregulated in response to tissue injury, inflammation, or metabolic stress.[6] By targeting the IRR, which is not ubiquitously expressed in normal tissues, ARA 290's action is localized to sites of injury and inflammation, thereby limiting systemic adverse events.[6] Activation of the IRR by ARA 290 initiates anti-inflammatory and tissue-protective signaling pathways.[3][5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in hematocrit or red blood cell counts in animal models. | This is highly unlikely to be caused by ARA 290 itself, as it is designed to be non-erythropoietic.[1][2] The issue may stem from the animal model, other experimental variables, or an error in measurement. | 1. Verify the integrity of the ARA 290 compound. 2. Review all experimental procedures for potential confounding factors. 3. Ensure hematological analysis equipment is properly calibrated. 4. Run a control group with vehicle administration to establish a baseline. |
| Local inflammation or irritation at the subcutaneous injection site. | While not a commonly reported side effect, individual animal sensitivity or issues with the vehicle or injection technique could be a factor. | 1. Ensure the vehicle used for ARA 290 administration is appropriate and sterile. 2. Vary the injection site to minimize local irritation. 3. Observe the site for signs of infection and treat according to veterinary guidelines. 4. Consider reducing the concentration of the ARA 290 solution by increasing the injection volume, if feasible within the experimental protocol. |
| No observable therapeutic effect in a neuropathic pain model. | The lack of efficacy could be due to several factors, including insufficient dosage, issues with the animal model, or the specific pain modality being assessed. | 1. Verify the dosage and administration route are consistent with published effective protocols (e.g., 30 µg/kg intraperitoneally).[1] 2. Confirm the successful induction of the neuropathic pain model through behavioral testing. 3. Ensure that the timing of ARA 290 administration is appropriate for the model (e.g., prophylactic vs. therapeutic). 4. Consider that the efficacy of ARA 290 is dependent on the activation of the β-common receptor.[1] |
Data Presentation
Currently, there is a lack of publicly available quantitative data from preclinical toxicology studies of ARA 290 in a structured table format. The available literature consistently reports a lack of adverse events without providing specific data tables for hematology, clinical chemistry, or histopathology. The primary takeaway from the preclinical safety data is the absence of hematopoietic side effects.
Experimental Protocols
Spared Nerve Injury (SNI) Model of Neuropathic Pain in Rats
This protocol is based on methodologies described in preclinical studies evaluating the efficacy of ARA 290.[1][8][9]
1. Animals:
-
Species: Sprague-Dawley rats.[1]
-
Sex: Male.
-
Weight: 200-250 g.
2. Anesthesia:
-
Induce and maintain anesthesia with an appropriate inhalant anesthetic (e.g., isoflurane).
3. Surgical Procedure:
-
Place the anesthetized rat in a prone position.
-
Make a small skin incision on the lateral surface of the thigh.
-
Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Tightly ligate the common peroneal and tibial nerves with a non-absorbable suture (e.g., 5-0 silk).
-
Section the ligated nerves distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.
-
Take care to leave the sural nerve intact.
-
Close the muscle and skin layers with appropriate sutures.
-
A sham surgery group should be included where the sciatic nerve is exposed, but no ligation or transection is performed.
4. Post-operative Care:
-
Administer appropriate analgesics as per institutional guidelines.
-
Monitor the animals for signs of distress or infection.
5. Behavioral Testing for Allodynia:
-
Mechanical Allodynia: Assessed using von Frey filaments. Measure the paw withdrawal threshold in response to stimulation of the lateral aspect of the paw (the sural nerve territory).
-
Cold Allodynia: Assessed by applying a drop of acetone to the lateral aspect of the paw and observing the withdrawal response.
6. ARA 290 Administration:
-
Dose: 30 µg/kg has been shown to be effective.[1]
-
Route: Intraperitoneal injection.[1]
-
Regimen: A typical regimen involves injections at 2-day intervals for the first week, followed by once-weekly injections.[1]
Visualizations
References
- 1. ARA290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain: an experimental study in rats and β-common receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycerol - Wikipedia [en.wikipedia.org]
- 3. Safety and Efficacy of ARA 290 in Sarcoidosis Patients with Symptoms of Small Fiber Neuropathy: A Randomized, Double-Blind Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. ildcare.nl [ildcare.nl]
- 6. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ketamine Does Not Produce Relief of Neuropathic Pain in Mice Lacking the β-Common Receptor (CD131) | PLOS One [journals.plos.org]
- 8. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Interpreting variable results in ARA 290 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ARA 290. The information is designed to help interpret variable results and refine experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is ARA 290 and what is its primary mechanism of action?
ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide derived from the structure of human erythropoietin (EPO).[1] Unlike EPO, ARA 290 is non-erythropoietic, meaning it does not stimulate the production of red blood cells.[1] Its therapeutic effects are mediated through the selective activation of the Innate Repair Receptor (IRR).[2][3] The IRR is a heteromeric receptor complex formed by the EPO receptor (EPOR) and the β-common receptor (CD131).[3][4] This receptor is typically upregulated in tissues in response to injury, inflammation, or metabolic stress.[3] Activation of the IRR by ARA 290 initiates a cascade of intracellular signals that promote tissue protection, reduce inflammation, and facilitate tissue repair.[2][4][5]
Q2: We are observing significant variability in the anti-inflammatory effects of ARA 290 in our in vitro experiments. What are the potential causes?
Variable anti-inflammatory effects in vitro can stem from several factors:
-
Cell Line Selection and Receptor Expression: The presence and density of the Innate Repair Receptor (IRR) on your chosen cell line are critical. Not all cell lines express the necessary EPOR/CD131 subunits to form a functional IRR. It is crucial to verify IRR expression in your cell model.
-
ARA 290 Concentration: A full dose-response curve should be established for your specific cell line and inflammatory stimulus. Sub-optimal or supra-optimal concentrations can lead to diminished or variable effects.
-
Inflammatory Stimulus: The type and concentration of the inflammatory stimulus (e.g., lipopolysaccharide [LPS], TNF-α) can significantly impact the observed effect of ARA 290. Ensure the stimulus consistently induces a measurable inflammatory response.
-
Timing of Treatment: The timing of ARA 290 administration relative to the inflammatory challenge (pre-treatment, co-treatment, or post-treatment) will influence the outcome.
-
Peptide Integrity: Improper storage or handling of the ARA 290 peptide can lead to degradation and loss of activity.
Q3: Our in vivo neuropathy model is showing inconsistent results in behavioral tests after ARA 290 administration. What should we troubleshoot?
Inconsistent results in animal models of neuropathy are a common challenge.[6][7] Consider the following factors:
-
Animal Strain and Genetics: Different rodent strains can exhibit varying responses to nerve injury and subsequent treatments.[8][9] The genetic background of the animals can influence the inflammatory response and pain sensitivity.[6]
-
Surgical Variability: The method of inducing neuropathy (e.g., chronic constriction injury, spared nerve injury) can have inherent variability. Standardizing the surgical procedure is crucial.[10]
-
Dosing and Administration: Ensure accurate and consistent dosing and route of administration (e.g., subcutaneous, intraperitoneal). The timing of the first dose relative to the nerve injury is also a critical parameter.
-
Behavioral Testing Procedures: The execution of behavioral tests (e.g., von Frey, hot plate) can be a significant source of variability.[7][11] Ensure proper habituation of the animals, consistent application of stimuli, and blinding of the experimenter to the treatment groups.[12] The sequence of behavioral tests can also influence outcomes.[12]
-
Animal Welfare: Stress and other health issues in the animals can affect their behavior and response to treatment.
Q4: What are the expected downstream signaling effects following IRR activation by ARA 290?
Activation of the Innate Repair Receptor by ARA 290 triggers several downstream signaling pathways that collectively contribute to its anti-inflammatory and tissue-protective effects.[4][5] Key pathways include:
-
JAK2/STAT5 Pathway: Activation of Janus kinase 2 (JAK2) and subsequent phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) is a known signaling event.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is activated, which promotes cell survival and inhibits apoptosis.
-
MAPK Pathway: Modulation of mitogen-activated protein kinase (MAPK) pathways, such as p38, is also implicated.
-
Inhibition of NF-κB: ARA 290 has been shown to reduce the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2]
Troubleshooting Guides
In Vitro Experimentation
| Issue | Potential Cause | Recommended Action |
| No observable anti-inflammatory effect | 1. Low or absent IRR expression on the cell line. 2. Inactive ARA 290 peptide. 3. Inappropriate ARA 290 concentration. | 1. Confirm EPOR and CD131 expression via qPCR, Western blot, or flow cytometry. 2. Use a fresh, properly stored and reconstituted aliquot of ARA 290. 3. Perform a dose-response study (e.g., 1 nM to 1 µM) to identify the optimal concentration. |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. Uneven application of inflammatory stimulus or ARA 290. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension and accurate cell counting. 2. Use calibrated pipettes and consistent technique. 3. Avoid using the outer wells of the plate or fill them with a buffer. |
| Unexpected cytotoxicity | 1. High concentration of ARA 290 or vehicle (e.g., DMSO). 2. Contamination of cell culture. | 1. Perform a cell viability assay (e.g., MTT, LDH) to determine the non-toxic concentration range. 2. Regularly test for mycoplasma and other contaminants. |
In Vivo Neuropathy Models
| Issue | Potential Cause | Recommended Action |
| High baseline variability in behavioral tests | 1. Inadequate animal habituation to the testing environment and equipment. 2. Inconsistent stimulus application in tests like von Frey or Hargreaves. 3. Stress due to handling or housing conditions. | 1. Implement a multi-day habituation protocol. 2. Ensure the same experimenter, blinded to treatment groups, performs all behavioral testing using a standardized protocol. 3. Handle animals gently and maintain a stable environment. |
| Lack of significant therapeutic effect | 1. Insufficient dose of ARA 290. 2. Timing of treatment initiation is too late. 3. Animal strain is a non-responder. | 1. Conduct a dose-ranging study based on literature values (e.g., 10-100 µg/kg). 2. Initiate treatment shortly after nerve injury, as ARA 290 is known to have protective effects. 3. Review literature for the responsiveness of the chosen strain or consider using a different strain. |
| Contralateral limb shows signs of hypersensitivity | 1. Central sensitization. 2. Systemic inflammation. | 1. This can be a normal physiological response in some neuropathy models. Document and analyze it as a separate data point. 2. Measure systemic inflammatory markers to assess the overall inflammatory state. |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages
This protocol outlines a general procedure to assess the anti-inflammatory effects of ARA 290 on lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture:
- Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Plate cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
2. ARA 290 Treatment and LPS Stimulation:
- Prepare fresh dilutions of ARA 290 in serum-free DMEM.
- Pre-treat the cells with varying concentrations of ARA 290 (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.
- Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include appropriate controls (untreated cells, cells treated with ARA 290 alone, and cells treated with LPS alone).
3. Cytokine Measurement (ELISA):
- Collect the cell culture supernatant and centrifuge to remove debris.
- Quantify the concentration of a pro-inflammatory cytokine (e.g., TNF-α) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: Spared Nerve Injury (SNI) Model and Behavioral Testing in Rats
This protocol describes the induction of neuropathic pain using the SNI model and subsequent assessment of mechanical allodynia.
1. Spared Nerve Injury (SNI) Surgery:
- Anesthetize adult male Sprague-Dawley rats.
- Make an incision in the skin of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
- Isolate and ligate the common peroneal and tibial nerves, then transect them, removing a 2-4 mm distal portion. Take care to leave the sural nerve intact.
- Close the muscle and skin layers with sutures.
2. ARA 290 Administration:
- Beginning 24 hours post-surgery, administer ARA 290 or vehicle control via intraperitoneal or subcutaneous injection. A sample dosing regimen could be 30 µg/kg every other day for two weeks.[13]
3. Behavioral Testing (von Frey Test for Mechanical Allodynia):
- Habituate the rats to the testing apparatus (an elevated mesh floor) for at least three consecutive days before baseline testing.
- On testing days, allow the rats to acclimate for 15-20 minutes.
- Apply von Frey filaments of increasing stiffness to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).
- A positive response is a brisk withdrawal or licking of the paw.
- Determine the 50% withdrawal threshold using the up-down method.
- Conduct baseline testing before surgery and then at regular intervals post-surgery (e.g., days 3, 7, 14, 21).
Visualizations
ARA 290 Signaling Pathway
References
- 1. swolverine.com [swolverine.com]
- 2. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]
- 3. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptidesciences.com [peptidesciences.com]
- 5. rawamino.com [rawamino.com]
- 6. Animal Models of Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Phenotyping animal models of diabetic neuropathy: a consensus statement of the diabetic neuropathy study group of the EASD (Neurodiab) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Genetics of Neuropathic Pain from Model Organisms to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 11. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Subcutaneously Injected Cibinetide
Welcome to the Technical Support Center for Cibinetide Research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of subcutaneously injected Cibinetide (also known as ARA 290). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the subcutaneous administration of Cibinetide, helping you to identify potential problems and find effective solutions.
General Dosing and Formulation
Q1: What is a typical dose range for subcutaneous Cibinetide administration in preclinical and clinical studies?
A1: Dosing for Cibinetide can vary depending on the animal model and the clinical indication. In preclinical studies with rat models of neuropathic pain, doses have ranged from 3 to 60 µg/kg.[1] Clinical trials in humans have utilized daily subcutaneous doses of 1 mg, 4 mg, and 8 mg.[2][3] A 4 mg daily dose has been commonly used in phase 2 studies.[1][4]
Q2: My Cibinetide solution appears cloudy or has precipitates. What should I do?
A2: Peptide solubility can be a challenge. If you observe cloudiness or precipitation, consider the following troubleshooting steps:
-
Adjust pH: The solubility of peptides is often pH-dependent. A slight adjustment of the formulation's pH (while ensuring it remains within a physiologically acceptable range) can sometimes improve solubility.
-
Consider Excipients: For preclinical formulations, the use of solubility-enhancing excipients may be necessary. However, it is crucial to first test the tolerability of any new excipient in your animal model.
Q3: What is the reported plasma half-life of Cibinetide after subcutaneous injection?
A3: In normal human volunteers, a 4 mg subcutaneous dose of Cibinetide resulted in a terminal half-life of approximately 20 minutes.[4]
Injection Technique and Site Reactions
Q4: I am observing high variability in the therapeutic effect of Cibinetide between experimental animals. What could be the cause?
A4: High variability in response is a common challenge in subcutaneous administration studies. Several factors could be contributing:
-
Injection Site: The anatomical location of the injection can significantly impact absorption. Factors such as blood flow and lymphatic drainage differ between sites like the abdomen, thigh, and upper arm, which can affect the pharmacokinetic profile of the peptide.
-
Injection Depth: Inconsistent injection depth can lead to variable absorption. An injection that is too shallow (intradermal) or too deep (intramuscular) will alter the absorption rate compared to a proper subcutaneous injection.
-
Injection Volume and Speed: Large volumes or rapid injection can cause backflow and leakage from the injection site, leading to inaccurate dosing.
-
Animal Restraint: Improper restraint can cause stress to the animal, which may alter blood flow and affect absorption. Ensure a consistent and humane restraint technique for all animals.
Q5: There is swelling and redness at the injection site in my animal models. How can I mitigate this?
A5: Injection site reactions can occur due to the formulation or the injection procedure itself.
-
Formulation pH and Osmolality: Ensure your Cibinetide formulation has a pH and osmolality that are close to physiological levels to minimize irritation.
-
Sterile Technique: Maintain a strict sterile technique during preparation and administration to prevent infection, which can cause inflammation at the injection site.
-
Injection Volume: If possible, reduce the injection volume by preparing a more concentrated solution (while ensuring solubility).
-
Rotate Injection Sites: For studies involving repeated injections, rotate the injection sites to allow for tissue recovery.
Q6: How can I ensure I am consistently administering the injection subcutaneously and not into other tissues?
A6: Proper technique is crucial for consistent subcutaneous delivery.
-
"Tenting" the Skin: Gently lift a fold of skin to create a "tent." Insert the needle, bevel up, into the base of the tented skin.
-
Aspiration: Before injecting, gently pull back on the syringe plunger. If blood appears in the syringe, you have likely entered a blood vessel. Withdraw the needle and choose a new site. If air is drawn in, you may have pushed the needle through the other side of the skin fold.
-
Needle Gauge and Length: Use an appropriate needle size for your animal model. A needle that is too long increases the risk of intramuscular injection.
Quantitative Data on Subcutaneous Cibinetide Administration
The following table summarizes available pharmacokinetic data for subcutaneously administered Cibinetide. It is important to note that comprehensive, publicly available pharmacokinetic data, particularly from preclinical studies, is limited.
| Species | Dose | Tmax | Cmax | AUC | Bioavailability (%) | Half-life | Reference |
| Human | 4 mg (SC, daily) | Not Reported | ~2.4 nmol/L (~3 ng/mL) | Not Reported | Not Reported | ~20 minutes | [4] |
| Human | 1, 4, 8 mg (SC, daily) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2][3] |
| Rat (spared nerve injury model) | 3, 10, 30, 60 µg/kg (SC) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
Experimental Protocols
Protocol for Subcutaneous Injection of Cibinetide in Rodents
This protocol provides a general guideline for the subcutaneous administration of Cibinetide in mice or rats. It should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Cibinetide solution (sterile, at the desired concentration)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles of appropriate gauge and length for the animal model (e.g., 25-27 gauge for mice)
-
70% ethanol or other appropriate skin disinfectant
-
Animal restraint device (if necessary)
Procedure:
-
Preparation:
-
Prepare the Cibinetide solution under sterile conditions.
-
Draw the required volume of the solution into a sterile syringe, ensuring there are no air bubbles.
-
Properly restrain the animal to ensure its safety and to allow for accurate injection.
-
-
Injection Site Selection and Preparation:
-
Select an appropriate injection site. The loose skin over the back, between the shoulder blades, is a common site for rodents.
-
Clean the injection site with a 70% ethanol swab and allow it to air dry.
-
-
Administration:
-
Using your non-dominant hand, gently lift a fold of skin to create a "tent."
-
With your dominant hand, hold the syringe and insert the needle, bevel facing up, at the base of the skin tent at a 45-degree angle.
-
Gently aspirate by pulling back the plunger slightly to ensure the needle is not in a blood vessel.
-
Slowly and steadily inject the Cibinetide solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
In the hours and days following the injection, observe the injection site for signs of irritation, swelling, or infection.
-
Protocol for Assessing the Bioavailability of Subcutaneous Cibinetide using LC-MS/MS
This protocol outlines the key steps for determining the pharmacokinetic profile and bioavailability of Cibinetide in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Collection:
-
Following subcutaneous administration of Cibinetide, collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediately process the blood by centrifugation to separate the plasma.
-
Store plasma samples at -80°C until analysis.
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add a protein precipitating agent such as acetonitrile, often containing an internal standard, at a specific ratio (e.g., 3:1).
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable C18 reversed-phase column for peptide separation.
-
Develop a gradient elution method using mobile phases typically consisting of water with a small percentage of formic acid (Mobile Phase A) and acetonitrile with a small percentage of formic acid (Mobile Phase B).
-
-
Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Optimize the MS parameters (e.g., ion spray voltage, temperature, gas flows) for Cibinetide.
-
Develop a Multiple Reaction Monitoring (MRM) method by selecting specific precursor-to-product ion transitions for Cibinetide and the internal standard for sensitive and specific quantification.
-
4. Data Analysis:
-
Construct a calibration curve using known concentrations of Cibinetide spiked into blank plasma.
-
Quantify the concentration of Cibinetide in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Plot the plasma concentration of Cibinetide versus time to generate a pharmacokinetic profile.
-
Calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC, and half-life using appropriate software.
-
To determine absolute bioavailability, a separate experiment with intravenous administration of Cibinetide is required. Bioavailability is calculated as: (AUC_subcutaneous / Dose_subcutaneous) / (AUC_intravenous / Dose_intravenous) * 100%.
Signaling Pathways and Experimental Workflows
Cibinetide Signaling Pathway
Cibinetide exerts its therapeutic effects by selectively activating the Innate Repair Receptor (IRR). The IRR is a heterodimer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131). Activation of the IRR by Cibinetide initiates downstream signaling cascades, including the JAK/STAT and PI3K/AKT pathways, which lead to anti-inflammatory and tissue-protective responses.
Caption: Cibinetide activates the IRR, triggering downstream JAK/STAT and PI3K/AKT pathways.
Experimental Workflow for Assessing Cibinetide Bioavailability
The following diagram illustrates a typical workflow for a preclinical study aimed at determining the bioavailability of subcutaneously administered Cibinetide.
Caption: Workflow for determining the subcutaneous bioavailability of Cibinetide.
References
Addressing solubility issues with ARA 290 in different buffers
For researchers, scientists, and drug development professionals working with the promising therapeutic peptide ARA 290, ensuring its proper dissolution is a critical first step for experimental success. This guide provides a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to address common solubility challenges encountered with ARA 290 in various buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my lyophilized ARA 290 not dissolving in sterile water or bacteriostatic water?
A1: ARA 290 in its pure, lyophilized form is known to have poor solubility in plain water.[1][2] This is a common characteristic of this peptide. For successful reconstitution, a buffered solution is typically required to maintain an appropriate pH and ionic strength.
Q2: What is the recommended solvent for reconstituting ARA 290?
A2: The most commonly recommended solvent for reconstituting ARA 290 is phosphate-buffered saline (PBS).[1][3][4] This provides a stable pH environment that facilitates the dissolution of the peptide. Some protocols also mention the use of bacteriostatic water, though this may be part of a pre-formulated product where the lyophilized powder itself contains buffering agents.[5][6]
Q3: I'm still having trouble dissolving ARA 290 in PBS. What else can I do?
A3: If you are encountering difficulties with PBS, you can try adjusting the pH of the solution. Some sources suggest that a slightly alkaline pH of around 8 can improve solubility.[7] This can be achieved by the careful addition of a base like sodium bicarbonate solution.[2][7] Alternatively, for non-in-vivo applications, organic solvents like dimethyl sulfoxide (DMSO) can be used.[8][9]
Q4: Can I use saline (0.9% NaCl) instead of PBS?
A4: While saline provides the necessary ionic strength, it lacks the buffering capacity of PBS. This may result in a suboptimal pH for ARA 290 dissolution, potentially leading to incomplete solubilization or aggregation. PBS is generally the preferred choice.
Q5: My reconstituted ARA 290 solution appears cloudy or has visible particles. What should I do?
A5: A cloudy solution or the presence of particulates indicates either incomplete dissolution or aggregation of the peptide. Do not use the solution in this state. You can try gentle warming or brief sonication to aid dissolution. If the issue persists, it may be necessary to discard the vial and review your reconstitution protocol, ensuring the use of the correct buffer and technique.
Troubleshooting Guide
Encountering solubility issues can be a frustrating roadblock in your research. The following troubleshooting workflow provides a step-by-step approach to resolving common problems with ARA 290 dissolution.
Quantitative Solubility Data
The following table summarizes the known solubility of ARA 290 in different solvents. It is important to note that these values can be influenced by factors such as pH, temperature, and the purity of the peptide.
| Solvent | Concentration | Notes |
| Water (H₂O) | 66.67 mg/mL | Requires pH adjustment to 8 with NH₃·H₂O.[10] |
| 0.1 M Sodium Hydroxide (NaOH) | ≥ 50 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ≥ 34 mg/mL | Use freshly opened DMSO as it is hygroscopic.[10] |
| Phosphate-Buffered Saline (PBS) | Widely reported for dissolution | Specific concentration data is limited, but it is the standard recommended buffer for in vivo studies.[3] |
Experimental Protocols
Below are detailed methodologies for preparing ARA 290 solutions. Always handle the lyophilized peptide and resulting solutions using sterile techniques to prevent contamination.
Protocol 1: Reconstitution of ARA 290 in Phosphate-Buffered Saline (PBS)
This protocol is recommended for most in vivo and in vitro applications where a physiologically compatible buffer is required.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. glp1forum.com [glp1forum.com]
- 3. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. peptidedosages.com [peptidedosages.com]
- 6. happyhormonesmd.com [happyhormonesmd.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Long-term stability of reconstituted ARA 290 solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of reconstituted ARA 290 solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized ARA 290 be stored for long-term stability?
A1: For optimal long-term stability, lyophilized ARA 290 powder should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption. Under these conditions, the peptide can remain stable for several years. Storing at 2-8°C is acceptable for shorter durations.
Q2: What is the recommended procedure for reconstituting ARA 290?
A2: It is recommended to reconstitute ARA 290 with bacteriostatic water (containing 0.9% benzyl alcohol) to a desired concentration. To avoid foaming and potential degradation, gently swirl or roll the vial to dissolve the powder; do not shake vigorously. Allow the vial to reach room temperature before reconstitution.
Q3: What is the expected long-term stability of reconstituted ARA 290 solution?
A3: While specific, peer-reviewed long-term stability studies on reconstituted ARA 290 are limited in publicly available literature, general guidelines for peptides and some manufacturer recommendations suggest that a reconstituted solution of ARA 290 can be stable for up to 6 weeks when stored at 2-8°C and protected from light.[1] For optimal potency, it is advisable to use the reconstituted solution within 30 days.[2] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C.
Q4: What are the common degradation pathways for peptides like ARA 290 in solution?
A4: Peptides in aqueous solutions can degrade through several chemical and physical pathways, including:
-
Hydrolysis: Cleavage of peptide bonds, often accelerated by acidic or alkaline pH.
-
Oxidation: Particularly of methionine and cysteine residues, which can be catalyzed by trace metal ions.
-
Deamidation: Conversion of asparagine or glutamine residues to their corresponding carboxylic acids.
-
Aggregation: Formation of non-covalent oligomers or larger aggregates, which can lead to precipitation and loss of biological activity.
Q5: What are the visible signs of ARA 290 degradation in a reconstituted solution?
A5: Visual indicators of potential degradation include the appearance of cloudiness, precipitation, or discoloration of the solution. Any solution exhibiting these changes should be discarded.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or no biological activity in experiments. | Degradation of the reconstituted ARA 290 solution due to improper storage or handling. | 1. Prepare a fresh solution of ARA 290 from a new lyophilized vial. 2. Ensure the reconstituted solution has been stored at 2-8°C and protected from light. 3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 4. Verify the accuracy of the concentration of the reconstituted solution. |
| Precipitate forms in the reconstituted solution upon storage. | The pH of the solution is near the isoelectric point (pI) of ARA 290, or the concentration is too high for the solubility in the chosen buffer. | 1. Adjust the pH of the buffer to be at least one to two units away from the pI of ARA 290. 2. Consider using a different buffer system. 3. Reconstitute the peptide at a lower concentration. |
| Inconsistent experimental results between different batches of reconstituted ARA 290. | Variability in reconstitution procedure or storage conditions. | 1. Standardize the reconstitution protocol, including the type and volume of solvent used. 2. Ensure consistent storage temperatures and protection from light for all batches. 3. Use aliquots from the same reconstituted batch for a single set of comparative experiments. |
Quantitative Data on ARA 290 Stability
| Form | Storage Temperature | Recommended Storage Duration | Source |
| Lyophilized Powder | -20°C to -80°C | Several years | General Peptide Guidelines |
| Lyophilized Powder | 2-8°C | Up to 2 years | [1] |
| Reconstituted Solution | 2-8°C | Up to 6 weeks (protected from light) | [1] |
| Reconstituted Solution | 2-8°C | Within 30 days for optimal potency | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for ARA 290
This protocol outlines a general procedure to assess the purity and degradation of ARA 290 in a reconstituted solution over time.
1. Materials and Equipment:
-
Reconstituted ARA 290 solution
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Autosampler vials
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B (linear gradient)
-
41-45 min: 5% B (re-equilibration)
-
3. Procedure:
-
Prepare aliquots of the reconstituted ARA 290 solution and store them under the desired stability testing conditions (e.g., 2-8°C, 25°C).
-
At specified time points (e.g., Day 0, Week 1, Week 2, Week 4, Week 6), retrieve an aliquot for analysis.
-
Transfer the sample to an autosampler vial.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram.
-
Analyze the data by integrating the peak area of the intact ARA 290 and any new peaks that appear, which may represent degradation products.
-
Calculate the percentage of remaining intact ARA 290 at each time point relative to the initial time point (Day 0).
Protocol 2: Mass Spectrometry (MS) for Identification of ARA 290 Degradation Products
This protocol provides a general workflow for identifying potential degradation products of ARA 290 using mass spectrometry.
1. Materials and Equipment:
-
ARA 290 samples from the stability study (stressed samples)
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., ESI-Q-TOF)
-
Solvents and columns as described in the HPLC protocol
-
Protease (e.g., Trypsin) for peptide mapping (optional)
-
Denaturing and reducing agents (e.g., urea, DTT) for peptide mapping (optional)
2. Sample Preparation:
-
Dilute the stressed ARA 290 samples to an appropriate concentration for MS analysis (typically in the low µg/mL to ng/mL range) using a solvent compatible with the LC-MS system (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
For more detailed characterization of degradation sites (e.g., specific amino acid modifications), perform peptide mapping. This involves denaturing, reducing, alkylating, and digesting the protein with a specific protease like trypsin.
3. LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Perform a full scan analysis in positive ion mode to detect the molecular weights of the intact peptide and any potential degradation products.
-
Based on the full scan data, perform tandem MS (MS/MS) on the parent ions of interest to obtain fragmentation patterns.
4. Data Analysis:
-
Compare the mass spectra of the stressed samples to the control (time zero) sample to identify new peaks corresponding to potential degradation products.
-
Determine the mass shifts of the degradation products relative to the intact ARA 290. These mass shifts can indicate specific chemical modifications (e.g., +16 Da for oxidation, +1 Da for deamidation).
-
Analyze the MS/MS fragmentation data to confirm the identity of the degradation products and pinpoint the location of the modification within the peptide sequence.
Signaling Pathway of ARA 290
ARA 290 exerts its therapeutic effects by selectively binding to the Innate Repair Receptor (IRR), a heterodimer of the erythropoietin receptor (EPOR) and the β-common receptor (CD131). This interaction activates downstream signaling cascades that promote tissue protection and reduce inflammation, without stimulating red blood cell production.
Caption: ARA 290 signaling pathway.
References
Troubleshooting lack of efficacy in ARA 290 animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of efficacy in animal studies with ARA 290.
Troubleshooting Guide: Lack of Efficacy
Problem 1: Sub-optimal Therapeutic Response to ARA 290 Treatment
| Possible Cause | Troubleshooting Steps |
| Inadequate Dosing Regimen | Verify that the administered dose of ARA 290 falls within the effective range reported in preclinical studies. Dosages can vary significantly depending on the animal model and the targeted pathology. For instance, in rat models of neuropathic pain, effective doses have ranged from 3 to 60 μg/kg.[1] Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions. |
| Incorrect Administration Route or Frequency | The most common and effective route of administration for ARA 290 is subcutaneous injection.[2] Ensure that the injection technique is consistent and delivers the full intended dose. The frequency of administration is also critical; studies showing positive outcomes often involve repeated administrations (e.g., daily or every other day) over a specific period.[1] |
| Timing of Treatment Initiation | The therapeutic window for ARA 290 can be crucial. In many models of acute injury, initiating treatment shortly after the insult is key to its protective effects. For chronic disease models, a longer treatment duration may be necessary to observe significant improvements. |
| Animal Model Variability | The expression of the Innate Repair Receptor (IRR), the target of ARA 290, can vary between different animal strains and models of disease.[1] It is important to confirm that the IRR is expressed in the target tissue of your animal model. Consider using a positive control (e.g., a model where ARA 290 has previously shown efficacy) to validate your experimental setup. |
Problem 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation and Handling | ARA 290 is a peptide and requires proper handling to maintain its stability and activity. Ensure that the lyophilized peptide is stored correctly and reconstituted according to the manufacturer's instructions. Use a consistent and appropriate vehicle for administration. |
| Variability in Surgical Procedures or Injury Induction | In models involving surgical intervention or induced injury, inconsistencies in the procedure can lead to high variability in the resulting pathology and, consequently, in the response to treatment. Standardize all experimental procedures to minimize inter-animal variability. |
| Subjective Outcome Measures | When assessing outcomes like pain, which can have a subjective component, it is important to use blinded observers and validated, objective measurement techniques to reduce bias. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ARA 290?
ARA 290 is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO).[1][2] It selectively binds to and activates the Innate Repair Receptor (IRR).[2][3][4] The IRR is a heterodimer composed of the EPO receptor and the β-common receptor (CD131).[3][5] Activation of the IRR by ARA 290 initiates anti-inflammatory, tissue-protective, and pro-survival signaling pathways.[3][4] This is achieved without stimulating red blood cell production (erythropoiesis), a key difference from EPO.[2][3]
Q2: What are the key signaling pathways activated by ARA 290?
Upon binding to the IRR, ARA 290 triggers a cascade of intracellular events that collectively contribute to its therapeutic effects. These include:
-
Downregulation of Pro-inflammatory Cytokines: ARA 290 has been shown to reduce the expression of key inflammatory mediators such as TNF-α, IL-1β, and IL-6.[4]
-
Inhibition of Apoptosis: It promotes cell survival by modulating the balance of pro-apoptotic (e.g., Bax, caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.[4]
-
Reduction of Oxidative Stress: ARA 290 can enhance the activity of antioxidant enzymes like superoxide dismutase and catalase.[4]
-
Suppression of NF-κB Signaling: By inhibiting the NF-κB pathway, ARA 290 can broadly attenuate the inflammatory response.[4]
Q3: What are some common animal models used to study ARA 290?
ARA 290 has been investigated in a variety of preclinical animal models, including:
-
Neuropathic Pain: Models such as spared nerve injury (SNI) in rats are used to assess the analgesic and neuro-regenerative properties of ARA 290.[1][5]
-
Diabetic Neuropathy: Animal models of type 2 diabetes are employed to study its effects on nerve fiber regeneration and metabolic control.[5][6]
-
Nephrotoxicity: Cisplatin-induced kidney injury models are used to evaluate the kidney-protective effects of ARA 290.[4]
-
Cardiac Injury and Aging: Models of myocardial infarction and aged rodents are used to investigate its cardioprotective and anti-aging effects.[1][7]
-
Wound Healing: Diabetic wound models are used to assess its ability to promote tissue repair.[7]
Q4: Are there any known issues with the stability or formulation of ARA 290?
As a peptide, ARA 290 is susceptible to degradation. It is typically supplied in a lyophilized form and should be stored at recommended temperatures. Once reconstituted, it is advisable to use the solution promptly or store it under conditions that minimize degradation. The choice of vehicle for administration should also be considered to ensure solubility and stability.
Quantitative Data Summary
| Animal Model | Species | ARA 290 Dose Range | Administration Route | Key Efficacy Endpoints | Reference |
| Spared Nerve Injury | Rat | 3 - 60 μg/kg | Subcutaneous | Reduced mechanical and cold allodynia | [1] |
| Diabetic Neuropathy | Mouse | Not Specified | Not Specified | Promoted repair of small autonomic nerve fibers | [5] |
| Cisplatin-induced Nephrotoxicity | Not Specified | Not Specified | Not Specified | Reduced DNA damage, decreased TNFα, IL-1β, and IL-6 | [4] |
| Cardiac Aging | Rat | Not Specified | Not Specified | Improved mitochondrial fitness and reduced cellular stress | [4] |
Experimental Protocols
Spared Nerve Injury (SNI) Model in Rats for Neuropathic Pain Assessment
-
Objective: To evaluate the effect of ARA 290 on mechanical and cold allodynia in a rat model of neuropathic pain.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Procedure: Under isoflurane anesthesia, the sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are ligated and transected, leaving the sural nerve intact.
-
Treatment Protocol: ARA 290 or vehicle is administered subcutaneously at various doses (e.g., 3, 10, 30, and 60 μg/kg) on specific post-operative days (e.g., days 1, 3, 6, 8, and 10).
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments applied to the lateral plantar surface of the hind paw. The paw withdrawal threshold is determined.
-
Cold Allodynia: Assessed by applying a drop of acetone to the plantar surface of the hind paw and measuring the duration of the withdrawal response.
-
-
Data Analysis: Behavioral responses are compared between the ARA 290-treated and vehicle-treated groups over time.
Visualizations
Caption: ARA 290 Signaling Pathway.
References
- 1. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]
- 3. swolverine.com [swolverine.com]
- 4. rawamino.com [rawamino.com]
- 5. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptidesciences.com [peptidesciences.com]
Validation & Comparative
ARA 290 vs. Erythropoietin (EPO) for Neuroprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythropoietin (EPO), a glycoprotein hormone renowned for its critical role in stimulating red blood cell production, has also demonstrated significant neuroprotective properties. However, its clinical application for neurological disorders is hampered by serious side effects, including an increased risk of thromboembolic events and hypertension. This has spurred the development of EPO derivatives that retain neuroprotective functions while being devoid of erythropoietic activity. A leading candidate in this new class of therapeutics is ARA 290, a synthetic 11-amino acid peptide.
This guide provides an objective comparison of ARA 290 and EPO for neuroprotection, supported by experimental data from preclinical and clinical studies. We delve into their distinct mechanisms of action, signaling pathways, and comparative efficacy and safety profiles to inform future research and drug development in the field of neurotherapeutics.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference in the biological activity of EPO and ARA 290 lies in their receptor interactions. EPO primarily binds to the homodimeric EPO receptor (EPOR/EPOR), which is highly expressed on erythroid progenitor cells, thereby stimulating erythropoiesis. In contrast, ARA 290 selectively activates the innate repair receptor (IRR), a heterocomplex of the EPO receptor and the β-common receptor (CD131). The IRR is typically upregulated in response to tissue injury and inflammation, mediating tissue-protective and anti-inflammatory signals.
Signaling Pathways
The differential receptor activation by EPO and ARA 290 initiates distinct downstream signaling cascades.
Preclinical Evidence: Comparative Efficacy
A substantial body of preclinical research has explored the neuroprotective effects of both ARA 290 and EPO in various animal models of neurological injury.
Neuropathic Pain
In a rat spared nerve injury (SNI) model, ARA 290 demonstrated a dose-dependent and long-lasting reversal of mechanical and cold allodynia.[1] This effect was shown to be dependent on the β-common receptor, as no effect was observed in βcR knockout mice.[2]
| Compound | Animal Model | Dosage | Key Findings | Reference |
| ARA 290 | Rat Spared Nerve Injury (SNI) | 3, 10, 30, 60 µg/kg (intraperitoneal) | Dose-dependent and significant reduction of mechanical and cold allodynia for up to 20 weeks. | [1] |
| ARA 290 | Rat Neuritis Model | 30 or 120 µg/kg (intraperitoneal) | Reversal of mechanical allodynia. | [3] |
Ischemic Stroke
In rodent models of middle cerebral artery occlusion (MCAO), EPO has been shown to reduce infarct volume and improve neurological outcomes. However, the therapeutic window is narrow, and the risk of side effects remains a concern. Studies with ARA 290 in stroke models are less numerous but have shown promising results.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| EPO | Rat MCAO | 5,000 IU/kg (intravenous) | Significant reduction in infarct volume (34.83 ± 9.84% vs. 25.28 ± 7.03% in control) and midline shift. | [4][5] |
| EPO | Rat MCAO | 1,000 IU/kg (intravenous) | 78% reduction in brain edema. | [6] |
| Mutant EPO (non-erythropoietic) | Murine MCAO | 5,000 U/kg (intraperitoneal) | 53% reduction in infarct volume. | [7] |
Clinical Evidence: Efficacy and Safety in Humans
Clinical trials have further elucidated the potential and the pitfalls of ARA 290 and EPO for neuroprotection.
Diabetic Neuropathy
A phase II clinical trial investigating ARA 290 in patients with type 2 diabetes and painful neuropathy demonstrated significant improvements in neuropathic symptoms and an increase in corneal nerve fiber density, suggesting a disease-modifying effect.[8][9][10]
| Compound | Clinical Trial Phase | Patient Population | Dosage | Key Efficacy Findings | Key Safety Findings | Reference |
| ARA 290 | Phase II | Type 2 Diabetes with Painful Neuropathy | 4 mg/day (subcutaneous) for 28 days | Significant improvement in PainDetect questionnaire scores; increase in corneal nerve fiber density (+2.6 ± 1.0 fibers/mm² in ARA 290 group vs. +0.7 ± 1.3 fibers/mm² in placebo). | No significant adverse events reported. | [8][10][11] |
Ischemic Stroke
Clinical trials of EPO in acute ischemic stroke have yielded mixed and often disappointing results. While some studies suggested potential benefits, a large German multicenter trial found no improvement in functional outcome and an increased mortality rate, particularly in patients also receiving thrombolytic therapy.[12][13]
| Compound | Clinical Trial Phase | Patient Population | Dosage | Key Efficacy Findings | Key Safety Findings | Reference |
| EPO | Phase II/III | Acute Ischemic Stroke | 40,000 IU (intravenous) at 0, 24, and 48 hours | No improvement in Barthel Index at day 90. | Increased mortality rate (16.4% in EPO group vs. 9.0% in placebo). | [12] |
| EPO | Meta-analysis | Preterm Infants | High and low doses | High dose rhEPO showed a significant increase in composite cognitive scores. | No significant difference in death or neurodevelopmental impairment. | [14] |
Experimental Protocols
Spared Nerve Injury (SNI) Model for Neuropathic Pain (ARA 290)
Methodology: Adult male Sprague-Dawley rats undergo SNI surgery where the tibial and common peroneal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact.[2] Twenty-four hours after surgery, animals receive intraperitoneal injections of either vehicle (phosphate-buffered saline) or ARA 290 (30 µg/kg).[2] The initial treatment consists of five injections at two-day intervals, followed by weekly maintenance doses.[2] Behavioral testing for mechanical allodynia (using von Frey filaments) and cold allodynia is performed at regular intervals for up to 15 weeks.[2]
Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke (EPO)
Methodology: Adult male Wistar rats are subjected to transient MCAO for 60-90 minutes using the intraluminal filament technique.[4][5] Recombinant human EPO (5,000 IU/kg) or saline is administered intravenously 15 minutes before the induction of ischemia.[4][5] At 24 hours post-reperfusion, neurological deficits are assessed, and brains are analyzed for infarct volume (via MRI or TTC staining) and edema (brain water content).[4][5]
Conclusion and Future Directions
ARA 290 and EPO represent two distinct strategies for harnessing the neuroprotective potential of the EPO signaling axis. While EPO's broad biological activity, particularly its erythropoietic effects, has led to significant safety concerns that limit its clinical utility in neuroprotection, ARA 290 offers a more targeted approach. By selectively activating the innate repair receptor, ARA 290 appears to retain the neuroprotective and anti-inflammatory benefits of EPO without the associated hematopoietic side effects.
Preclinical and early-phase clinical data for ARA 290 are promising, particularly in the context of neuropathic pain. However, larger, long-term clinical trials are necessary to fully establish its efficacy and safety profile for a range of neurological disorders. For EPO, its future in neuroprotection may lie in the development of non-erythropoietic variants or in identifying specific patient populations where the benefits might outweigh the risks.
The comparative data presented in this guide underscore the importance of targeted drug design in developing safer and more effective neuroprotective therapies. Further research into the distinct signaling pathways activated by these molecules will be crucial for optimizing their therapeutic potential and identifying novel targets for neuroprotection.
References
- 1. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARA290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain: an experimental study in rats and β-common receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective mechanisms of erythropoietin in a rat stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective mechanisms of erythropoietin in a rat stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of erythropoietin pretreatment in a rodent model of transient middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ara-290-a-nonerythropoietic-peptide-engineered-from-erythropoietin-improves-metabolic-control-and-neuropathic-symptoms-in-patients-with-type-2-diabetes - Ask this paper | Bohrium [bohrium.com]
- 11. qscience.com [qscience.com]
- 12. Recombinant human erythropoietin in the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of erythropoietin therapy on clinical outcome in patients after acute ischemic stroke: a debatable issue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of high and low dose recombinant human erythropoietin on neurodevelopment of premature infants: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of ARA 290 and BPC-157 for Nerve Repair: A Guide for Researchers
An Objective Analysis of Two Promising Peptides in Neuroregeneration
The pursuit of effective therapies for nerve repair is a cornerstone of regenerative medicine. Among the novel therapeutic peptides being investigated, ARA 290 (Cibinetide) and BPC-157 have emerged as significant candidates, each demonstrating considerable potential in preclinical and clinical settings. This guide provides a comparative analysis of their efficacy in nerve repair, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Introduction to the Peptides
ARA 290 (Cibinetide) is a synthetic 11-amino acid peptide designed as a selective agonist for the innate repair receptor (IRR).[1] The IRR is a heterocomplex of the erythropoietin (EPO) receptor and the β-common receptor (CD131).[2] Activation of the IRR triggers anti-inflammatory and tissue-protective pathways without stimulating red blood cell production, a significant side effect of EPO.[2][3] ARA 290's development has primarily focused on treating neuropathic pain and promoting the regeneration of small nerve fibers.[2]
BPC-157 is a pentadecapeptide composed of 15 amino acids, originally isolated from human gastric juice. It is lauded for its systemic healing properties, particularly in soft tissue repair. BPC-157 is thought to exert its regenerative effects through multiple pathways, including the promotion of angiogenesis (new blood vessel formation), modulation of nitric oxide signaling, and upregulation of growth factors. Its application in nerve repair has been explored in various animal models of traumatic nerve injury.
Mechanism of Action: A Comparative Overview
The neuroregenerative mechanisms of ARA 290 and BPC-157 are distinct, reflecting their different origins and receptor targets.
ARA 290 selectively activates the Innate Repair Receptor (IRR), initiating a signaling cascade that downregulates inflammatory cytokines and reduces immune overactivation. This anti-inflammatory action is coupled with the stimulation of cellular survival pathways and a reduction in oxidative stress, creating a favorable environment for nerve regeneration.
BPC-157 appears to operate through a more pleiotropic mechanism that is not fully elucidated. A key proposed pathway involves the upregulation of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. This promotes angiogenesis, which is critical for delivering nutrients and oxygen to the injury site. BPC-157 also interacts with the nitric oxide (NO) system and may modulate the expression of various growth factors, contributing to its broad regenerative capabilities.
Comparative Efficacy from Experimental Data
Direct comparative studies between ARA 290 and BPC-157 are not available in the published literature. Therefore, this section presents a juxtaposition of their performance based on individual studies.
ARA 290: Clinical Evidence in Small Fiber Neuropathy
ARA 290 has been evaluated in Phase 2 clinical trials for its efficacy in treating small fiber neuropathy (SFN) associated with sarcoidosis and type 2 diabetes. These studies provide valuable quantitative data on its nerve regenerative capabilities in humans.
Table 1: Summary of Clinical Trial Data for ARA 290 in Small Fiber Neuropathy
| Parameter | Study Population | Treatment Group | Outcome | Reference |
| Corneal Nerve Fiber Area (CNFA) | 64 patients with sarcoidosis-associated SFN | 4 mg/day ARA 290 for 28 days | Significant increase vs. placebo (23% increase from baseline) | |
| Intraepidermal Nerve Fiber Density (IENFD) | 64 patients with sarcoidosis-associated SFN | 4 mg/day ARA 290 for 28 days | Significant increase in GAP-43+ nerve fibers | |
| Neuropathic Pain | Patients with moderate to severe pain at baseline | 4 mg/day ARA 290 for 28 days | Clinically meaningful placebo-corrected decrease in pain intensity | |
| Functional Capacity (6-Minute Walk Test) | 64 patients with sarcoidosis-associated SFN | 4 mg/day ARA 290 for 28 days | Correlation between change in CNFA and change in 6MWT | |
| Neuropathic Symptoms | 48 patients with type 2 diabetes and SFN | 4 mg/day ARA 290 for 28 days | Improvement in neuropathic symptoms |
BPC-157: Preclinical Evidence in Traumatic Nerve Injury
The efficacy of BPC-157 in nerve repair has been primarily demonstrated in animal models of peripheral nerve transection. These studies highlight its potential for promoting axonal regeneration and functional recovery after severe nerve damage.
Table 2: Summary of Preclinical Data for BPC-157 in Sciatic Nerve Injury
| Parameter | Animal Model | Treatment Group | Outcome | Reference |
| Axonal Regeneration | Rat sciatic nerve transection | 10 µg/kg or 10 ng/kg BPC-157 (IP, IG, or local) | Faster axonal regeneration, increased density and size of regenerative fibers | |
| Myelination | Rat sciatic nerve transection | 10 µg/kg or 10 ng/kg BPC-157 | Increased diameter of myelinated fibers and thickness of myelin sheath | |
| Functional Recovery (Sciatic Functional Index - SFI) | Rat sciatic nerve transection | 10 µg/kg or 10 ng/kg BPC-157 | Improved SFI at weekly intervals | |
| Electrophysiology (EMG) | Rat sciatic nerve transection | 10 µg/kg or 10 ng/kg BPC-157 | Increased motor action potentials one or two months post-injury | |
| Autotomy (Self-mutilation) | Rat sciatic nerve transection | 10 µg/kg or 10 ng/kg BPC-157 | Absence of autotomy in treated rats |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and potential replication.
ARA 290: Clinical Trial Protocol for Sarcoidosis-Associated SFN
-
Study Design: A Phase 2b, double-blind, randomized, placebo-controlled, two-center study.
-
Participants: 64 patients diagnosed with painful sarcoid neuropathy.
-
Intervention: Daily subcutaneous injections of ARA 290 (1 mg, 4 mg, or 8 mg) or placebo for 28 days.
-
Primary Endpoint: Change in corneal nerve fiber area (CNFA) at day 28, assessed by corneal confocal microscopy (CCM).
-
Secondary Endpoints:
-
Change in skin intraepidermal nerve fiber density (IENFD) from a skin biopsy.
-
Assessment of neuropathic pain and functional capacity.
-
-
Follow-up: Total participation time for each patient was 16 weeks.
BPC-157: Preclinical Protocol for Sciatic Nerve Transection
-
Animal Model: Rats with surgically transected sciatic nerves.
-
Intervention: Administration of BPC-157 at doses of 10 µg/kg or 10 ng/kg shortly after injury.
-
Routes of Administration: Intraperitoneal, intragastric, or local application at the site of anastomosis. In some experiments, BPC-157 was applied directly into a tube following the resection of a 7 mm nerve segment.
-
Assessments:
-
Clinical: Observation for autotomy behavior.
-
Functional: Walking recovery assessed by the Sciatic Functional Index (SFI) at weekly intervals.
-
Electrophysiological: Electromyography (EMG) to measure motor action potentials at one or two months post-injury.
-
Histological/Morphometric: Microscopic analysis of nerve sections to evaluate axonal regeneration, myelination, and nerve fascicle organization.
-
Comparative Discussion and Future Directions
ARA 290 and BPC-157 both demonstrate significant promise for nerve repair, but their strengths lie in different areas based on current research.
-
Clinical Translation: ARA 290 is significantly more advanced in its clinical development, with Phase 2b data demonstrating its efficacy and safety in human subjects with SFN. This provides a strong foundation for its potential use as a therapeutic for neuropathic conditions. BPC-157, while showing robust effects in animal models, has very limited human clinical data, particularly for nerve repair.
-
Type of Nerve Injury: The research on ARA 290 has focused on small fiber neuropathy, a condition characterized by damage to small myelinated and unmyelinated sensory nerve fibers, often resulting from metabolic or inflammatory conditions. In contrast, studies on BPC-157 have primarily used models of severe traumatic nerve injury, such as complete transection of the sciatic nerve, suggesting its potential application in recovery from physical trauma.
-
Mechanism and Scope: ARA 290's targeted action on the Innate Repair Receptor provides a clear, anti-inflammatory, and cytoprotective mechanism. BPC-157's broader, multi-faceted mechanism involving angiogenesis and growth factor modulation may offer advantages in complex injuries requiring extensive tissue remodeling.
For future research, several avenues are apparent:
-
Direct Comparative Studies: Preclinical studies directly comparing the efficacy of ARA 290 and BPC-157 in the same nerve injury model would be highly valuable.
-
Clinical Trials for BPC-157: Well-designed clinical trials are necessary to validate the promising preclinical findings of BPC-157 for nerve repair in humans.
-
Combination Therapies: Investigating the potential synergistic effects of combining the targeted anti-inflammatory action of ARA 290 with the pro-angiogenic and broader regenerative effects of BPC-157 could lead to more effective treatments for severe nerve injuries.
References
Synergistic effects of ARA 290 with other anti-inflammatory agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ARA 290 (Cibinetide) with conventional anti-inflammatory agents. While direct synergistic effects are still an emerging area of research, this document summarizes the existing preclinical and clinical data on ARA 290's standalone efficacy, offering a comparative perspective against corticosteroids, nonsteroidal anti-inflammatory drugs (NSAIDs), and TNF-alpha inhibitors.
ARA 290: An Overview of its Anti-Inflammatory Efficacy
ARA 290 is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO). It is designed to retain the tissue-protective and anti-inflammatory properties of EPO without stimulating red blood cell production, a significant advantage over EPO itself.[1] ARA 290 exerts its effects by selectively binding to the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131).[2][3] Activation of the IRR triggers a signaling cascade that ultimately leads to the downregulation of pro-inflammatory cytokines and promotes tissue repair.[1][3]
Preclinical Data in Neuropathic Pain and Inflammation Models
Numerous preclinical studies have demonstrated the anti-inflammatory and analgesic effects of ARA 290 in various animal models. A key model used to assess its efficacy is the spared nerve injury (SNI) model in rats, which mimics chronic neuropathic pain.
Table 1: Effects of ARA 290 on Mechanical and Cold Allodynia in a Rat Spared Nerve Injury (SNI) Model
| Treatment Group | Dose (µg/kg) | Outcome Measure | Result | p-value vs. Vehicle |
| Vehicle | - | Mechanical Allodynia (von Frey) | No significant change | - |
| ARA 290 | 3 | Mechanical Allodynia (von Frey) | No significant relief | 0.825 |
| ARA 290 | 10 | Mechanical Allodynia (von Frey) | No significant relief | 0.707 |
| ARA 290 | 30 | Mechanical Allodynia (von Frey) | Significant lasting relief | 0.049 |
| ARA 290 | 60 | Mechanical Allodynia (von Frey) | Significant lasting relief | < 0.001 |
| Vehicle | - | Cold Allodynia (Acetone Test) | No significant change | - |
| ARA 290 | 3, 10, 30, 60 | Cold Allodynia (Acetone Test) | Significant dose-dependent relief | < 0.001 |
Data summarized from Swartjes et al., 2014.[3]
Clinical Data in Sarcoidosis-Associated Small Fiber Neuropathy
Clinical trials have investigated the efficacy of ARA 290 in patients with inflammatory conditions such as sarcoidosis-associated small fiber neuropathy. These studies provide valuable insights into its anti-inflammatory and symptom-modifying effects in humans.
Table 2: Efficacy of ARA 290 in Patients with Sarcoidosis-Associated Small Fiber Neuropathy
| Treatment Group | N | Primary Endpoint | Mean Change from Baseline | p-value vs. Placebo |
| Placebo | 10 | SFNSL Score at Week 4 | -2.9 ± 3.34 | - |
| ARA 290 (2 mg) | 12 | SFNSL Score at Week 4 | -11.5 ± 3.04 | < 0.05 |
| Placebo | 10 | SF-36 Pain Dimension | - | - |
| ARA 290 (2 mg) | 12 | SF-36 Pain Dimension | Significant Improvement | |
| Placebo | 10 | SF-36 Physical Functioning | - | - |
| ARA 290 (2 mg) | 12 | SF-36 Physical Functioning | Significant Improvement |
*SFNSL: Small Fiber Neuropathy Screening List; SF-36: Short Form (36) Health Survey. Data are presented as mean ± standard error of the mean. *p < 0.01 vs. baseline. Data summarized from a randomized, double-blind pilot study.[4]
Experimental Protocols
Spared Nerve Injury (SNI) Model in Rats
The spared nerve injury model is a widely used preclinical model to induce persistent neuropathic pain. The following protocol is a summary of the methodology described in the cited literature.[3]
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Under isoflurane anesthesia, the sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are ligated and sectioned, leaving the sural nerve intact.
-
Drug Administration: ARA 290 or vehicle is administered via intraperitoneal injection at specified doses and time points post-surgery.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments applied to the lateral plantar surface of the hind paw (the territory of the intact sural nerve). The paw withdrawal threshold is determined.
-
Cold Allodynia: A drop of acetone is applied to the plantar surface of the hind paw, and the duration of the response (licking, shaking) is measured.
-
-
Immunohistochemistry: At the end of the experiment, spinal cord tissue is collected, sectioned, and stained for markers of microglial and astrocyte activation (e.g., Iba1 and GFAP) to assess neuroinflammation.
Clinical Trial in Sarcoidosis-Associated Small Fiber Neuropathy
The following is a summarized protocol from a randomized, double-blind, placebo-controlled pilot study.[4]
-
Study Population: Patients diagnosed with sarcoidosis and symptoms of small fiber neuropathy.
-
Study Design: A double-blind, placebo-controlled trial.
-
Intervention: Patients received intravenous infusions of either ARA 290 (2 mg) or placebo three times a week for four weeks.
-
Outcome Measures:
-
Small Fiber Neuropathy Screening List (SFNSL): A questionnaire to assess the symptoms of small fiber neuropathy.
-
Short Form (36) Health Survey (SF-36): A patient-reported survey of health outcomes, including pain and physical functioning.
-
Brief Pain Inventory (BPI): A tool to assess the severity of pain and its impact on daily functions.
-
Fatigue Assessment Scale (FAS): A questionnaire to measure fatigue.
-
-
Safety Monitoring: Clinical and laboratory assessments were conducted throughout the study.
Comparative Analysis with Other Anti-Inflammatory Agents
While direct synergistic data with ARA 290 is limited, a comparison of its mechanism of action with other classes of anti-inflammatory drugs highlights its unique properties.
Table 3: Mechanistic Comparison of Anti-Inflammatory Agents
| Agent Class | Primary Mechanism of Action | Key Signaling Pathways |
| ARA 290 | Selective activation of the Innate Repair Receptor (IRR) | JAK2/STAT, PI3K/Akt, MAPK |
| Corticosteroids | Bind to glucocorticoid receptors (GR), leading to transactivation of anti-inflammatory genes and transrepression of pro-inflammatory transcription factors (NF-κB, AP-1).[5][6][7] | GR signaling, NF-κB pathway, AP-1 pathway |
| NSAIDs | Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, leading to reduced prostaglandin synthesis.[8][9][10] | Arachidonic acid metabolism pathway |
| TNF-alpha Inhibitors | Neutralize the activity of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[11][][13] | TNF-α signaling pathway, NF-κB pathway |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of ARA 290 and other major anti-inflammatory agent classes.
References
- 1. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of ARA 290 in Sarcoidosis Patients with Symptoms of Small Fiber Neuropathy: A Randomized, Double-Blind Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Frontiers | Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells [frontiersin.org]
- 8. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 9. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TNFα blockade in human diseases: Mechanisms and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor Necrosis Factor Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of ARA 290 and Traditional Neuropathic Pain Therapies
For Researchers, Scientists, and Drug Development Professionals
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. While traditional pharmacotherapies, including gabapentinoids, tricyclic antidepressants (TCAs), and serotonin-norepinephrine reuptake inhibitors (SNRIs), are widely prescribed, their utility is often limited by dose-limiting side effects. This guide provides a comparative analysis of the safety profile of the investigational drug ARA 290 against these established treatments, supported by experimental data and detailed methodologies.
Executive Summary
ARA 290, a novel peptide derived from erythropoietin, demonstrates a markedly favorable safety profile in clinical trials for neuropathic pain compared to traditional therapies. Unlike conventional drugs that modulate central nervous system activity, ARA 290 selectively targets the innate repair receptor (IRR) to resolve inflammation and promote tissue repair, thereby avoiding the common adverse events associated with gabapentinoids, TCAs, and SNRIs. Clinical data consistently show ARA 290 to be well-tolerated, with an adverse event profile similar to placebo and a notable absence of serious drug-related side effects.
Comparative Safety Profile: ARA 290 vs. Traditional Drugs
The following table summarizes the incidence of common and serious adverse events reported in clinical trials for ARA 290 and traditional neuropathic pain medications.
| Adverse Event | ARA 290 | Gabapentinoids (Gabapentin & Pregabalin) | Tricyclic Antidepressants (Amitriptyline) | Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs - Duloxetine) |
| Common Adverse Events | ||||
| Dizziness | Similar to placebo[1] | 19-23.2%[2][3] | Higher than placebo[4] | 10.1-18.7%[5][6] |
| Somnolence/Drowsiness | Similar to placebo[1] | 14-17%[2][3] | Higher than placebo[4] | 12.73%[5] |
| Dry Mouth | Not reported as significant | Common with pregabalin[3] | 55% (vs 36% placebo)[7] | 22.7%[6] |
| Peripheral Edema | Not reported as significant | 7-11.5%[8] | - | - |
| Nausea | Similar to placebo[1] | - | - | 20.21-34.7%[5][6] |
| Constipation | Not reported as significant | - | Higher than placebo[4] | 8.01%[5] |
| Weight Gain | Not reported as significant | Common[3] | - | - |
| Serious Adverse Events | ||||
| Drug-related Serious Adverse Events | None reported in neuropathic pain trials[1][4][7][9][10][11] | Rare, but include respiratory depression with opioids[4] | Rare, but include cardiac arrhythmias | Rare, but include hepatotoxicity and serotonin syndrome[6] |
| Discontinuation due to Adverse Events | Similar to placebo[1] | 4-14%[3] | Not significantly different from placebo in some studies[7] | 4.3-12.1%[12] |
Signaling Pathways and Mechanisms of Action
The distinct safety profiles of ARA 290 and traditional neuropathic pain drugs are rooted in their fundamentally different mechanisms of action.
ARA 290: Targeting the Innate Repair Receptor
ARA 290 is an 11-amino acid peptide that selectively binds to the innate repair receptor (IRR), a heterodimer of the erythropoietin receptor and the β-common receptor (CD131).[10][13] Unlike erythropoietin, ARA 290 does not stimulate red blood cell production, thus avoiding hematological side effects.[13] Activation of the IRR by ARA 290 initiates a cascade of anti-inflammatory and tissue-protective signals, including the suppression of pro-inflammatory cytokines and the promotion of nerve regeneration.
References
- 1. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Study protocol for a multi-institutional, randomised, double-blinded, placebo-controlled phase III trial investigating additive efficacy of duloxetine for neuropathic cancer pain refractory to opioids and gabapentinoids: the DIRECT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of ARA 290 in Sarcoidosis Patients with Symptoms of Small Fiber Neuropathy: A Randomized, Double-Blind Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase III, international, multicentre, double-blind, dose increment, parallel-arm, randomised controlled trial of duloxetine versus pregabalin for opioid-unresponsive neuropathic cancer pain: a JORTC-PAL16 trial protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. ildcare.nl [ildcare.nl]
- 8. Safety and efficacy of ARA 290 in sarcoidosis patients with symptoms of small fiber neuropathy: a randomized, double-blind pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study protocol for a multi-institutional, randomised, double-blinded, placebo-controlled phase III trial investigating additive efficacy of duloxetine for neuropathic cancer pain refractory to opioids and gabapentinoids: the DIRECT study | BMJ Open [bmjopen.bmj.com]
- 11. Randomized Clinical Trials of Pregabalin for Neuropathic Pain: Methods, Results, and Implications | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 12. Pfizer Posts Positive Phase 3 Data For Pregabalin In PHN [clinicalleader.com]
- 13. ascopubs.org [ascopubs.org]
Comparative Efficacy of ARA 290 and Palmitoylethanolamide (PEA) in Neuropathy: A Guide for Researchers
This guide provides a detailed comparison of ARA 290 and Palmitoylethanolamide (PEA), two therapeutic agents under investigation for the management of neuropathy. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available preclinical and clinical data. This document summarizes their mechanisms of action, presents quantitative efficacy data from clinical trials, details experimental protocols, and visualizes key pathways and workflows.
Introduction to Neuropathy and Investigational Agents
Peripheral neuropathy, resulting from damage to the peripheral nervous system, is a common and often debilitating condition associated with diseases like diabetes and sarcoidosis.[1] Its management remains a significant challenge, with current treatments often providing limited efficacy and notable side effects.[1] This has spurred research into novel therapeutic agents that target the underlying pathophysiology.
ARA 290 (Cibinetide) is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO).[2][3] It was specifically engineered to activate tissue-protective pathways without stimulating red blood cell production, thereby avoiding the cardiovascular risks associated with EPO.[2][4] Clinical investigations have focused on its potential to reduce neuropathic symptoms and promote nerve regeneration.[3][5]
Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that belongs to the N-acylethanolamine family.[6] It is a naturally occurring lipid messenger with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[7][8] PEA has been evaluated in numerous clinical studies for various chronic pain conditions, including neuropathic pain.[6][9]
Mechanism of Action and Signaling Pathways
While both ARA 290 and PEA exhibit anti-inflammatory and neuroprotective effects, they operate through distinct signaling pathways.
ARA 290: The Innate Repair Receptor (IRR) Pathway
ARA 290's primary mechanism is the selective activation of the Innate Repair Receptor (IRR).[2][10] The IRR is a heterodimeric receptor complex formed by the EPO receptor (EPOR) and the β-common receptor (CD131).[4][11][12] Unlike the classical EPO receptor homodimer that mediates erythropoiesis, the IRR is typically upregulated in response to tissue injury or stress and triggers a cascade of protective and reparative signals.[11][13]
Key signaling events following ARA 290 binding to the IRR include:
-
Anti-inflammatory Effects: Suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.[2] This is achieved, in part, by reducing the activation of the critical inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[2][14]
-
Cytoprotection and Tissue Repair: Activation of cellular survival pathways that inhibit apoptosis (programmed cell death) and promote tissue regeneration.[2][10][11] In the context of neuropathy, this includes promoting the regrowth of damaged nerve fibers.[3][14]
-
Modulation of Microglia: In preclinical models, ARA 290 has been shown to suppress the activation of spinal microglia, which are key immune cells in the central nervous system involved in the maintenance of neuropathic pain.[15]
Palmitoylethanolamide (PEA): PPAR-α and Mast Cell Modulation
PEA exerts its effects through multiple mechanisms, with the primary pathway involving the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor.[7][8]
Key signaling events following PEA administration include:
-
PPAR-α Activation: PEA binds to and activates PPAR-α, which in turn modulates the transcription of genes involved in inflammation.[7][16] This leads to a transrepression (inhibition) of pro-inflammatory signaling pathways, including NF-κB.[16][17]
-
Mast Cell and Glial Cell Modulation: PEA stabilizes mast cells, preventing their degranulation and the release of inflammatory mediators like histamine and TNF-α.[18][19] It also modulates the activity of microglia, further contributing to the reduction of neuroinflammation.[6][8]
-
Entourage Effect: PEA can enhance the effects of other endocannabinoids, like anandamide, by inhibiting the enzyme (FAAH) that breaks them down.[19] This indirect action can contribute to its analgesic effects.[18]
Comparative Efficacy from Clinical Trials
Direct head-to-head clinical trials comparing ARA 290 and PEA for neuropathy have not been identified in the current literature. Therefore, this comparison is based on data from separate clinical studies for each compound.
ARA 290 Efficacy Data
Clinical research on ARA 290 has primarily focused on small fiber neuropathy (SFN) in patients with sarcoidosis and type 2 diabetes.
Table 1: Summary of Key Clinical Trial Results for ARA 290
| Study Population | Intervention | Duration | Key Outcomes | Result |
| Sarcoidosis with SFN [20][21] | ARA 290 (2 mg IV, 3x/week) vs. Placebo | 28 days | SFNSL Score Change: | -11.5 (ARA 290) vs. -2.9 (Placebo), p < 0.05 |
| SF-36 Pain Dimension Change: | -23.4 (ARA 290), p < 0.01 from baseline | |||
| SF-36 Physical Functioning Change: | -14.6 (ARA 290), p < 0.01 from baseline | |||
| Sarcoidosis with SFN [5][22] | ARA 290 (4 mg SC, daily) vs. Placebo | 28 days | Corneal Nerve Fiber Area Change: | +23% (ARA 290) vs. Placebo |
| Pain Intensity (in moderate/severe patients): | Clinically meaningful decrease vs. Placebo | |||
| Type 2 Diabetes with Painful Neuropathy [3] | ARA 290 (4 mg SC, daily) vs. Placebo | 28 days | PainDetect Score Change (Day 28): | -3.3 points (ARA 290) vs. -1.1 points (Placebo), p = 0.037 |
| Corneal Nerve Fiber Density (CNFD): | Significant increase in subjects with baseline CNFD >1 SD from normal |
SC: Subcutaneous, IV: Intravenous, SFNSL: Small Fiber Neuropathy Screening List, SF-36: Short Form-36 Health Survey.
Palmitoylethanolamide (PEA) Efficacy Data
PEA has been studied more extensively in various neuropathic pain conditions, particularly diabetic peripheral neuropathy.
Table 2: Summary of Key Clinical Trial Results for PEA
| Study Population | Intervention | Duration | Key Outcomes | Result |
| Diabetic Peripheral Neuropathy [23][24] | PEA (600 mg/day) vs. Placebo | 8 weeks | BPI-DPN Total Pain Score: | Significant reduction vs. Placebo, p ≤ 0.001 |
| NPSI Total Score: | Significant reduction vs. Placebo, p ≤ 0.001 | |||
| Inflammatory Markers (IL-6, CRP): | Significant reduction vs. Placebo, p = 0.05 | |||
| Diabetic Peripheral Neuropathy [6] | Micronized PEA (600 mg/day) | 60 days | MNSI, TSS, NPSI Scores: | Significant reduction from baseline, p < 0.0001 |
| Diabetic Peripheral Neuropathy (Add-on) [25][26] | PEA (dose not specified) + Standard Therapy | 8 weeks | Pain Score (10-point scale) Change: | 6.05 to 3.57 , p < 0.05 |
| Quality of Life Score Change: | 7.67 to 9.68 |
BPI-DPN: Brief Pain Inventory for Diabetic Peripheral Neuropathy, NPSI: Neuropathic Pain Symptom Inventory, MNSI: Michigan Neuropathy Screening Instrument, TSS: Total Symptom Score, IL-6: Interleukin-6, CRP: C-Reactive Protein.
Experimental Protocols and Methodologies
The design and execution of clinical trials are critical for interpreting their outcomes. Below are summaries of the methodologies used in key studies for both compounds.
General Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial assessing a novel agent for neuropathy, which applies to the studies cited for both ARA 290 and PEA.
ARA 290 Study Protocol (Sarcoidosis with SFN)
-
Study Design: A double-blind, randomized, placebo-controlled, two-center Phase 2b study.[5]
-
Participants: 64 patients diagnosed with painful sarcoid neuropathy.[5]
-
Intervention: Daily subcutaneous injections of cibinetide (ARA 290) at doses of 1, 4, or 8 mg, or placebo for 28 days.[5]
-
Primary Efficacy Endpoint: Assessment of small nerve fiber loss and repair quantified by corneal confocal microscopy (CCM).[5]
-
Secondary Endpoints: Changes in skin intraepidermal nerve fiber length, pain intensity (Brief Pain Inventory), and functional capacity.[5][20]
-
Safety Assessment: Monitoring of adverse events, clinical laboratory tests, and vital signs.[20]
PEA Study Protocol (Diabetic Peripheral Neuropathy)
-
Study Design: A single-center, quadruple-blinded, placebo-controlled trial.[23][24]
-
Participants: 70 participants with type 1 or type 2 diabetes and diagnosed diabetic-related peripheral neuropathic pain.[23]
-
Intervention: 600 mg of a PEA formulation or placebo administered daily for 8 weeks.[23]
-
Primary Outcome Measures: Changes in neuropathic pain scores using the Brief Pain Inventory for Diabetic Peripheral Neuropathy (BPI-DPN) and the Neuropathic Pain Symptom Inventory (NPSI).[23]
-
Secondary Outcome Measures: Assessment of sleep quality (MOS sleep scale), mood (DASS-21), and levels of systemic inflammatory markers (e.g., IL-6, CRP).[23][24]
-
Safety Assessment: Evaluation of safety pathology parameters and reporting of adverse events.[23]
Summary and Conclusion
ARA 290 and PEA represent two distinct, promising approaches for the treatment of neuropathy.
-
ARA 290 acts as a disease-modifying agent by activating the Innate Repair Receptor, leading to anti-inflammatory effects and, notably, the promotion of nerve fiber regeneration.[3][5][11] Clinical data, though from smaller Phase II trials, shows its potential to not only reduce symptoms but also reverse underlying structural nerve damage, as evidenced by increased corneal nerve fiber density.[3][5][22]
-
PEA functions primarily as a potent anti-inflammatory and analgesic agent by activating the PPAR-α nuclear receptor and modulating immune cells like mast cells.[7][8] A broader base of clinical studies supports its efficacy in significantly reducing pain scores across different assessment tools in patients with diabetic neuropathy.[6][23][26]
Objective Comparison:
-
Efficacy on Pain: Both compounds have demonstrated statistically significant reductions in neuropathic pain. PEA has a larger body of clinical evidence specifically for pain reduction in diabetic neuropathy.
-
Mechanism: ARA 290's mechanism appears more directly targeted at nerve repair and regeneration, a key aspect of disease modification.[5][11] PEA's mechanism is centered on resolving inflammation and modulating pain signaling.[7][8]
-
Clinical Development: ARA 290 remains investigational, with larger Phase III studies needed to confirm its efficacy and safety.[4] PEA is available in many regions as a supplement or "food for special medical purposes" and has been the subject of numerous clinical trials.
References
- 1. ARA 290 for treatment of small fiber neuropathy in sarcoidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]
- 3. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swolverine.com [swolverine.com]
- 5. Araim Pharmaeuticals' Cibinetide (ARA 290) Regenerates Small Nerve Fibers And Improves Neuropathic Clinical Symptoms In The Orphan Disease Of Sarcoidosis - BioSpace [biospace.com]
- 6. Micronized Palmitoylethanolamide Reduces the Symptoms of Neuropathic Pain in Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitoylethanolamide Is a Disease-Modifying Agent in Peripheral Neuropathy: Pain Relief and Neuroprotection Share a PPAR-Alpha-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and clinical applications of palmitoylethanolamide (PEA) in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms and clinical applications of palmitoylethanolamide (PEA) in the treatment of neuropathic pain | Semantic Scholar [semanticscholar.org]
- 10. One moment, please... [rawamino.com]
- 11. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the innate repair receptor to treat neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. peptidesciences.com [peptidesciences.com]
- 15. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PPARs and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A role for PPAR-alpha in the Central Nervous System in pain and inflammation control - fedOA [fedoa.unina.it]
- 18. neuropathie.nu [neuropathie.nu]
- 19. mdpi.com [mdpi.com]
- 20. ildcare.nl [ildcare.nl]
- 21. Safety and Efficacy of ARA 290 in Sarcoidosis Patients with Symptoms of Small Fiber Neuropathy: A Randomized, Double-Blind Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. A randomized controlled trial assessing the safety and efficacy of palmitoylethanolamide for treating diabetic-related peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. jpc.tums.ac.ir [jpc.tums.ac.ir]
- 26. researchgate.net [researchgate.net]
Validating the Role of the Innate Repair Receptor in ARA 290's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ARA 290, a novel therapeutic peptide, with alternative treatments, focusing on its mechanism of action mediated by the innate repair receptor (IRR). Supporting experimental data from preclinical and clinical studies are presented to validate the role of the IRR in the therapeutic effects of ARA 290.
Executive Summary
ARA 290 is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO).[1][2] Unlike EPO, which stimulates red blood cell production, ARA 290 selectively binds to the innate repair receptor (IRR).[1][2] The IRR is a heterodimeric receptor composed of the EPO receptor and the β-common receptor (CD131).[1] This selective activation of the IRR confers tissue-protective and anti-inflammatory effects without the hematopoietic side effects associated with EPO.[1][2] Clinical and preclinical studies have shown the potential of ARA 290 in treating conditions characterized by inflammation and nerve damage, particularly painful diabetic neuropathy and sarcoidosis-associated small fiber neuropathy.[3][4]
Comparison with Alternatives
Currently, the standard of care for painful diabetic neuropathy includes anticonvulsants (e.g., pregabalin, gabapentin), serotonin-norepinephrine reuptake inhibitors (e.g., duloxetine), and tricyclic antidepressants. While these treatments can provide symptomatic relief, they do not address the underlying nerve damage and are often associated with significant side effects. ARA 290 offers a potentially disease-modifying approach by promoting nerve regeneration and reducing inflammation.
Table 1: Comparison of ARA 290 with Standard of Care for Painful Neuropathy
| Feature | ARA 290 | Pregabalin | Duloxetine |
| Mechanism of Action | Selective agonist of the Innate Repair Receptor (IRR), promoting tissue repair and reducing inflammation.[1] | Binds to the alpha-2-delta subunit of voltage-gated calcium channels, reducing neurotransmitter release. | Serotonin and norepinephrine reuptake inhibitor, modulating pain pathways. |
| Erythropoietic Effects | None.[1] | None. | None. |
| Primary Therapeutic Effect | Potential for disease modification through nerve regeneration and anti-inflammatory action.[3] | Symptomatic pain relief. | Symptomatic pain relief and antidepressant effects. |
| Administration | Subcutaneous injection.[1] | Oral. | Oral. |
Clinical Data Supporting ARA 290's Efficacy
Placebo-controlled clinical trials have provided evidence for the therapeutic potential of ARA 290 in neuropathic pain.
Table 2: Summary of Key Clinical Trial Data for ARA 290 in Neuropathy
| Study Population | Intervention | Key Outcomes | Reference |
| Patients with Type 2 Diabetes and Painful Neuropathy | ARA 290 (4 mg/day) vs. Placebo for 28 days | Significant improvement in PainDetect scores (p=0.037); Significant increase in corneal nerve fiber density in patients with baseline reduction. | [3] |
| Patients with Sarcoidosis and Small Fiber Neuropathy | ARA 290 (2 mg, 3x/week) vs. Placebo for 4 weeks | Significant improvement in Small Fiber Neuropathy Screening List (SFNSL) scores (p<0.05); Significant improvement in SF-36 scores for pain and physical functioning. | [4] |
The Innate Repair Receptor Signaling Pathway
Activation of the IRR by ARA 290 initiates a downstream signaling cascade, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This leads to the transcription of genes involved in anti-inflammatory and cytoprotective processes.
Innate Repair Receptor Signaling Cascade
Experimental Protocols
Competitive Radioligand Binding Assay for ARA 290
This protocol describes a method to determine the binding affinity of ARA 290 to the innate repair receptor.
1. Materials:
-
Receptor Source: Cell membranes from a stable cell line co-expressing human EPO receptor and CD131.
-
Radioligand: [125I]-EPO (as the competing ligand).
-
Competitor: Unlabeled ARA 290.
-
Assay Buffer: Tris-HCl buffer with BSA and protease inhibitors.
-
Instrumentation: Gamma counter.
2. Procedure:
-
Prepare serial dilutions of unlabeled ARA 290.
-
In a microplate, combine the cell membrane preparation, a fixed concentration of [125I]-EPO, and varying concentrations of unlabeled ARA 290.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity of the filters using a gamma counter.
-
Analyze the data to determine the concentration of ARA 290 that inhibits 50% of the specific binding of [125I]-EPO (IC50).
-
Calculate the binding affinity (Ki) of ARA 290 for the IRR using the Cheng-Prusoff equation.
References
- 1. swolverine.com [swolverine.com]
- 2. researchgate.net [researchgate.net]
- 3. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of ARA 290 in Sarcoidosis Patients with Symptoms of Small Fiber Neuropathy: A Randomized, Double-Blind Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for AJM 290: A Guide for Laboratory Professionals
Disclaimer: A definitive chemical identification for "AJM 290" could not be established through publicly available resources. The information provided below is a general guide for the proper handling and disposal of an unidentified laboratory chemical. It is imperative to identify the substance and consult its specific Safety Data Sheet (SDS) before proceeding with any disposal protocol.
The proper disposal of any chemical agent is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. For a substance identified as "this compound," which does not correspond to a universally recognized chemical name, researchers, scientists, and drug development professionals must exercise caution and follow a stringent identification and disposal workflow. The absence of a specific Safety Data Sheet (SDS) necessitates a conservative approach, treating the substance as potentially hazardous until its properties are fully understood.
Immediate Safety and Handling Precautions
Prior to any disposal procedure, it is essential to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Chemical splash goggles | To protect eyes from potential splashes or aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact with the substance. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
Step-by-Step Disposal Workflow
The following procedural flowchart outlines the necessary steps to ensure the safe and compliant disposal of an unidentified chemical like "this compound."
Caption: Logical workflow for the safe disposal of an unidentified laboratory chemical.
Experimental Protocol for Chemical Identification and Disposal
If the identity of "this compound" cannot be determined from laboratory records, a systematic approach to characterization and disposal, in consultation with your institution's Environmental Health and Safety (EHS) department, is required.
1. Information Gathering:
- Thoroughly search all laboratory notebooks, chemical inventory systems, and purchasing records for any mention of "this compound."
- Consult with all laboratory personnel who may have used or ordered the substance.
2. Preliminary Hazard Assessment (to be performed by EHS or a qualified chemist):
- Visually inspect the substance for any physical hazard indicators (e.g., signs of reactivity, crystallization, or pressure buildup in the container).
- If deemed safe by EHS, a small, representative sample may be taken for analysis.
3. Chemical Characterization (if necessary and approved by EHS):
- Depending on the physical state of the substance, various analytical techniques may be employed to determine its chemical class and potential hazards. This could include techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) for functional group analysis or Mass Spectrometry (MS) for molecular weight determination.
4. Waste Segregation and Containment:
- Based on the information gathered, segregate the "this compound" waste from other chemical waste streams.
- Ensure the waste container is appropriate for the suspected chemical class, is in good condition, and is securely sealed.
5. Labeling and Documentation:
- Label the waste container clearly as "Unidentified Waste: this compound" and include any known information (e.g., "suspected organic solvent," "solid powder").
- Maintain detailed records of all efforts to identify the substance and all communications with the EHS department.
6. Final Disposal:
- The final disposal of unidentified waste must be handled by a licensed hazardous waste disposal contractor arranged through your EHS department.
By adhering to this structured approach, laboratory professionals can manage the disposal of an unidentified substance like "this compound" in a manner that prioritizes safety and ensures regulatory compliance, thereby building trust and reinforcing a culture of safety in the laboratory environment.
Personal protective equipment for handling AJM 290
An Important Note on "AJM 290"
To provide you with accurate and essential safety information for handling "this compound," it is crucial to first correctly identify the substance. Initial searches have revealed several products with similar names, each with distinct chemical properties and associated handling requirements. These include an adhesive (AAT-290), a cutting fluid (XTREME CUT 290), and an organophosphorus insecticide (Imtrade Omen 290).
Providing safety protocols for the wrong substance could have serious consequences. To ensure the information you receive is relevant and protective for your researchers, scientists, and drug development professionals, please provide a more specific identifier for "this compound," such as:
-
CAS (Chemical Abstracts Service) Number: The most reliable way to identify a specific chemical.
-
Full Product Name and Manufacturer: This will help locate the correct Safety Data Sheet (SDS).
-
Chemical IUPAC Name or Common Synonyms: Other names the chemical might be known by.
-
Context of Use: A brief description of how "this compound" is used in your laboratory (e.g., as a reagent in a specific synthesis, a component in a formulation) can also help in identification.
Once the specific identity of "this compound" is confirmed, I can proceed to develop the comprehensive safety and handling guide you have requested, including:
-
Detailed Personal Protective Equipment (PPE) requirements.
-
Quantitative data summarized in clear tables.
-
Step-by-step experimental and disposal protocols.
-
A visual workflow diagram for handling and disposal procedures.
The safety of your team is paramount. I am ready to assist you as soon as the correct substance can be identified.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
